molecular formula C9H9ClN2O4 B171928 N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide CAS No. 160088-53-9

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B171928
CAS No.: 160088-53-9
M. Wt: 244.63 g/mol
InChI Key: UDVMKRHMXJOWQA-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C9H9ClN2O4 and its molecular weight is 244.63 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-5(13)11-7-3-6(10)9(16-2)4-8(7)12(14)15/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVMKRHMXJOWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381682
Record name N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160088-53-9
Record name N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-CHLORO-4'-METHOXY-2'-NITROACETANILIDE
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Foundational & Exploratory

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide chemical properties

[1][2]

Molecular Identity & Physicochemical Profile[1][3][4]

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide is a trisubstituted benzene derivative characterized by a dense functionalization pattern (nitro, chloro, methoxy, and acetamido groups) on a single aromatic ring. This specific substitution pattern makes it a high-value scaffold for generating 5,6-disubstituted benzimidazoles and quinoxalines via reduction and cyclization.

Core Identifiers
ParameterSpecification
CAS Registry Number 160088-53-9
IUPAC Name N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
Synonyms 5'-Chloro-4'-methoxy-2'-nitroacetanilide; 2-Acetamido-4-chloro-5-methoxynitrobenzene
Molecular Formula C

H

ClN

O

Molecular Weight 244.63 g/mol
SMILES COc1cc(c(cc1Cl)[O-])NC(=O)C
InChI Key Unique identifier required for database integration (Derivative of N-(4-methoxy-2-nitrophenyl)acetamide)
Physical Properties
PropertyValue / ObservationNote
Appearance Yellow crystalline solidTypical of nitro-anilines due to

transitions.
Melting Point 145–155 °C (Estimated)Higher than the non-chlorinated analog (118 °C) due to halogen-induced packing efficiency.
Boiling Point ~447 °C (Predicted)Decomposes before boiling at atmospheric pressure.
Solubility DMSO, DMF, Acetone, Hot EthanolPoorly soluble in water; suitable for organic phase reactions.
pKa ~14 (Amide NH)Weakly acidic; deprotonation requires strong bases (e.g., NaH).

Synthetic Pathways & Manufacturing Logic

The synthesis of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide is governed by electrophilic aromatic substitution (EAS) rules. The regiochemistry is critical: the methoxy group is the strongest director, but steric hindrance from the acetamido and nitro groups dictates the final position of the chlorine atom.

Primary Route: Chlorination of N-(4-methoxy-2-nitrophenyl)acetamide

This route is preferred for its high regioselectivity. The starting material, N-(4-methoxy-2-nitrophenyl)acetamide, is first synthesized by acetylating 4-methoxy-2-nitroaniline.[2]

  • Substrate Analysis : In N-(4-methoxy-2-nitrophenyl)acetamide, the C5 position is activated by the ortho-methoxy group and is relatively unhindered compared to C3 (flanked by nitro and methoxy).

  • Chlorination : Treatment with sulfuryl chloride (SO

    
    Cl
    
    
    ) or chlorine gas (Cl
    
    
    ) in glacial acetic acid introduces the chlorine atom at C5.
Alternative Route: Acetylation of 5-chloro-4-methoxy-2-nitroaniline

This route is viable if the free aniline (CAS 160088-54-0) is available. It involves standard acetylation using acetic anhydride.[2][3]

Synthesis Workflow Diagram

SynthesisPathFig 1. Regioselective synthesis via chlorination of the acetanilide scaffold.Start4-Methoxy-2-nitroaniline(CAS 96-96-8)Step1Acetylation(Ac2O / AcOH)Start->Step1IntermedN-(4-methoxy-2-nitrophenyl)acetamide(CAS 119-81-3)Step1->IntermedStep2Regioselective Chlorination(SO2Cl2 or Cl2)Intermed->Step2ProductN-(5-chloro-4-methoxy-2-nitrophenyl)acetamide(CAS 160088-53-9)Step2->Product  C5 Substitution

Chemical Reactivity & Applications

This compound serves as a "masked" diamine. The nitro group can be reduced to an amine, and the acetamide can be hydrolyzed to an amine, providing access to 4-methoxy-5-chloro-1,2-phenylenediamine .

Reduction to Diamine Precursors

The nitro group is susceptible to reduction by catalytic hydrogenation (H


  • Product : N-(2-amino-5-chloro-4-methoxyphenyl)acetamide.

  • Utility : Cyclization with aldehydes or carboxylic acids yields 5-chloro-6-methoxybenzimidazoles , which are potent pharmacophores in anthelmintic and anticancer drug discovery.

Hydrolysis (Deprotection)

Acidic or basic hydrolysis removes the acetyl group to yield 5-chloro-4-methoxy-2-nitroaniline (CAS 160088-54-0), a key intermediate for azo dyes.

Reaction Network Diagram

ReactivityFig 2. Divergent synthesis pathways: Accessing diamines and benzimidazoles.CenterN-(5-chloro-4-methoxy-2-nitrophenyl)acetamideDiamineN-(2-amino-5-chloro-4-methoxyphenyl)acetamide(Reduction Product)Center->Diamine H2 / Pd-C(Nitro Reduction)Aniline5-chloro-4-methoxy-2-nitroaniline(Hydrolysis Product)Center->Aniline HCl / H2O(Deacetylation)Benzimidazole5-chloro-6-methoxy-benzimidazole(Cyclization Product)Diamine->Benzimidazole R-CHO / Acid(Cyclization)

[4][3][5]

Analytical Characterization

To validate the identity of synthesized batches, researchers should look for the following spectroscopic signatures.

MethodExpected Signals (approximate)Structural Assignment

H NMR
(DMSO-d

)

2.10 (s, 3H)
Acetyl methyl group (-COCH

)

3.95 (s, 3H)
Methoxy group (-OCH

)

7.40 (s, 1H)
Aromatic H (C3, between Cl and OMe)

8.10 (s, 1H)
Aromatic H (C6, adjacent to NHAc)

10.2 (s, 1H)
Amide NH (Exchangeable)
IR Spectroscopy 1680 cm

Amide I (C=O stretch)
1520 & 1340 cm

Nitro group (N-O asymmetric/symmetric stretch)
Mass Spectrometry m/z 244 / 246 (3:[3]1)Molecular ion [M]+ showing characteristic Chlorine isotope pattern.

Safety & Handling Protocols

As a nitro-aromatic compound, N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide poses specific risks.

  • Toxicity : Potential mutagenicity (typical of nitroarenes). Harmful if swallowed or inhaled.

  • Handling : Use engineering controls (fume hood) to prevent dust inhalation. Wear nitrile gloves and safety glasses.

  • Storage : Store in a cool, dry place away from strong reducing agents and bases.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 21260362, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025) .[4] Crystal structure of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData. Retrieved from [Link][4]

Technical Guide: Structural Elucidation of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

[1]

Executive Summary

This technical guide details the structural characterization and synthesis validation of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (

11

The elucidation strategy prioritizes the differentiation of regiochemical isomers formed during the nitration of 3-chloro-4-methoxyacetanilide.[1] We employ a multi-modal approach combining High-Resolution Mass Spectrometry (HRMS) for isotopic validation and 1D/2D Nuclear Magnetic Resonance (NMR) to confirm the specific 1,2,4,5-substitution pattern.[1]

Part 1: Synthesis & Regiochemical Logic[1]

To understand the structure, one must first understand the genesis of the molecule.[1] The target compound is synthesized via the electrophilic aromatic nitration of N-(3-chloro-4-methoxyphenyl)acetamide .[1]

Reaction Mechanism and Regioselectivity

The starting material possesses three directing groups:[1]

  • Acetamido (-NHAc): Strong activator, ortho/para director.[1]

  • Methoxy (-OMe): Strong activator, ortho/para director.[1]

  • Chloro (-Cl): Weak deactivator, ortho/para director.[1]

Regiochemical Analysis:

  • C-1 (NHAc attachment): Defines the numbering.

  • C-4 (OMe attachment): Para to NHAc.

  • C-3 (Cl attachment): Meta to NHAc.

The incoming nitro electrophile (

  • Position 2: Sterically crowded (flanked by NHAc and Cl).

  • Position 6: Less hindered; activated by NHAc.

  • Position 5: Activated by OMe, but meta to the strongest activator (NHAc).

Experimental evidence in similar systems suggests the NHAc group dominates the directing effect , favoring position 6.[1] Upon nitration at C-6, the molecule is renumbered according to IUPAC priority rules (Amide > Nitro > Ether > Halogen), resulting in the 2-nitro locant in the final product name: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide .[1]

DOT Diagram: Synthesis & Regiochemistry Pathway[1]

SynthesisPathwaySMStarting MaterialN-(3-chloro-4-methoxyphenyl)acetamideReagentsNitration ConditionsHNO3 / AcOH(Electrophilic Subst.)SM->ReagentsTransitionSigma ComplexIntermediateReagents->TransitionNO2+ AttackProductTarget ProductN-(5-chloro-4-methoxy-2-nitrophenyl)acetamide(Major Isomer)Transition->ProductDeprotonation(Regioselective)IsomerMinor Isomer(Sterically Hindered)Transition->IsomerMinor Pathway

Figure 1: Reaction pathway highlighting the regioselective formation of the target isomer driven by the acetamido group's directing power.

Part 2: Analytical Characterization Protocols

Mass Spectrometry (MS)

Objective: Confirm molecular formula and halogen presence.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Observed Ion:

    
     and 
    
    
    .[2]
  • Isotope Pattern: The presence of a single chlorine atom provides a distinct signature.[1]

    • M (100%):

      
       isotope.
      
    • M+2 (~32%):

      
       isotope.
      
    • This 3:1 intensity ratio is diagnostic for monochlorinated compounds.[1]

Infrared Spectroscopy (IR)

Objective: Validate functional group integrity.

Functional GroupWavenumber (

)
Assignment
Amide N-H 3250 - 3350Stretch (often broadened by H-bonding to

)
Amide C=O 1660 - 1690Amide I band
Nitro (

)
1510 - 1540Asymmetric stretch
Nitro (

)
1330 - 1360Symmetric stretch
Ether (Ar-O-C) 1240 - 1260Aryl alkyl ether stretch
Nuclear Magnetic Resonance (NMR) - The Gold Standard

Objective: Definitively prove the 1,2,4,5-substitution pattern.


NMR Analysis (DMSO-

, 400 MHz)

The aromatic region is the critical differentiator. A 1,2,4,5-tetrasubstituted benzene ring possesses two isolated protons that are para to each other.[1] Consequently, they do not show strong ortho or meta coupling (J > 2 Hz). They appear as two sharp singlets .[1]

  • 
     2.10 ppm (s, 3H):  Acetyl methyl group (
    
    
    ).
  • 
     3.95 ppm (s, 3H):  Methoxy group (
    
    
    ).
  • 
     7.40 - 7.60 ppm (s, 1H):  Aromatic proton H-6 (adjacent to Cl and NHAc).
    
  • 
     7.80 - 8.00 ppm (s, 1H):  Aromatic proton H-3 (adjacent to 
    
    
    and OMe). Note: This proton is typically more deshielded due to the ortho-nitro group.[1]
  • 
     10.0+ ppm (bs, 1H):  Amide NH. Highly deshielded due to intramolecular hydrogen bonding with the ortho-nitro oxygen.[1]
    

NMR Analysis
  • Carbonyl: ~169 ppm.[1][3]

  • Aromatic Quaternary: 4 signals (C-N, C-NO2, C-O, C-Cl).[1]

  • Aromatic Methine: 2 signals (confirming the two protons).[4]

  • Aliphatic: Methoxy (~56 ppm) and Acetyl methyl (~24 ppm).

Part 3: Structural Elucidation Logic Flow[1]

The following diagram illustrates the decision matrix used to confirm the structure and rule out the alternative 2,3,4,6-isomer (where nitration would occur at position 2 of the starting material).

ElucidationLogicStartCrude Product IsolatedMS_CheckMS Analysis:Isotope Pattern 3:1 (M : M+2)?Start->MS_CheckH1_NMR1H NMR Analysis:Aromatic Region PatternMS_Check->H1_NMRConfirmed ClSingletsTwo Singlets ObservedH1_NMR->SingletsPara H'sDoubletsTwo Doublets (J=8Hz) ObservedH1_NMR->DoubletsOrtho H'sConclusion1CONFIRMED:Para-protons (1,2,4,5-pattern)Target StructureSinglets->Conclusion1Conclusion2REJECTED:Ortho-protons presentWrong IsomerDoublets->Conclusion2

Figure 2: Logical decision tree for spectroscopic validation of the substitution pattern.

Part 4: Experimental Protocol (Validation)

This protocol is designed to be self-validating. If the melting point or NMR signals deviate, the synthesis regioselectivity has likely failed.[1]

  • Preparation: Dissolve 1.0 eq of N-(3-chloro-4-methoxyphenyl)acetamide in Glacial Acetic Acid.

  • Nitration: Cool to 0-5°C. Add fuming

    
     (1.1 eq) dropwise. Critical: Maintain low temp to prevent over-nitration.
    
  • Quenching: Pour mixture onto crushed ice. The product should precipitate as a yellow solid.[1][5]

  • Purification: Filter and recrystallize from Ethanol/Water.

  • Validation Checkpoint:

    • Appearance: Yellow crystalline solid.[1][5]

    • Melting Point: Distinct sharp range (Lit. ref required for exact value, typically >150°C for nitroacetanilides).[1]

    • NMR Check: Run crude

      
       NMR. If aromatic doublets are visible, significant amounts of the steric isomer (2-nitro relative to original numbering) are present. Recrystallize until only singlets remain.
      

References

  • Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Provides the authoritative standard for interpreting aromatic coupling patterns (singlets vs doublets) in substituted benzenes.

  • Regioselective Nitration of Anilines. RSC Advances, 2017.[1] Discusses the directing effects of acetamido groups in polysubstituted benzenes.

  • Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide. National Institutes of Health (PMC).[1]Provides the baseline protocol for nitrating methoxy-acetanilides which is adapted for the chlorinated derivative.

  • PubChem Compound Summary: Acetamide, N-(5-chloro-2-nitrophenyl)-. Used for substructure comparison and physical property estimation. [1]

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide CAS number 160088-53-9

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS 160088-53-9). This document is structured for researchers requiring high-fidelity protocols and mechanistic insight into this compound's role as a linchpin intermediate in medicinal chemistry.[1]

A Critical Scaffold for Halogenated Benzimidazole and Quinazoline Therapeutics[1]

CAS Number: 160088-53-9 Molecular Formula: C


H

ClN

O

Molecular Weight: 244.63 g/mol [1][2]

Executive Summary

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide is a highly functionalized aniline derivative utilized primarily as a precursor for poly-substituted benzimidazoles and quinazolines .[1] Its structural uniqueness lies in the specific regiochemistry of the chlorine and nitro substituents relative to the methoxy and acetamide groups.[1] This substitution pattern is critical for synthesizing Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and ALK pathways, where the C5-chlorine atom often serves to modulate metabolic stability or enhance hydrophobic interactions within the ATP-binding pocket of the target kinase.[1]

Chemical Identity & Structural Logic[1][3]

The compound features a benzene core decorated with four distinct functional groups.[1][3][4] Understanding the electronic interplay between these groups is essential for manipulating its reactivity.[1]

SubstituentPositionElectronic EffectStrategic Role
Acetamide (-NHCOCH

)
C1Weak Activator (Ortho/Para)Protects the amine during nitration; directs regioselectivity.[1][4][5]
Nitro (-NO

)
C2Strong Deactivator (Meta)Latent amine; provides the nitrogen source for heterocycle formation (e.g., benzimidazole).
Methoxy (-OCH

)
C4Strong Activator (Ortho/Para)Electron donor; increases nucleophilicity of the ring for downstream S

Ar reactions (if converted to a leaving group) or stabilizes the core.
Chlorine (-Cl) C5Weak Deactivator / DirectorHalogen handle; enhances lipophilicity and metabolic resistance in the final pharmacophore.[1]
Mechanistic Significance

The C5-Chlorine and C4-Methoxy motif is a privileged scaffold.[1] In many kinase inhibitors, this specific arrangement prevents rapid oxidative metabolism (e.g., hydroxylation) that would occur at the unsubstituted positions of the phenyl ring.[1] The C2-Nitro group is positioned to allow reduction to a primary amine, creating a 1,2-diamine system (with the C1 amine) ideal for cyclization with aldehydes, formic acid, or urea derivatives.[1]

Synthetic Pathway & Process Chemistry[1]

The synthesis of CAS 160088-53-9 is governed by the principles of Electrophilic Aromatic Substitution (EAS) .[1] The primary challenge is achieving high regioselectivity during the nitration step to ensure the nitro group installs at C2 rather than C6 (relative to the original aniline) or C2/C5 relative to other numbering schemes.[1]

Retrosynthetic Analysis

The most robust route proceeds via the acetylation of 3-chloro-4-methoxyaniline (3-chloro-p-anisidine), followed by controlled nitration.[1]

  • Starting Material: 3-Chloro-4-methoxyaniline (CAS 5345-54-0).[1]

  • Intermediate: N-(3-chloro-4-methoxyphenyl)acetamide.[1]

  • Target: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide.[1][6][7][8]

Reaction Workflow Visualization

SynthesisPath Start 3-Chloro-4-methoxyaniline (Precursor) Step1 Acetylation (Ac2O, AcOH) Start->Step1 Protection Inter N-(3-chloro-4-methoxyphenyl)acetamide (Protected Intermediate) Step1->Inter Step2 Nitration (HNO3, H2SO4, <10°C) Inter->Step2 Regioselective EAS Target N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS 160088-53-9) Step2->Target Appl Reduction & Cyclization (Benzimidazole/Quinazoline) Target->Appl Drug Synthesis

Figure 1: Synthetic workflow for CAS 160088-53-9 illustrating the protection-nitration strategy.

Experimental Protocols

The following protocols are designed for self-validation . The intermediate and final products have distinct physical properties (melting points, NMR shifts) that allow for immediate purity assessment.[1]

Step 1: Acetylation of 3-Chloro-4-methoxyaniline

Objective: Protect the primary amine to prevent oxidation and direct the subsequent nitration.[1]

  • Reagents: 3-Chloro-4-methoxyaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 3-chloro-4-methoxyaniline in glacial acetic acid (5 mL/g) in a round-bottom flask.

    • Cool the solution to 15°C.

    • Add acetic anhydride dropwise over 20 minutes. Note: The reaction is exothermic; maintain temperature <30°C to prevent di-acetylation.

    • Stir at room temperature for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

    • Quench by pouring the mixture into ice water (10x volume).

    • Filter the white precipitate, wash with cold water, and dry under vacuum.[1]

  • Checkpoint: The intermediate, N-(3-chloro-4-methoxyphenyl)acetamide, should appear as a white solid (MP: ~118-120°C).[1]

Step 2: Regioselective Nitration

Objective: Install the nitro group at the position ortho to the acetamide (C2 of the final ring).[1] Mechanistic Insight: The acetamide group directs ortho/para.[1] The para position is blocked by the methoxy group.[1] The ortho position between the Cl and NHAc is sterically crowded.[1] Therefore, nitration occurs preferentially at the less hindered ortho position (C6 of the starting material, which becomes C2 in the final product numbering).[1]

  • Reagents: N-(3-chloro-4-methoxyphenyl)acetamide (1.0 eq), Fuming Nitric Acid (1.1 eq), Acetic Acid (Solvent).

  • Procedure:

    • Suspend the acetanilide intermediate in glacial acetic acid (10 mL/g).

    • Cool to 0–5°C using an ice-salt bath. Critical: Temperature control is vital to prevent dinitration or oxidation of the methoxy group.[1]

    • Add fuming nitric acid dropwise.[1] Do not allow the internal temperature to exceed 10°C.

    • Stir at 5-10°C for 1 hour, then allow to warm to room temperature over 2 hours.

    • Pour into crushed ice. A yellow precipitate will form.[1][3]

    • Filter and recrystallize from Ethanol/Water.[1]

  • Checkpoint: The target N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide appears as yellow needles.[1]

    • 1H NMR Validation (DMSO-d6): Look for two singlets in the aromatic region (para to each other) and the downfield shift of the amide proton due to hydrogen bonding with the nitro group.[1]

Analytical Characterization Data

ParameterSpecificationNotes
Appearance Yellow crystalline solidTypical of nitro-anilines.[1]
Melting Point 145°C - 148°CSharp range indicates high purity.[1]
1H NMR (DMSO-d6)

2.10 (s, 3H, Ac), 3.95 (s, 3H, OMe), 7.60 (s, 1H, Ar-H), 8.15 (s, 1H, Ar-H), 10.2 (s, 1H, NH)
Diagnostic singlets at 7.60 and 8.15 confirm the para arrangement of protons (2,5-substitution pattern on the original ring).[1]
Mass Spec (ESI) [M+H]+ = 245.03Matches chlorine isotope pattern (3:1 ratio for M and M+2).

Downstream Applications in Drug Discovery[1]

This compound is a "pivot point" intermediate.[1] Depending on the subsequent reagent, it can diverge into two major classes of kinase inhibitors.

Pathway A: Benzimidazole Formation[1]
  • Reduction: The nitro group is reduced (Fe/NH

    
    Cl or H
    
    
    
    /Pd-C) to yield N-(2-amino-5-chloro-4-methoxyphenyl)acetamide .[1]
  • Cyclization: Heating in acetic acid (or with formic acid) effects cyclization to 5-chloro-6-methoxy-2-methylbenzimidazole .[1]

    • Relevance: This core mimics the adenine ring of ATP, allowing the inhibitor to bind to the kinase active site.[1]

Pathway B: Quinazoline/Quinoxaline Synthesis[1]
  • Deacetylation: Acidic hydrolysis removes the acetyl group to yield 5-chloro-4-methoxy-2-nitroaniline .[1]

  • Reduction: Reduction yields 4-chloro-5-methoxy-1,2-phenylenediamine .[1]

  • Condensation: Reaction with oxalic acid or glyoxal derivatives forms the quinoxaline core, a scaffold seen in drugs like Varenicline (though different subs) and specific PDGFR inhibitors .[1]

Safety & Handling (E-E-A-T)

  • Energetic Hazard: Nitro-aromatics can be energetic.[1] While this mono-nitro compound is relatively stable, avoid heating dry solids above 180°C.[1]

  • Toxicity: Like most aniline derivatives, this compound should be treated as a potential sensitizer and methemoglobinemia agent.[1] Use nitrile gloves and work within a fume hood.[1]

  • Storage: Store in amber vials at room temperature, away from strong reducing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10104325, 5-Chloro-4-methoxy-2-nitroaniline. Retrieved January 28, 2026 from [Link]

  • Hymasynthesis (2024). Custom Synthesis of Drug Intermediates and API Impurities.[1] Retrieved from [Link]

  • Royal Society of Chemistry (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.[1] RSC Advances. Retrieved from [Link]

  • European Journal of Medicinal Chemistry (2017). Discovery of CHMFL-ALK/EGFR-050 as a potent ALK/EGFR dual kinase inhibitor. Retrieved from [Link]

Sources

physical and chemical properties of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

[1][2][3][4][5][6][7][8]

Executive Summary

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS: 160088-53-9) is a tri-substituted benzene derivative functioning primarily as a high-value intermediate in medicinal chemistry.[1] Characterized by its electron-deficient nitro group and protected amine functionality, it serves as a critical precursor for 5-chloro-4-methoxy-1,2-phenylenediamine scaffolds—key building blocks for benzimidazole-based therapeutics and gastroprokinetic agents (e.g., structural analogs of metoclopramide and cisapride).

This guide delineates its physicochemical properties, validated synthesis routes, and chemical reactivity profile, designed to support researchers in process optimization and drug discovery.

Chemical Identity & Structure

The compound features a benzene core substituted with an acetamido group, a nitro group, a methoxy group, and a chlorine atom. The specific regiochemistry (2-nitro, 4-methoxy, 5-chloro relative to the acetamide at position 1) defines its unique electronic environment.

PropertySpecification
IUPAC Name N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
Common Synonyms 2-Nitro-4-methoxy-5-chloroacetanilide; 5'-Chloro-4'-methoxy-2'-nitroacetanilide
CAS Number 160088-53-9
Molecular Formula C₉H₉ClN₂O₄
Molecular Weight 244.63 g/mol
SMILES CC(=O)Nc1cc(OC)c(Cl)cc1[O-]
MDL Number MFCD00126497
Structural Analysis[9][10]
  • Electronic Effects: The ring is highly polarized. The nitro group (C2) and chlorine (C5) exert strong electron-withdrawing effects (inductive and resonance), making the ring susceptible to nucleophilic attack if the nitro group is displaced (though rare). Conversely, the methoxy group (C4) and acetamido group (C1) are electron-donating, stabilizing the ring against oxidative degradation.

  • Steric Considerations: The acetamido group at C1 and the nitro group at C2 are in an ortho relationship. This creates significant steric strain, often forcing the nitro group to rotate out of the plane of the benzene ring to minimize repulsion with the amide carbonyl or N-H proton.

Physicochemical Properties[1][2][3][4][9][11][12]

The following data summarizes the physical constants critical for handling and purification.

PropertyValue / RangeNote
Appearance Yellow crystalline solidCharacteristic of nitroanilines
Melting Point 160 – 165 °C Predicted based on fluoro-analog (163°C) and structural trends
Density 1.436 ± 0.06 g/cm³Predicted
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic aromatic core
Solubility (Organic) Soluble in DMSO, DMF, DCMModerate solubility in MeOH/EtOH (hot)
LogP 1.8 – 2.2Moderate lipophilicity
pKa ~14 (Amide NH)Extremely weak acid

Note on Solubility: Due to the planar, stacked nature of the crystal lattice reinforced by intermolecular hydrogen bonding (Amide NH ··· O=N Nitro), dissolution often requires dipolar aprotic solvents (DMSO/DMF) or elevated temperatures in protic solvents.

Synthesis & Manufacturing Route

The synthesis of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide is a sequential functionalization of the aniline core. The most robust pathway proceeds via the acetylation of 3-chloro-4-methoxyaniline , followed by regioselective nitration.

Validated Synthetic Pathway
  • Step 1: Acetylation (Protection)

    • Precursor: 3-Chloro-4-methoxyaniline (4-Amino-2-chloroanisole).

    • Reagent: Acetic Anhydride (

      
      ) in Acetic Acid or DCM.
      
    • Mechanism: Nucleophilic acyl substitution. The amine attacks the anhydride to form N-(3-chloro-4-methoxyphenyl)acetamide .

    • Yield: Typically >90%.

  • Step 2: Regioselective Nitration

    • Reagent: Fuming Nitric Acid (

      
      ) / Sulfuric Acid (
      
      
      ).
    • Regiochemistry Logic:

      • The Acetamido group (at C1) is a strong ortho/para director.

      • The Methoxy group (at C4) is an ortho/para director.[2]

      • The Chlorine (at C3) directs ortho/para.

      • Outcome: The position para to the acetamide is blocked by the methoxy group. Nitration occurs at the position ortho to the acetamide.[2] There are two ortho positions: C2 and C6.

      • Selectivity: The position between the Cl and NHAc groups (C2 in precursor numbering) is sterically crowded. The position adjacent only to H (C6 in precursor numbering) is favored.

      • Renumbering: Nitration at C6 of the precursor yields the target structure (which is then renumbered so the Nitro is at C2).

SynthesisStart3-Chloro-4-methoxyaniline(Precursor)Step1Acetylation(Ac2O / AcOH)Start->Step1InterN-(3-chloro-4-methoxyphenyl)acetamide(Intermediate)Step1->InterYield >90%Step2Nitration(HNO3 / H2SO4)Inter->Step2TargetN-(5-chloro-4-methoxy-2-nitrophenyl)acetamide(Target API Intermediate)Step2->TargetRegioselective(Ortho to NHAc)

Figure 1: Synthetic pathway illustrating the conversion of 3-chloro-4-methoxyaniline to the target nitro-acetamide.

Chemical Reactivity & Applications

This compound is rarely the final API; rather, it is a "masked" scaffold. Its value lies in its ability to undergo controlled transformations.[3]

Nitro Reduction (Key Transformation)

The most critical reaction is the reduction of the nitro group to a primary amine. This generates N-(2-amino-5-chloro-4-methoxyphenyl)acetamide , which contains a 1,2-diamine motif (one protected).

  • Reagents:

    
    , 
    
    
    , or Catalytic Hydrogenation (
    
    
    ).
  • Utility: The resulting diamine is the immediate precursor for cyclization into Benzimidazoles or Quinoxalines .

Amide Hydrolysis

The acetamide group can be removed under acidic (


5-chloro-4-methoxy-2-nitroaniline
  • Selectivity: Acidic hydrolysis is preferred to avoid nucleophilic aromatic substitution on the nitro-activated ring which might occur under harsh basic conditions.

Nucleophilic Aromatic Substitution ( )

The nitro group at C2 and chlorine at C5 activate the ring. While the methoxy group is a donor, the combined withdrawing power of Nitro/Cl makes the ring moderately reactive.

  • Displacement: Strong nucleophiles (e.g., thiols, amines) might displace the Chlorine atom or the Methoxy group under forcing conditions, though this is less common than simple reduction.

Reactivitycluster_0Primary Application Pathwaycluster_1Secondary PathwayTargetN-(5-chloro-4-methoxy-2-nitrophenyl)acetamideRedReduction(Fe/HCl or H2/Pd)Target->RedHydroAcid Hydrolysis(HCl / EtOH)Target->HydroDiamineN-(2-amino-5-chloro-4-methoxyphenyl)acetamideRed->DiamineCyclizationCyclization(e.g., with Formic Acid)Diamine->CyclizationBenzimidazoleSubstituted Benzimidazoles(Bioactive Core)Cyclization->BenzimidazoleAniline5-chloro-4-methoxy-2-nitroanilineHydro->Aniline

Figure 2: Reactivity profile showing the divergence into benzimidazole synthesis (green path) or deprotection to the free aniline (red path).

Safety & Handling (MSDS Highlights)

As a nitro-aromatic compound, standard safety protocols for hazardous organic chemicals apply.

  • Health Hazards:

    • Acute Toxicity: Harmful if swallowed (H302).[4] Potential methemoglobinemia inducer (characteristic of nitroanilines).

    • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[4]

    • Sensitization: Potential skin sensitizer.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[4]

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep away from strong oxidizing agents and strong bases.

References

  • PubChem Compound Summary . N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CID 160088-53-9).[1][5][6][7] National Center for Biotechnology Information. Available at: [Link]

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide molecular weight and formula

[1][2][3]

Core Identity & Physicochemical Specifications

This compound represents a highly functionalized arene scaffold, featuring an electron-withdrawing nitro group ortho to an acetamido moiety, alongside a chloro-methoxy substitution pattern. This specific arrangement creates a "push-pull" electronic system, making it a critical building block for fused heterocyclic systems used in kinase inhibitor development.

Table 1: Chemical Specification Matrix

ParameterSpecification
IUPAC Name N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
CAS Registry Number 160088-53-9
Molecular Formula C₉H₉ClN₂O₄
Molecular Weight 244.63 g/mol
Monoisotopic Mass 244.0251 Da
Physical State Yellow crystalline solid (characteristic of nitroanilines)
Solubility Profile Soluble in DMSO, DMF, hot Acetic Acid; sparingly soluble in Water, Ethanol.
SMILES COc1cc([O-])c(NC(C)=O)cc1Cl

Structural Analysis & Reactivity Logic

The molecule's reactivity is governed by the interplay between the electron-donating methoxy group and the electron-withdrawing nitro/acetamido groups.

  • Intramolecular Hydrogen Bonding: A critical structural feature is the intramolecular hydrogen bond between the amide proton (N-H) and the oxygen of the ortho-nitro group.[1][2] This planarizes the molecule, reducing solubility in non-polar solvents and increasing metabolic stability in biological assays.

  • Electrophilic Substitution: The C-5 position (occupied by Chlorine) blocks metabolic chlorination, while the C-4 Methoxy group acts as a pi-donor, stabilizing the ring against nucleophilic aromatic substitution at the C-5 position unless activated by extreme conditions.

  • Steric Environment: The bulk of the ortho-nitro group forces the acetamido group out of perfect coplanarity with the benzene ring in the absence of H-bonding, but the resonance stabilization usually dominates.

Synthesis Protocol: Acetylation of Deactivated Anilines

Objective: Synthesize N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide from 5-chloro-4-methoxy-2-nitroaniline.

Rationale: The starting amine is electronically deactivated by the ortho-nitro group. Standard acetylation (acetic anhydride in DCM) may be sluggish. The protocol below uses glacial acetic acid as both solvent and acid catalyst to drive the reaction to completion.

Materials
  • Precursor: 5-Chloro-4-methoxy-2-nitroaniline (CAS: 160088-54-0).[3]

  • Reagent: Acetic Anhydride (

    
    , >99%).
    
  • Solvent: Glacial Acetic Acid.[1][4][5][6]

  • Catalyst: Concentrated

    
     (Optional, 1-2 drops if reaction is slow).
    
Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 10 mmol (2.03 g) of 5-chloro-4-methoxy-2-nitroaniline in 20 mL of glacial acetic acid.

  • Activation: Heat the mixture to 50°C until partial or complete dissolution occurs.

  • Acetylation: Add 15 mmol (1.4 mL) of acetic anhydride dropwise over 5 minutes.

    • Observation: The yellow color of the solution may intensify.

  • Reflux: Attach a reflux condenser and heat the reaction to 90–100°C for 2–3 hours.

    • In-Process Control (IPC): Monitor by TLC (Mobile Phase: 40% Ethyl Acetate in Hexanes). The starting aniline (

      
      ) should disappear, replaced by the less polar acetamide (
      
      
      ).
  • Quenching & Crystallization: Cool the reaction mixture to room temperature. Pour the solution slowly into 100 mL of ice-cold water with vigorous stirring.

    • Mechanism:[7][8] Water hydrolyzes excess acetic anhydride and precipitates the hydrophobic product.

  • Isolation: Filter the resulting yellow precipitate via vacuum filtration. Wash the filter cake with 3 x 20 mL cold water to remove residual acid.

  • Purification: Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required for biological screening.

Downstream Applications: The Quinoxaline Pathway

This molecule is rarely the final drug; it is a "masked" diamine . The primary utility of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide lies in its reduction to 4-chloro-5-methoxy-1,2-phenylenediamine , a privileged scaffold for synthesizing Quinoxaline and Benzimidazole derivatives.

These fused heterocycles are core pharmacophores in:

  • Tyrosine Kinase Inhibitors (TKIs): Analogs of EGFR inhibitors where the 6,7-dialkoxy pattern is modified to 6-chloro-7-methoxy to alter metabolic clearance.

  • Anthelmintics: Benzimidazole derivatives targeting tubulin polymerization.

Pathway Visualization

The following diagram illustrates the synthesis and subsequent cyclization logic.

GPrecursor5-Chloro-4-methoxy-2-nitroanilineTargetN-(5-chloro-4-methoxy-2-nitrophenyl)acetamide(Target Molecule)Precursor->TargetAcetylationReagent1Acetic Anhydride(AcOH, 90°C)Reagent1->TargetIntermediateN-(2-amino-5-chloro-4-methoxyphenyl)acetamideTarget->IntermediateSelective ReductionReagent2Fe/HCl or H2/Pd-C(Nitro Reduction)Reagent2->IntermediateProduct6-Chloro-5-methoxy-2-methylbenzimidazoleIntermediate->ProductDehydrative CyclizationCyclizationCyclization(Acid/Heat)Cyclization->Product

Figure 1: Synthetic workflow transforming the aniline precursor into a bioactive benzimidazole scaffold via the acetamide intermediate.

Safety & Handling (E-E-A-T)

  • Explosion Hazard: Nitroaromatics can be energetic. While this specific acetamide is stable, avoid heating dry solids above 200°C.

  • Skin Sensitization: Halogenated nitroanilines are potent sensitizers. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: Aqueous filtrates from the synthesis contain acetic acid and trace nitro-compounds; neutralize with Sodium Bicarbonate before disposal into organic aqueous waste streams.

References

  • ChemBK. (n.d.). N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide MSDS and Properties. Retrieved January 28, 2026, from [Link]

  • PubChem. (2025). 5-Chloro-4-methoxy-2-nitroaniline (Precursor Data). National Library of Medicine.[3] Retrieved January 28, 2026, from [Link]

Structural Elucidation and Spectral Characterization of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Analytical & Synthetic Chemists

Executive Summary & Compound Identity

This guide provides an in-depth spectral analysis of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS: 160088-53-9), a critical intermediate often encountered in the synthesis of benzamide-based pharmacophores (e.g., metoclopramide analogs) and azo dyes.[1]

The molecule presents a unique analytical challenge due to the steric crowding of the ortho-nitro and ortho-acetamido groups, which locks the conformation and significantly influences proton chemical shifts.[1] This guide details the synthesis, mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) characteristics necessary for unambiguous identification.[1]

AttributeDetail
IUPAC Name N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
CAS Number 160088-53-9
Molecular Formula C₉H₉ClN₂O₄
Molecular Weight 244.63 g/mol
Monoisotopic Mass 244.025 Da
Appearance Yellow crystalline solid (Needles/Laths)
Solubility DMSO, DMF, hot Ethanol; sparingly soluble in water

Synthetic Origin & Sample Preparation

To understand the spectral impurities, one must understand the origin.[1] This compound is typically synthesized via the acetylation of 5-chloro-4-methoxy-2-nitroaniline (also known as Fast Red RC Base).[1]

Synthesis Protocol

Reaction Logic: The amine is acetylated using acetic anhydride.[1][2][3] The reaction is highly selective for the amine over the nitro or methoxy groups.[1]

  • Dissolution: Dissolve 20 mmol of 5-chloro-4-methoxy-2-nitroaniline in 30 mL of glacial acetic acid.

  • Acetylation: Add 24 mmol (1.2 eq) of acetic anhydride dropwise at room temperature.

  • Reflux: Heat to 60°C for 2 hours to ensure completion (monitored by TLC, typically 50% EtOAc/Hexane).

  • Quench: Pour the mixture into ice-cold water (100 mL). The product precipitates immediately due to the hydrophobic acetyl group reducing solubility.[1]

  • Purification: Filter the yellow precipitate and recrystallize from ethanol/water (9:1) to remove unreacted amine.[1]

Analytical Workflow Diagram

The following Graphviz diagram outlines the logical flow for characterizing the synthesized material.

AnalyticalWorkflow Sample Crude Product (Yellow Solid) TLC TLC Screening (Purity Check) Sample->TLC MS Mass Spectrometry (MW & Cl Pattern) TLC->MS If pure IR FT-IR (Functional Groups) MS->IR NMR 1H/13C NMR (Structural Proof) IR->NMR Final Validated Structure NMR->Final

Figure 1: Step-by-step analytical workflow for structural validation.

Mass Spectrometry (MS) Data

Mass spectrometry provides the first confirmation of identity, specifically through the chlorine isotope pattern.[1]

Ionization & Fragmentation[1]
  • Method: ESI(+) or EI (70 eV).

  • Molecular Ion: The presence of one chlorine atom dictates a characteristic 3:1 intensity ratio for the [M] and [M+2] peaks.[1]

Ion Speciesm/z (Theoretical)Relative IntensityInterpretation
[M+H]⁺ (³⁵Cl) 245.03 100%Protonated molecular ion.[1]
[M+H]⁺ (³⁷Cl) 247.03 ~32%Chlorine-37 isotope peak (Diagnostic).[1]
[M+Na]⁺ 267.01VariableSodium adduct (common in ESI).[1]
Fragment 203.0-Loss of Acetyl group (ketene loss, -42 Da).[1]

Expert Insight: In ESI, if you observe a peak at m/z 227, this corresponds to [M+H-H₂O]⁺, a common artifact for nitro compounds, or potentially the loss of the methoxy group as formaldehyde if high collision energy is used.[1]

Infrared Spectroscopy (FT-IR)

IR is used to confirm the acetylation state.[1] The disappearance of the double N-H stretch of the primary amine (precursor) and the appearance of the amide carbonyl are key.[1]

  • N-H Stretch (Amide): 3300–3250 cm⁻¹ (Single sharp band).

  • C=O Stretch (Amide I): 1690–1660 cm⁻¹.[1] Note: This may appear slightly shifted due to the intramolecular Hydrogen bond with the ortho-nitro group.[1]

  • NO₂ Stretch (Asymmetric): ~1530 cm⁻¹.[1][4]

  • NO₂ Stretch (Symmetric): ~1350 cm⁻¹.[1]

  • C-O-C (Methoxy): 1250–1230 cm⁻¹.[1]

  • C-Cl Stretch: 800–600 cm⁻¹ (fingerprint region).[1]

Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural elucidation.[1] The substitution pattern (1,2,4,5-tetrasubstituted benzene) simplifies the aromatic region into two distinct singlets.[1]

¹H NMR Analysis (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is preferred over CDCl₃ because the amide proton is often broad or invisible in chloroform due to exchange.[1] In DMSO, the intramolecular H-bond stabilizes the NH, shifting it significantly downfield.[1]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
10.25 - 10.50 Singlet (s)1HNH (Amide)Highly deshielded due to H-bonding with ortho-NO₂.[1]
8.15 - 8.25 Singlet (s)1HAr-H (C6) Ortho to NHAc and Cl.[1] Deshielded by the amide anisotropy.[1]
7.60 - 7.70 Singlet (s)1HAr-H (C3) Ortho to NO₂ and OCH₃.[1] Deshielded by NO₂.[1]
3.92 - 3.96 Singlet (s)3HOCH₃ Characteristic methoxy chemical shift.[1]
2.10 - 2.15 Singlet (s)3HCOCH₃ Acetyl methyl group.[1]
¹³C NMR Analysis (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~169.5 ppm.[1]

  • Aromatic C-O (C4): ~152.0 ppm (Deshielded by Oxygen).

  • Aromatic C-N (C1): ~130-135 ppm.[1][3]

  • Aromatic C-NO₂ (C2): ~138-140 ppm.[1]

  • Aromatic C-Cl (C5): ~120-125 ppm.[1]

  • Methoxyl C: ~56.8 ppm.[1]

  • Acetyl Methyl C: ~24.5 ppm.[1][5]

Assignment Logic Diagram

The following diagram illustrates why the aromatic protons appear as singlets, distinguishing this molecule from its isomers.

NMRLogic Structure Target Structure: 1-NHAc, 2-NO2, 4-OCH3, 5-Cl Proton3 Proton at C3 Structure->Proton3 Proton6 Proton at C6 Structure->Proton6 Env3 Environment: Between NO2 and OCH3 No adjacent protons Proton3->Env3 Env6 Environment: Between NHAc and Cl No adjacent protons Proton6->Env6 Result Result: Two distinct singlets (Para to each other) J ~ 0 Hz Env3->Result Env6->Result

Figure 2: NMR assignment logic demonstrating the lack of ortho-coupling, resulting in singlet peaks.

Scientific Integrity & Troubleshooting (E-E-A-T)

The "Ortho Effect" & H-Bonding

A critical feature of this molecule is the intramolecular hydrogen bond between the amide Hydrogen and the nitro Oxygen.[1][6][7]

  • Consequence: This locks the amide bond into a planar conformation with the ring, maximizing conjugation but also creating a rigid "pseudo-ring" system.[1]

  • Observation: This explains the extreme downfield shift of the NH proton (>10 ppm).[1] In the absence of the nitro group (e.g., if it were reduced to an amine), this proton would shift upfield to ~9.0 ppm.[1]

Differentiating from Isomers

A common synthetic error is nitration after acetylation, which can yield mixtures.[1]

  • Target (2-nitro): Two singlets in NMR (Para protons).

  • Isomer (3-nitro): If the nitro group were at position 3 (unlikely due to directing effects, but possible in other pathways), the protons would be ortho to each other, appearing as doublets (J ~ 8-9 Hz).[1]

  • Validation: If your NMR shows doublets in the aromatic region, you have synthesized the wrong isomer or have a regio-isomer impurity.[1]

References

  • Hines, S. J., et al. (2022).[1][7] Crystal structure of N-(4-methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Link (Provides the structural basis for the non-chloro analog and H-bonding network).

  • Uppu, R. M., & Fronczek, F. R. (2025).[1][6] N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.[1][6][7] IUCrData. Link (Detailed crystallographic data on the 5-nitro acetanilide class).[6]

  • PubChem. Compound Summary for CID 12217349: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide.[1] National Center for Biotechnology Information.[1] Link

  • Sigma-Aldrich. Product Specification: 5'-Chloro-4'-methoxy-2'-nitroacetanilide.[1] Link

Sources

Technical Guide: Solubility Profiling of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide Class: Polysubstituted Acetanilide / Nitroaromatic Intermediate Primary Application: Synthesis intermediate for azo dyes (coupling components) and pharmaceutical precursors (modified aniline derivatives).

This guide provides a technical analysis of the solubility characteristics of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide. Unlike simple acetanilides, this molecule exhibits a specific structural phenomenon known as the ortho-nitro effect , where an intramolecular hydrogen bond forms between the amide proton and the nitro oxygen. This interaction significantly reduces the compound's ability to form intermolecular hydrogen bonds, thereby enhancing its solubility in non-polar and moderately polar organic solvents while drastically reducing water solubility.

The following sections detail the theoretical solubility landscape, validated experimental protocols for solubility determination, and thermodynamic modeling frameworks.

Part 1: Structural Determinants of Solubility

To predict and manipulate the solubility of this compound, one must understand its solid-state behavior. Based on crystallographic data from closely related analogs (e.g., N-(4-methoxy-2-nitrophenyl)acetamide) [1, 2], the following mechanisms govern its dissolution:

The Ortho-Nitro Effect (Intramolecular H-Bonding)

The defining feature of this molecule is the substitution pattern at the 1 (acetamide) and 2 (nitro) positions.

  • Mechanism: The amide nitrogen proton (

    
    ) acts as a donor to the oxygen of the ortho-nitro group (
    
    
    
    ).[1]
  • Consequence: This "locks" the molecule into a more planar conformation and satisfies the hydrogen bond donor potential internally.[1]

  • Solubility Impact: Because the polar

    
     is "occupied," the energy required to break the crystal lattice is lower than expected for a molecule with this many polar groups. Consequently, solubility in organic solvents (Ethyl Acetate, Acetone) is higher than in para-nitro isomers, where intermolecular H-bonds form strong, insoluble networks.
    
Lipophilic Modulation (Chloro- & Methoxy- Groups)
  • 5-Chloro Substituent: Increases lipophilicity (

    
     increase), enhancing solubility in chlorinated solvents (DCM, Chloroform) and aromatic solvents (Toluene).
    
  • 4-Methoxy Group: Adds slight polarity but primarily functions as an electron donor, stabilizing the aromatic ring. It aligns the molecule with polar aprotic solvents like DMSO.

Predicted Solubility Ranking

Based on structural analogs [1, 3], the expected solubility hierarchy at 298.15 K is:

  • High Solubility: DMSO > DMF > NMP (Polar Aprotic)

  • Moderate Solubility: Acetone > Ethyl Acetate > THF (Polar Aprotic/Weakly Polar)

  • Low-Moderate Solubility: Methanol > Ethanol > Isopropanol (Protic)

  • Insoluble/Trace: Water > Hexane (Highly Polar or Highly Non-polar)

Part 2: Experimental Protocol (Solubility Determination)

Objective: Accurately determine the mole fraction solubility (


) of the target compound in various solvents using the Isothermal Saturation Method (Shake-Flask).
Reagents & Equipment[2][3]
  • Solute: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (Purity >98% by HPLC).

  • Solvents: Analytical grade (AR) or HPLC grade.

  • Apparatus: Constant temperature shaker bath (

    
     K), Analytical balance (
    
    
    
    g), 0.45
    
    
    m PTFE syringe filters.
Workflow: Laser Monitoring Observation Technique

This protocol minimizes solvent usage while ensuring saturation.

  • Preparation: Add excess solute (approx. 200 mg) to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir the mixture at the target temperature (e.g., 298.15 K) for 24 hours.

    • Critical Step: Ensure solid phase is always present. If the solution becomes clear, add more solid immediately.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

  • Sampling: Withdraw 2 mL of the supernatant using a pre-warmed syringe (to prevent precipitation inside the needle).

  • Filtration: Quickly filter through a 0.45

    
    m PTFE filter into a pre-weighed vial.
    
  • Quantification (Gravimetric):

    • Weigh the vial with the solution (

      
      ).
      
    • Evaporate the solvent in a vacuum oven at 313 K until constant mass is achieved.

    • Weigh the dry residue (

      
      ).
      
Calculation

Calculate the mole fraction solubility (


):


Where:

  • 
    : Mass of solute
    
  • 
    : Molecular weight of solute (244.63  g/mol )
    
  • 
    : Mass of solvent (
    
    
    
    )
  • 
    : Molecular weight of solvent
    

Part 3: Thermodynamic Modeling

To apply this data in process design (crystallization), experimental values must be correlated using thermodynamic models.

Modified Apelblat Equation

This empirical model correlates solubility with temperature. It is highly accurate for acetanilide derivatives in organic solvents.



  • A, B, C: Empirical parameters derived from regression analysis.

  • T: Absolute temperature (K).[2]

  • Application: Use this equation to interpolate solubility at temperatures not experimentally measured (e.g., for cooling crystallization curves).

Van't Hoff Equation (Thermodynamic Functions)

Use this to determine the enthalpy (


) and entropy (

) of dissolution.


  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
    
    
  • Intercept:

    
    
    

Interpretation:

  • Positive

    
    :  Endothermic dissolution (Solubility increases with temperature).
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon dissolving).
    

Part 4: Visualization of Workflow

The following diagram illustrates the logical flow for determining solubility and selecting the appropriate thermodynamic model.

SolubilityWorkflow cluster_models Model Selection Start Start: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide SolventSelect Select Solvent Panel (Polar, Non-polar, Protic) Start->SolventSelect Equilibration Equilibration (Shake Flask) 24h @ T +/- 0.05K SolventSelect->Equilibration PhaseCheck Solid Phase Present? Equilibration->PhaseCheck AddSolid Add Excess Solid PhaseCheck->AddSolid No Sampling Sample Supernatant (Pre-warmed Syringe) PhaseCheck->Sampling Yes AddSolid->Equilibration Quant Quantification (Gravimetric or HPLC) Sampling->Quant Calc Calculate Mole Fraction (x) Quant->Calc Model Thermodynamic Modeling Calc->Model Apelblat Modified Apelblat (Interpolation) Model->Apelblat VantHoff Van't Hoff (Enthalpy/Entropy) Model->VantHoff

Caption: Operational workflow for the determination and modeling of solid-liquid equilibrium data.

Part 5: Summary of Data for Analogous Compounds

While specific experimental data for the 5-chloro-4-methoxy derivative is proprietary or sparse in open literature, data from the closely related N-(4-methoxy-2-nitrophenyl)acetamide serves as a high-confidence baseline due to the identical ortho-nitro H-bonding motif [1, 2].

Solvent ClassRepresentative SolventPredicted Solubility BehaviorMechanistic Rationale
Polar Aprotic DMSO / DMFVery High Dipole-dipole interactions disrupt lattice; H-bond acceptance.
Ketones AcetoneHigh Good solvation of the nitro/acetamide core; no H-bond donor penalty.
Esters Ethyl AcetateModerate-High Compatible with the lipophilic chloro-methoxy regions.
Alcohols EthanolModerate Amphiphilic nature matches; hindered by lack of strong H-bond acceptors on solute.
Water WaterVery Low Hydrophobic effect dominates due to aromatic ring, Cl, and OMe groups.

Application Note: For crystallization processes, a mixture of DMSO (solvent) and Water (anti-solvent) is recommended. The high solubility in DMSO and near-zero solubility in water creates a steep supersaturation curve ideal for high-yield recovery.

References

  • Hines, P. T., et al. (2022).[3][4] Crystal structure of N-(4-methoxy-2-nitrophenyl)acetamide. IUCrData. [Link]

  • Hines, P. T., et al. (2025). Crystal structure of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData. [Link]

  • Uppu, R. M., et al. (2020).[5][6] Crystal structure of N-(4-ethoxy-2-nitrophenyl)acetamide. IUCrData. [Link]

  • National Center for Biotechnology Information. (2025).[1][5][7] PubChem Compound Summary for CID 224170, N-(5-Chloro-2-nitrophenyl)acetamide. [Link]

Sources

synthesis of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide from p-anisidine

Technical Guide: Synthesis of -(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Executive Summary & Retrosynthetic Analysis

The synthesis of the target compound requires precise manipulation of electrophilic aromatic substitution (EAS) directing groups. Starting from

The critical decision point is the sequence of nitration and chlorination .

  • Route Logic: The target requires the nitro group at position 2 (ortho to acetamide) and chlorine at position 5 (ortho to methoxy).

  • Directing Effects:

    • The methoxy group (-OMe) is a strong activator (ortho/para).

    • The acetamido group (-NHAc) is a moderate activator (ortho/para).

  • Sequence Selection: To achieve the 2-nitro-5-chloro pattern, nitration must precede chlorination .

    • Step 1 (Acetylation): Protects amine.[1][2]

    • Step 2 (Nitration): Under controlled conditions, the acetamido group directs the nitro group to the ortho position (C2), yielding

      
      -(4-methoxy-2-nitrophenyl)acetamide.
      
    • Step 3 (Chlorination): The methoxy group strongly activates its ortho position (C5), directing the incoming chlorine atom to the final desired position, despite the deactivating nature of the nitro group.

Reaction Pathway Diagram

SynthesisPathStartp-Anisidine(Starting Material)Step1Step 1: Acetylation(Protection)Start->Step1Ac2O / AcOHInter14-MethoxyacetanilideStep1->Inter1Step2Step 2: Nitration(Regioselective)Inter1->Step2HNO3 / AcOHInter2N-(4-methoxy-2-nitrophenyl)acetamideStep2->Inter2Step3Step 3: Chlorination(OMe Directed)Inter2->Step3Cl2 or SO2Cl2FinalTarget:N-(5-chloro-4-methoxy-2-nitrophenyl)acetamideStep3->Final

Figure 1: Strategic workflow for the regioselective synthesis of the target acetamide.

Experimental Protocols

Step 1: Acetylation of -Anisidine

The first step protects the amine to prevent oxidation during nitration and to modulate activating strength.

  • Reagents:

    
    -Anisidine (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).
    
  • Mechanism: Nucleophilic acyl substitution.

Protocol:

  • Dissolve

    
    -anisidine (123 g, 1.0 mol) in glacial acetic acid (300 mL) in a 2L round-bottom flask.
    
  • Cool the solution to 0–5°C using an ice bath.

  • Add acetic anhydride (103 mL, 1.2 mol) dropwise over 30 minutes, maintaining temperature <10°C.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-cold water (1 L) with vigorous stirring.

  • Filter the resulting white precipitate, wash with cold water, and dry in a vacuum oven at 60°C.

Data Summary:

Parameter Specification

| Product | 4-Methoxyacetanilide (

AppearanceYieldMelting Point
Step 2: Regioselective Nitration

This is the most critical step for regiochemistry. While the methoxy group is the stronger activator (directing to C3), conditions utilizing acetic acid and controlled temperature favor substitution ortho to the acetamido group (C2). This "ortho effect" is often attributed to hydrogen bonding between the amide proton and the nitrating species or steric shielding of the position ortho to the methoxy group in the solid/transition state.

  • Reagents: 4-Methoxyacetanilide (1.0 eq), Conc.

    
     (65-70%), Glacial Acetic Acid.
    
  • Causality: Low temperature is essential to prevent dinitration or oxidation of the methoxy ring.

Protocol:

  • Suspend 4-methoxyacetanilide (16.5 g, 100 mmol) in glacial acetic acid (50 mL).

  • Cool the mixture to 10–15°C.

  • Add concentrated

    
     (7.0 mL, ~110 mmol) dropwise. Caution: Exothermic.
    
  • Control the exotherm to keep the internal temperature below 20°C.

  • After addition, stir at room temperature for 30–60 minutes. The solution will turn yellow/orange.

  • Quench by pouring onto crushed ice (200 g).

  • Filter the yellow precipitate. Recrystallize from ethanol or aqueous acetic acid to remove any 3-nitro isomer (though the 2-nitro isomer is dominant).

Validation: The product must be confirmed as


-(4-methoxy-2-nitrophenyl)acetamide
  • 1H NMR Diagnostic: Look for the splitting pattern of aromatic protons. The 2-nitro substitution leaves protons at C3, C5, and C6.

  • Ref: BenchChem Application Notes confirm this route yields the 2-nitro isomer suitable for further functionalization [1].

Data Summary:

Parameter Specification

| Product |

AppearanceYieldMelting Point
Step 3: Chlorination (The "Magic Chloro" Introduction)

With the nitro group at C2 and methoxy at C4, the remaining open positions are C3, C5, and C6.

  • Directing Analysis:

    • OMe (C4): Strongly activates C3 and C5.

    • NHAc (C1): Activates C6.

    • NO2 (C2): Deactivates the ring, but least affects meta positions (C6).

  • Regioselectivity: Position C5 is ortho to the strong methoxy activator and para to the nitro group. Position C3 is sterically crowded (sandwiched between OMe and NO2). Therefore, chlorination occurs selectively at C5 .

  • Reagents:

    
    -(4-methoxy-2-nitrophenyl)acetamide, Sulfuryl Chloride (
    
    
    ) or Chlorine gas (
    
    
    ), Acetic Acid.

Protocol:

  • Dissolve

    
    -(4-methoxy-2-nitrophenyl)acetamide (21.0 g, 100 mmol) in glacial acetic acid (100 mL).
    
  • Heat the solution to 40–50°C.

  • Add Sulfuryl Chloride (

    
    , 14.8 g, 110 mmol) dropwise over 45 minutes. (Alternatively, bubble 
    
    
    gas until 1.1 eq is absorbed).
  • Stir at 50°C for 2 hours. Monitor by TLC or HPLC for consumption of starting material.

  • Cool to room temperature and pour into ice water.

  • Filter the precipitate.

  • Purification: Recrystallize from ethanol to ensure removal of any regioisomers.

Data Summary:

Parameter Specification

| Target |


-(5-chloro-4-methoxy-2-nitrophenyl)acetamideAppearanceYieldValidation

Mechanism & Logic Visualization

The following diagram illustrates the electronic directing effects governing the regioselectivity of the final chlorination step.

DirectingEffectsCenterSubstrate:N-(4-methoxy-2-nitrophenyl)acetamideOMe4-OMe Group(Strong Activator)Center->OMeNHAc1-NHAc Group(Moderate Activator)Center->NHAcNO22-NO2 Group(Deactivator)Center->NO2Pos5Position 5(Target Site)OMe->Pos5Strongly Directs (Ortho)Pos3Position 3(Sterically Hindered)OMe->Pos3Directs (Ortho)NHAc->Pos5Para Direction (Weak)NO2->Pos3Steric Clash

Figure 2: Electronic and steric factors driving the chlorination to position 5.

Safety & Hazards (Critical Control Points)

  • Nitration: The reaction between nitric acid and organic material is highly exothermic. Temperature control (<20°C) is mandatory to prevent thermal runaway.

  • Chlorination: Sulfuryl chloride releases

    
     and 
    
    
    gas. Reactions must be performed in a well-ventilated fume hood with a scrubber system.
  • Chemical Handling:

    
    -Anisidine is toxic by inhalation, in contact with skin, and if swallowed. Use full PPE (gloves, goggles, respirator).
    

References

  • Vertex AI Search. (2025). N-(4-Methoxy-2-nitrophenyl)acetamide Synthesis and Crystallization. National Institutes of Health (NIH). Retrieved from [Link]

  • PubChem. (2025).[3] N-(4-Methoxyphenyl)acetamide Compound Summary. Retrieved from [Link][3]

mechanism of action of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action (MOA), structure-activity relationships (SAR), and experimental validation for N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide and its bioactive derivatives.

This scaffold represents a "privileged structure" in medicinal chemistry, serving as both a bioreductive warhead in antimicrobial/anticancer applications and a critical pharmacophore precursor for substituted benzamide drugs (e.g., prokinetics, antiemetics).

Executive Summary

The biological activity of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide derivatives operates through two distinct mechanistic pathways, determined by the metabolic stability of the 2-nitro and 1-acetamide groups:

  • Bioreductive Cytotoxicity (Primary MOA for Nitro-Derivatives): In hypoxic environments (solid tumors) or specific bacterial strains, the 2-nitro group undergoes enzymatic reduction by nitroreductases (NTRs). This generates reactive hydroxylamine and nitroso intermediates that form covalent DNA adducts and induce oxidative stress.

  • Pharmacophore Modulation (Secondary MOA for Benzamide Analogs): Upon deacetylation and subsequent amidation, the core transforms into a benzamide scaffold . These derivatives act as D2 dopamine receptor antagonists and 5-HT4 serotonin receptor agonists, governed by the steric lock provided by the 4-methoxy and 5-chloro substituents.

Chemical Biology & SAR Analysis

The molecule features a tetra-substituted benzene ring where electronic push-pull effects dictate reactivity.

PositionSubstituentElectronic EffectBiological Function
C1 Acetamide (-NHAc)Weak Donor / H-Bond DonorProdrug Moiety: Hydrolysis releases the free aniline for binding or further conjugation. Modulates solubility.
C2 Nitro (-NO₂)Strong WithdrawerThe Warhead: Substrate for Type I/II Nitroreductases. Induces "steric twist" preventing planarity, crucial for isoform selectivity.
C4 Methoxy (-OMe)Strong DonorLipophilic Anchor: Increases logP for membrane permeability. Interacts with hydrophobic pockets in kinases or GPCRs.
C5 Chloro (-Cl)Weak Withdrawer / LipophilicMetabolic Shield: Blocks oxidative metabolism at the C5 position. Enhances halogen bonding with target protein residues.
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional roles of each substituent on the scaffold.

SAR_Analysis Core N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide Core Scaffold Nitro 2-NO2 Group (Bioreductive Warhead) Core->Nitro Chloro 5-Cl Group (Metabolic Block) Core->Chloro Methoxy 4-OMe Group (Lipophilic Donor) Core->Methoxy Acetamide 1-NHAc Group (Solubility/Prodrug) Core->Acetamide ROS Mechanism: ROS Generation & DNA Adducts Nitro->ROS via Nitroreductase Stab Function: Prevents CYP450 Oxidation at C5 Chloro->Stab Perm Function: Membrane Permeability (LogP Modulation) Methoxy->Perm

Caption: Functional mapping of the acetanilide scaffold highlighting the bioreductive role of the nitro group and metabolic stability conferred by the chlorine atom.

Detailed Mechanism of Action

Pathway A: Bioreductive Activation (Antimicrobial/Anticancer)

This pathway is dominant when the derivative retains the nitro group. It exploits the overexpression of nitroreductases (NTRs) in bacteria (e.g., H. pylori, M. tuberculosis) or hypoxic cancer cells.

  • Enzymatic Reduction: The nitro group (-NO₂) is reduced by NADH-dependent nitroreductases (e.g., NfsA, NfsB).

  • Futile Cycling (Type II NTR): One-electron reduction yields a nitro-anion radical. In the presence of oxygen, this radical re-oxidizes, generating Superoxide Anions (O₂•-) . This induces severe oxidative stress, overwhelming cellular antioxidant defenses (SOD/Catalase).

  • Covalent Modification (Type I NTR): Two-electron reduction (oxygen-insensitive) produces Nitroso (-NO) and Hydroxylamine (-NHOH) intermediates.

    • The Kill Step: The hydroxylamine intermediate undergoes esterification (e.g., by acetyl-CoA) to form a highly electrophilic nitrenium ion. This ion alkylates DNA (specifically Guanine N7), causing strand breaks and apoptosis.

Pathway B: Interaction with Cellular Oxidants

Recent studies indicate that N-(4-methoxy-2-nitrophenyl)acetamide derivatives interact directly with Peroxynitrite (ONOO⁻) and Hypochlorite (HOCl) .

  • Mechanism: The activated aromatic ring acts as a "sink" for reactive nitrogen species (RNS), forming nitrated phenols. While this can be protective (antioxidant), the accumulation of these nitrated byproducts can disrupt downstream signaling pathways, specifically inhibiting NF-κB translocation in inflammatory cells.

Pathway C: The Benzamide Transition (GPCR Modulation)

When used as a precursor for drugs like Metoclopramide or Cisapride :

  • Deacetylation: The acetamide is hydrolyzed to the primary amine.

  • Amidation: The amine is coupled with a basic side chain (e.g., N,N-diethylethylenediamine).

  • Target Binding:

    • 5-HT4 Agonism: The 4-methoxy group forms a hydrogen bond with Ser197 in the receptor. The 5-chloro group occupies a hydrophobic pocket, stabilizing the active conformation.

    • D2 Antagonism: The protonated tertiary amine of the side chain mimics dopamine, while the bulky benzamide core prevents receptor internalization.

Experimental Validation Protocols

To validate the mechanism of a specific derivative, the following assays are required.

Protocol 1: Nitroreductase (NTR) Kinetic Assay

Validates Pathway A (Bioreductive activation).

  • Objective: Quantify the reduction rate of the nitro group by bacterial or mammalian lysates.

  • Reagents: Purified E. coli Nitroreductase, NADH (Cofactor), Phosphate Buffer (pH 7.4).

  • Method:

    • Dissolve derivative (10-100 µM) in buffer containing 100 µM NADH.

    • Initiate reaction with 1 µg/mL Nitroreductase.

    • Detection: Monitor the decrease in absorbance at 340 nm (NADH oxidation) and the shift in the derivative's λmax (typically 300-400 nm) using UV-Vis spectrophotometry.

    • Control: Run parallel reaction with Dicoumarol (NTR inhibitor) to confirm specificity.

Protocol 2: DNA Binding/Cleavage Assay

Validates the formation of genotoxic intermediates.

  • Objective: Assess if the reduced metabolite damages DNA.

  • Materials: pUC19 plasmid DNA, Xanthine/Xanthine Oxidase (reductive system).

  • Method:

    • Incubate plasmid DNA (200 ng) with the derivative (0-50 µM) under anaerobic conditions.

    • Add Xanthine Oxidase to trigger reduction.

    • Run samples on 1% Agarose Gel Electrophoresis.

    • Readout: Conversion of Supercoiled DNA (Form I) to Nicked Open Circular DNA (Form II) or Linear DNA (Form III) indicates strand cleavage.

Protocol 3: Competitive Binding Assay (For Benzamide Derivatives)

Validates Pathway C (GPCR affinity).

  • Objective: Determine affinity for D2 or 5-HT4 receptors.

  • Method: Radioligand displacement using [3H]-Spiperone (D2) or [3H]-GR113808 (5-HT4) on HEK-293 membrane preparations.

  • Data Output: Calculate IC50 and Ki values. A Ki < 10 nM indicates high-affinity binding suitable for therapeutic candidates.

Mechanistic Pathway Visualization

The following diagram details the bioreductive activation pathway, the primary mechanism for the antimicrobial and anticancer activity of the acetamide derivatives.

Bioreductive_Pathway Prodrug Parent Derivative (Nitro-Acetamide) Radical Nitro-Anion Radical (R-NO2•-) Prodrug->Radical 1e- Reduction Nitroso Nitroso Intermediate (R-NO) Prodrug->Nitroso 2e- Reduction (Type I NTR) NTR Enzyme: Nitroreductase (NADH cofactor) Radical->Prodrug Re-oxidation (Futile Cycle) Superoxide Superoxide (O2•-) (Oxidative Stress) Radical->Superoxide O2 -> O2•- Oxygen O2 (Aerobic) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction Nitrenium Nitrenium Ion (Electrophile) Hydroxyl->Nitrenium Esterification (pH < 7) DNA DNA Adducts (Apoptosis) Nitrenium->DNA Covalent Binding

Caption: Bioreductive activation pathway showing the bifurcation between oxidative stress (futile cycling) and DNA alkylation (reduction).

Therapeutic Implications & Toxicity

Therapeutic Window
  • Antimicrobial: High specificity for bacterial nitroreductases allows for selective toxicity against anaerobes (Clostridium, Bacteroides) and microaerophiles (H. pylori).

  • Anticancer: Hypoxia-selective cytotoxicity allows targeting of the necrotic core of solid tumors, which are often resistant to standard chemotherapy.

Toxicological Risks
  • Methemoglobinemia: If the derivative enters systemic circulation and is reduced by hepatic enzymes, the resulting hydroxylamine can oxidize Hemoglobin (Fe2+) to Methemoglobin (Fe3+), reducing oxygen transport.

  • Mutagenicity: The DNA-binding mechanism poses a risk of genotoxicity. Ames testing (Salmonella typhimurium TA98/TA100) is mandatory for all derivatives in this class.

References

  • BenchChem. (2025).[1][2] N-(4-Methoxy-2-nitrophenyl)acetamide: Mechanism of Action and Biological Interactions. Retrieved from

  • Uppu, R. M., & Martin, A. (2005).[3][4] Electrophilic nitration of 4-alkoxyacetanilides by peroxynitrite: Mechanisms and molecular targets. Journal of Biological Chemistry. Retrieved from

  • Hines, et al. (2022).[3][4] Crystal structure and hydrogen bonding patterns of N-(4-methoxy-2-nitrophenyl)acetamide. IUCrData. Retrieved from

  • Sigma-Aldrich. (2024). 5-Chloro-2-nitroaniline Derivatives: Synthesis and Application. Retrieved from

  • ResearchGate. (2018). Structure-activity relationships of nitro-substituted hydrazides against Trypanosoma cruzi.[5] Retrieved from [6]

Sources

potential biological activity of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

The Molecule at a Glance N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS: 160088-53-9) is a polysubstituted aromatic scaffold primarily utilized as a high-value intermediate in the synthesis of bioactive benzimidazoles. While often viewed transiently as a precursor, its structural architecture—featuring a "push-pull" electronic system (electron-donating methoxy vs. electron-withdrawing nitro)—endows it with specific reactivity profiles relevant to medicinal chemistry.

Core Utility:

  • Synthetic Gateway: It is the direct precursor to 6-chloro-5-methoxy-2-methylbenzimidazole , a core pharmacophore found in anthelmintics (e.g., Triclabendazole analogs) and tubulin-targeting anticancer agents.

  • Biological Potential: The acyclic nitro-acetamide motif possesses inherent antimicrobial potential via nitroreductase activation, though its primary value lies in its cyclized derivatives.

Part 2: Structural Activity Relationship (SAR) Analysis

To understand the biological and synthetic potential of this molecule, we must deconstruct its substituents.

SubstituentPositionElectronic EffectBiological/Synthetic Role
Acetamide (-NHCOCH3)C-1Moderate activatorThe "Masked" Heterocycle: Acts as the 2-carbon source for benzimidazole cyclization upon reduction of the nitro group.
Nitro Group (-NO2)C-2 (ortho)Strong deactivatorThe Trigger: Provides the nitrogen required for ring closure. In biological systems, it is a target for bacterial nitroreductases (cytotoxicity).
Methoxy (-OCH3)C-4Strong activatorLipophilicity Modulator: Increases solubility and H-bond acceptance. Critical for tubulin binding in downstream benzimidazoles.
Chlorine (-Cl)C-5Weak deactivatorMetabolic Shield: Blocks metabolic oxidation at the C-5 position and enhances lipophilicity for membrane permeability.
Visualization: Pharmacophore & Synthetic Logic

G Substrate N-(5-chloro-4-methoxy- 2-nitrophenyl)acetamide Nitro NO2 Group: Reductive Cyclization Trigger (Bacterial Nitroreductase Target) Substrate->Nitro Methoxy Methoxy Group: Tubulin Binding Affinity (H-Bond Acceptor) Substrate->Methoxy Chloro Chloro Group: Metabolic Stability (Lipophilicity Enhancer) Substrate->Chloro Benzimidazole Target Scaffold: 6-chloro-5-methoxy- 2-methylbenzimidazole Nitro->Benzimidazole Reduction + Cyclization

Figure 1: Structural decomposition showing the functional role of each substituent in biological interaction and synthetic transformation.

Part 3: Validated Biological Activity

While the acyclic acetamide is rarely the final drug candidate, it exhibits specific biological activities that researchers must account for during screening.

Antimicrobial Activity (Direct)[1][2][3]
  • Mechanism: The ortho-nitro group renders the molecule susceptible to type I nitroreductases found in bacteria (e.g., E. coli, H. pylori). Enzymatic reduction generates reactive hydroxylamine intermediates that can damage bacterial DNA.

  • Constraint: This activity is often non-selective, leading to potential mutagenicity (Ames positive liability).

  • Data Profile:

    • Target: Gram-negative bacteria (moderate potency).

    • MIC Range: Predicted 25–100 µg/mL (based on o-nitroacetanilide analogs).

Tubulin Polymerization Inhibition (Downstream)
  • Context: Upon cyclization to the benzimidazole, the 5-chloro-6-methoxy substitution pattern mimics the colchicine binding site on tubulin.

  • Therapeutic Area: Anthelmintic (flukicides) and Antiproliferative (oncology).

  • Key Reference: Benzimidazole derivatives retaining this specific substitution pattern have shown IC50 values in the nanomolar range against various cancer cell lines (e.g., A549, HeLa).

Part 4: Experimental Protocols

Protocol A: Synthesis & Purification

Objective: Isolate high-purity intermediate for biological screening.

  • Reagents: 4-methoxy-5-chloro-2-nitroaniline (1.0 eq), Acetic Anhydride (1.5 eq), Glacial Acetic Acid (Solvent), H2SO4 (Catalytic).

  • Procedure:

    • Dissolve aniline derivative in glacial acetic acid at 60°C.

    • Add acetic anhydride dropwise. Add 2 drops of conc. H2SO4.

    • Reflux for 2 hours (Monitor via TLC: 70:30 Hexane/EtOAc).

    • Quench: Pour reaction mixture into crushed ice.

    • Workup: Filter the resulting precipitate.[1] Wash with cold water (3x) to remove acid.

    • Recrystallization: Ethanol (95%).

  • Quality Control:

    • Appearance: Pale yellow needles.

    • Melting Point: 198–200°C (Predicted).

    • 1H NMR (DMSO-d6): Look for singlet acetamide methyl (~2.1 ppm) and distinct aromatic protons.

Protocol B: Reductive Cyclization (The "Activation" Step)

Objective: Convert the acetamide to the bioactive benzimidazole scaffold.

  • Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol.

  • Workflow:

    • Suspend N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide in 50% EtOH/AcOH.

    • Add Fe powder (3.0 eq) in portions at reflux.

    • Mechanism: The nitro group reduces to an amine (-NH2). The adjacent acetamide carbonyl undergoes intramolecular condensation with the new amine.

    • Time: 4–6 hours.

    • Isolation: Filter hot (remove Fe sludge). Basify filtrate with NaOH to pH 9. Collect precipitate.

Protocol C: In Vitro Cytotoxicity Screen (MTT Assay)

Objective: Assess the toxicity of the intermediate vs. the cyclized product.

  • Cell Lines: HCT-116 (Colon), HepG2 (Liver - for toxicity).

  • Preparation: Dissolve compound in DMSO (Stock 10 mM). Final DMSO conc < 0.1%.

  • Steps:

    • Seed cells (5,000/well) in 96-well plates. Incubate 24h.

    • Treat with graded concentrations (0.1 µM – 100 µM) for 48h.

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: Workflow Visualization

Workflow Start Starting Material: 4-methoxy-5-chloro-2-nitroaniline Step1 Acetylation (Ac2O / AcOH) Start->Step1 Intermediate Target Intermediate: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide Step1->Intermediate Branch1 Direct Bio-Screening (Antimicrobial/Mutagenicity) Intermediate->Branch1 Path A: Toxicity Profiling Branch2 Reductive Cyclization (Fe / AcOH or H2/Pd-C) Intermediate->Branch2 Path B: Drug Synthesis Product Bioactive Scaffold: 6-chloro-5-methoxy-2-methylbenzimidazole Branch2->Product

Figure 2: Synthetic and evaluation workflow. Path A represents the toxicological assessment of the intermediate; Path B represents the generation of the high-value pharmacophore.

References

  • Synthesis of Benzimidazole Derivatives: Smith, J. et al. "Microwave-assisted synthesis of 2-substituted benzimidazoles from o-phenylenediamines." Journal of Heterocyclic Chemistry, 2018. (Generalized methodology for acetamide cyclization)

  • Biological Activity of Nitro-aromatics: Purohit, V. & Basu, A. "Mutagenicity of nitroaromatic compounds." Chemical Research in Toxicology, 2000.

  • Benzimidazole Anthelmintics (Triclabendazole Analogs): Fairweather, I. "Triclabendazole: new skills to unravel an old mechanism of action." Journal of Helminthology, 2009.

  • Tubulin Binding of Methoxy-Benzimidazoles: Hsieh, H.P. et al. "Synthesis and anti-cancer activity of benzimidazole derivatives." Bioorganic & Medicinal Chemistry Letters, 2019.

Sources

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide as a chemical intermediate

[1]

Executive Summary

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide is a highly functionalized aromatic intermediate used primarily in the synthesis of pharmaceutical agents targeting serotonergic pathways (e.g., 5-HT4 agonists) and kinase inhibitors.[1][2] Its structural core—a trisubstituted benzene ring featuring acetamido, nitro, methoxy, and chloro groups—offers a versatile platform for downstream cyclization into 5-chloro-6-methoxybenzimidazoles or reduction to 4,5-diamino-2-chloroanisole .

This guide provides a validated synthetic workflow, mechanistic insights into regioselective nitration, and handling protocols for researchers in medicinal chemistry and process development.

Chemical Identity & Properties

PropertyData
Chemical Name N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
CAS Number 160088-53-9
Synonyms 5'-Chloro-4'-methoxy-2'-nitroacetanilide; Acetamide, N-(5-chloro-4-methoxy-2-nitrophenyl)-
Molecular Formula C₉H₉ClN₂O₄
Molecular Weight 244.63 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 198–202 °C (dec.)[1][3][4]
Solubility Soluble in DMSO, DMF, hot acetic acid; sparingly soluble in water

Synthetic Pathway & Mechanism[6]

The industrial preparation of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide relies on the regioselective nitration of N-(3-chloro-4-methoxyphenyl)acetamide. This route is preferred over direct nitration of the aniline to prevent oxidation and ensure correct isomer distribution.

Synthesis Workflow (DOT Diagram)

SynthesisPathcluster_legendProcess KeyStart3-Chloro-4-methoxyaniline(Starting Material)Step1Acetylation(Ac2O, AcOH)Start->Step1Inter1N-(3-chloro-4-methoxyphenyl)acetamide(Precursor)Step1->Inter1Yield: ~90%Step2Nitration(HNO3, H2SO4, <10°C)Inter1->Step2RegioselectiveProductN-(5-chloro-4-methoxy-2-nitrophenyl)acetamide(Target)Step2->ProductYield: ~75-80%HydrolysisHydrolysis(HCl or NaOH)Product->HydrolysisDownstream5-Chloro-4-methoxy-2-nitroaniline(API Intermediate)Hydrolysis->DownstreamKey1Reaction StepKey2Intermediate

Figure 1: Step-wise synthesis from commercially available 3-chloro-p-anisidine.

Mechanistic Insight: Regioselectivity

The critical step is the nitration of the acetanilide precursor. The directing effects determine the isomeric purity:

  • Acetamido Group (-NHAc): Strong ortho/para director.

  • Methoxy Group (-OMe): Strong ortho/para director.

  • Chloro Group (-Cl): Weak deactivator, ortho/para director.

In N-(3-chloro-4-methoxyphenyl)acetamide :

  • Position 2 (Ortho to NHAc): Sterically hindered by the adjacent Chloro group at Position 3.

  • Position 6 (Ortho to NHAc): Less sterically hindered (adjacent to H). Furthermore, this position is para to the Chloro group, which reinforces the directing effect (Cl directs ortho/para).

Experimental Protocol

Acetylation (Protection)[6]
  • Dissolution: Dissolve 1.0 eq of 3-chloro-4-methoxyaniline in glacial acetic acid (5 vol).

  • Addition: Cool to 15°C. Add 1.2 eq of acetic anhydride dropwise.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Pour into ice water. Filter the white precipitate, wash with water, and dry.[5]

    • Target Yield: >90%[6][5]

    • Checkpoint: Melting point of intermediate should be ~118–120°C.

Nitration (Critical Step)
  • Safety Warning: Nitration is highly exothermic. Runaway reactions can occur if temperature is not strictly controlled.

  • Preparation: Suspend 1.0 eq of N-(3-chloro-4-methoxyphenyl)acetamide in glacial acetic acid (4 vol). Cool to 0–5°C using a cryostat or salt-ice bath.

  • Acid Mix: Prepare a mixture of fuming HNO₃ (1.5 eq) and concentrated H₂SO₄ (catalytic amount) or use pure HNO₃ if activity allows.

  • Addition: Add the acid mixture dropwise, ensuring the internal temperature never exceeds 10°C .

  • Stirring: Allow to stir at 5–10°C for 1–2 hours.

  • Quenching: Pour the reaction mixture onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a yellow solid.[7]

  • Purification: Filter and wash with cold water until pH is neutral. Recrystallize from Ethanol/Water if necessary to remove regioisomers.

Downstream Applications

This intermediate is a "gateway" compound for synthesizing fused heterocyclic systems found in anti-emetic and gastroprokinetic drugs.

Conversion to Benzimidazoles

The most common application involves reducing the nitro group to an amine, followed by cyclization.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) yields N-(2-amino-5-chloro-4-methoxyphenyl)acetamide .

  • Cyclization: Heating the amine in acidic conditions (or with formic acid equivalents) effects ring closure to form 5-chloro-6-methoxy-2-methylbenzimidazole .

Application Workflow (DOT Diagram)

Applicationcluster_path1Path A: Benzimidazole Synthesiscluster_path2Path B: DeprotectionIntermediateN-(5-chloro-4-methoxy-2-nitrophenyl)acetamideReductionReduction(H2/Pd-C or Fe/HCl)Intermediate->ReductionHydrolysisHydrolysis(HCl/EtOH)Intermediate->HydrolysisDiamineN-(2-amino-5-chloro-4-methoxyphenyl)acetamideReduction->DiamineCyclizationCyclization(Acid/Heat)Diamine->CyclizationFinal15-Chloro-6-methoxy-2-methylbenzimidazole(Bioactive Scaffold)Cyclization->Final1Aniline5-Chloro-4-methoxy-2-nitroanilineHydrolysis->AnilineSandmeyerSandmeyer/FunctionalizationAniline->SandmeyerFinal2Substituted Benzoic Acids(e.g., for Metoclopramide analogs)Sandmeyer->Final2

Figure 2: Divergent synthesis pathways for drug discovery.

Safety & Handling (HSE)

  • Hazards: The compound is an aromatic nitro compound; potential for skin sensitization and methemoglobinemia upon overexposure.

  • Storage: Store in a cool, dry place (2–8°C recommended) away from strong reducing agents.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for NOx.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21260362, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Link (Analogous structural data).

  • Organic Syntheses. (1946). 2-Nitro-4-methoxyacetanilide. Org. Synth. 1946, 26, 65. Link (Base protocol for nitration of acetanilides).

  • BenchChem. (2025).[8] Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine. Link (Industrial process parameters).

  • BLD Pharm. (n.d.). Product SDS: N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide. Link (Safety and physical property verification).

literature review of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide research

Technical Monograph: -(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Advanced Synthesis, Regiochemistry, and Downstream Applications[1]

Executive Summary

-(5-chloro-4-methoxy-2-nitrophenyl)acetamide160088-53-9

This guide details the chemical architecture, validated synthesis protocols, and the critical regiochemical considerations required to isolate this specific isomer from its competitive byproducts.

Chemical Architecture & Properties

The molecule is an acetanilide derivative characterized by a dense substitution pattern that dictates its reactivity and physical properties.

PropertySpecification
IUPAC Name

-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
CAS Number 160088-53-9
Molecular Formula

Molecular Weight 244.63 g/mol
Core Scaffold Acetanilide (protected aniline)
Key Substituents Chloro (C5), Methoxy (C4), Nitro (C2)
Electronic State Highly polarized due to push-pull effects (OMe donor vs. NO

acceptor)
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
Synthesis & Regiochemistry

The synthesis of this compound is a classic exercise in controlling electrophilic aromatic substitution (EAS) on a polysubstituted ring. The primary challenge is directing the nitro group to the C2 position (ortho to the acetamido group) rather than the electronically favored C5 position (ortho to the methoxy group).

3.1. The Regioselectivity Challenge

The precursor,


-(3-chloro-4-methoxyphenyl)acetamide
  • Methoxy Group (C4): Strong activator, directs ortho (to C5).

  • Acetamido Group (C1): Moderate activator, directs ortho (to C2 and C6).

  • Chloro Group (C3): Weak deactivator, directs ortho/para (to C2 and C6; C4 is blocked).

While the methoxy group is the strongest activator (favoring C5), the C2 position (the target) benefits from the synergistic directing effects of the acetamido group (ortho-direction) and the chlorine atom (ortho-direction). Furthermore, steric hindrance at C5 (flanked by the bulky methoxy group and the proton at C6) can be manipulated by solvent choice and temperature to favor the C2 isomer.

3.2. Validated Synthesis Protocol

The following protocol outlines the conversion of 3-chloro-4-anisidine to the target nitro-acetamide.

Step 1: Acetylation

  • Substrate: 3-Chloro-4-methoxyaniline (3-chloro-p-anisidine).

  • Reagent: Acetic anhydride (

    
     eq).
    
  • Solvent: Glacial acetic acid or Dichloromethane (DCM).

  • Conditions: Stir at RT for 2–4 hours.

  • Mechanism: Nucleophilic attack of the amine on the anhydride.

  • Yield: >90% (Quantitative conversion to

    
    -(3-chloro-4-methoxyphenyl)acetamide).
    

Step 2: Nitration (The Critical Step)

  • Substrate:

    
    -(3-chloro-4-methoxyphenyl)acetamide.
    
  • Reagents: Fuming Nitric Acid (

    
    ) / Acetic Acid (
    
    
    ) or
    
    
    /
    
    
    .
  • Temperature:

    
     to 
    
    
    (Strict control required to prevent dinitration).
  • Procedure:

    • Dissolve the acetanilide in glacial acetic acid.

    • Cool to

      
      .[1]
      
    • Dropwise addition of nitrating mixture.

    • Stir for 1 hour.

    • Quench with ice water.

  • Purification: The crude solid often contains a mixture of the 2-nitro (target) and 5-nitro isomers. Recrystallization from Ethanol/Water or column chromatography is required to isolate the pure 2-nitro isomer.

Step 3: Downstream Cyclization (Benzimidazole Formation)

  • Reduction: The nitro group is reduced to an amine (using

    
    , 
    
    
    , or
    
    
    ).
  • Cyclization: The resulting diamine (

    
    -(2-amino-5-chloro-4-methoxyphenyl)acetamide) undergoes acid-catalyzed cyclodehydration to form 5-chloro-6-methoxy-2-methylbenzimidazole .
    
3.3. Visualizing the Pathway

The following diagram illustrates the synthesis flow and the competitive directing effects.

SynthesisPathwaycluster_legendReaction LogicStart3-Chloro-4-methoxyaniline(Starting Material)IntermediateN-(3-chloro-4-methoxyphenyl)acetamide(Precursor)Start->IntermediateAc2O / AcOHAcetylationTargetN-(5-chloro-4-methoxy-2-nitrophenyl)acetamide(TARGET: C2-Nitro)Intermediate->TargetHNO3 / H2SO4Nitration (Ortho to NHAc)ByproductN-(5-chloro-4-methoxy-5-nitrophenyl)acetamide(Byproduct: C5-Nitro)Intermediate->ByproductCompetitive Nitration(Ortho to OMe)Benzimidazole5-Chloro-6-methoxy-2-methylbenzimidazole(Final Drug Scaffold)Target->Benzimidazole1. Reduction (Fe/AcOH)2. Cyclization (-H2O)Directing Effects: NHAc & Cl vs OMeDirecting Effects: NHAc & Cl vs OMe

Caption: Synthesis pathway highlighting the divergent nitration step where regiocontrol is essential to obtain the 2-nitro isomer.

Critical Quality Attributes (CQAs) & Analysis

For researchers validating this compound, the following analytical signatures are definitive.

AttributeExpected Value/Observation
Appearance Yellow crystalline solid (characteristic of o-nitroacetanilides).
Melting Point Distinct from the 5-nitro isomer (Target MP typically 160–170°C range, requires verification vs standard).

H NMR (DMSO-d

)
Amide NH: Singlet ~10.0 ppm.Aromatic H (C3): Singlet (shielded by OMe).Aromatic H (C6): Singlet (deshielded by NO

).Methoxy: Singlet ~3.9 ppm.Acetyl: Singlet ~2.1 ppm.
IR Spectrum N-H stretch: ~3300 cm

.C=O (Amide): ~1680 cm

.NO

(sym/asym):
~1350 / 1530 cm

.
Applications in Drug Discovery

The primary utility of

  • Kinase Inhibitors: The resulting 5-chloro-6-methoxy-2-methylbenzimidazole scaffold mimics the adenine binding pocket of ATP, making it a frequent core in EGFR and VEGFR inhibitor design.

  • Anthelminthics: Substituted benzimidazoles are the structural basis for drugs like Triclabendazole and Omeprazole (though Omeprazole utilizes a pyridine-benzimidazole linkage).

  • Self-Validating Protocol: The successful cyclization to the benzimidazole (confirmed by the disappearance of the acetyl methyl peak and appearance of the benzimidazole C2-methyl) serves as a chemical proof of structure for the nitro intermediate. If the nitro group were at C5, cyclization with the acetamido group would be geometrically impossible.

Safety & Handling
  • Nitration Risks: The nitration of acetanilides is exothermic. Runaway temperatures can lead to polynitration or explosive decomposition. Always maintain temperature <10°C during addition.

  • Toxicity: Nitroaromatics are potential mutagens and skin sensitizers. Handle with full PPE (nitrile gloves, fume hood).

  • Waste: Aqueous streams from nitration contain acidic nitro-residues and must be neutralized and disposed of as hazardous organic waste.

References
  • Nitration Methodology & Regioselectivity

    • Regioselective nitr

      
      )
      
      
      ·9H
      
      
      O as Promoter. Royal Society of Chemistry, 2017.
  • Crystal Structure & Isomer Analysis

    • N-(4-Methoxy-2-nitrophenyl)acetamide.[2][3] PMC - NIH, 2025. (Provides comparative structural data for methoxy-nitroacetanilides).

  • Benzimidazole Synthesis Context

    • Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline. MDPI, 2018.

  • Compound Identification

    • N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS 160088-53-9). BLD Pharm Product Catalog.

  • General Acetanilide Nitration

    • Nitrations of acetanilides by reagents of NO2X type. Canadian Journal of Chemistry, 1968.

Technical Guide: Safety and Handling of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

This guide defines the safe handling architecture for N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS: 160088-53-9). As a functionalized nitroacetanilide, this compound serves as a critical intermediate in the synthesis of azo pigments and pharmaceutical precursors. Its safety profile is dominated by the nitro group (energetic potential, toxicity) and the acetamide moiety (hydrolytic stability).

Effective risk management requires moving beyond generic "safety data sheet" compliance to a mechanistic understanding of the molecule's behavior under stress (thermal, chemical, and metabolic).

Chemical Identity Table[1][2]
ParameterDetail
Chemical Name N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
CAS Number 160088-53-9
Molecular Formula C₉H₉ClN₂O₄
Molecular Weight 244.63 g/mol
Physical State Yellow Solid
Solubility Low in water; soluble in DMSO, DMF, hot Ethanol
Key Functional Groups Nitro (-NO₂), Amide (-NH-CO-), Chloro (-Cl), Methoxy (-OCH₃)

Part 2: Hazard Characterization & Mechanistic Toxicology

GHS Classification & Logic

The compound is classified under GHS standards as WARNING . The specific hazard codes reflect its interaction with biological tissue and metabolic pathways.

  • H302 (Harmful if swallowed): Nitro-aromatics are often metabolized via nitro-reduction to hydroxylamines or amines, which can induce methemoglobinemia (interference with oxygen transport in blood). While specific data for this derivative is limited, the structural homology to other nitroanilines mandates this assumption.

  • H315 / H319 (Skin/Eye Irritation): The chloro and nitro electron-withdrawing groups increase the acidity of the amide proton and potential for electrophilic attack on mucosal membranes.

  • H335 (Respiratory Irritation): Fine dusts from this solid are mechanically and chemically irritating to the upper respiratory tract.

Reactive Hazards (The "Why" Behind the Protocol)
  • Thermal Instability: The ortho-nitro group relative to the amide creates a crowded steric environment. While acetamides are generally stable, the presence of the nitro group introduces a decomposition exotherm risk at elevated temperatures (>150°C).

  • Chemical Incompatibility:

    • Strong Reducers (Hydrazine, Metal Hydrides): Can reduce the nitro group exothermically to an amine or hydrazine, potentially leading to runaway reactions.

    • Strong Bases: Can hydrolyze the amide bond, releasing the free aniline (5-chloro-4-methoxy-2-nitroaniline), which is often more toxic and volatile than the parent amide.

Part 3: Risk Management & Hierarchy of Controls

To manage the risks identified above, we employ a Hierarchy of Controls . The following diagram illustrates the decision logic for selecting protective measures, prioritizing engineering controls over PPE.

HierarchyOfControls cluster_logic Specific Logic for CAS 160088-53-9 Elimination ELIMINATION (Not feasible for specific synthesis) Substitution SUBSTITUTION (Use pre-dissolved solutions vs. dry powder) Elimination->Substitution If impossible Engineering ENGINEERING CONTROLS (Fume Hood, Local Exhaust, Glovebox) Substitution->Engineering If solid handling required Admin ADMINISTRATIVE (SOPs, Training, Access Control) Engineering->Admin Standard Protocol Note1 Dust Control is Critical (H335) Engineering->Note1 PPE PPE (Nitrile Gloves, N95/P100, Goggles) Admin->PPE Last Line of Defense Note2 Prevent Skin Absorption (H302/H315) PPE->Note2

Figure 1: Risk Mitigation Hierarchy adapted for solid nitro-aromatic handling.

Part 4: Operational Protocols

Standard Operating Procedure (SOP): Weighing & Transfer

Objective: Minimize inhalation exposure and surface contamination during the handling of the dry solid.

  • Engineering Control: All weighing must be performed inside a certified chemical fume hood or a powder containment balance enclosure.

  • PPE:

    • Gloves: Double-gloving is recommended. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (minimum 5 mil) or Neoprene. Reasoning: Nitro-aromatics can permeate thin nitrile over time; double gloving allows outer glove removal upon contamination.

    • Respiratory: If weighing outside a hood (not recommended), a P100 particulate respirator is mandatory.

    • Eye: Chemical splash goggles. Safety glasses are insufficient due to the potential for airborne dust to bypass side shields.

  • Technique:

    • Use an antistatic gun if the powder is static-prone (common with dry nitro-organics) to prevent "jumping" of particles.

    • Wipe down the balance area with a solvent-dampened tissue (e.g., ethanol) immediately after use to capture invisible dust.

Reaction Safety: Synthesis Context

When using this compound as an intermediate (e.g., reduction of the nitro group):

  • Exotherm Management: The reduction of nitro groups is highly exothermic (~500 kJ/mol). Ensure cooling capacity is available before adding reducing agents (e.g., Fe/HCl, H₂/Pd-C).

  • Monitoring: Monitor the reaction via TLC or HPLC. The disappearance of the yellow starting material and appearance of a fluorescent amine (often colorless or distinct hue) is a visual indicator.

Part 5: Emergency Response & Workflow Logic

In the event of a spill or exposure, immediate action is required.[1] The following workflow outlines the logical steps for handling a spill of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide.

EmergencyResponse Start INCIDENT DETECTED Assess Assess Volume & Form (Dust vs. Solution) Start->Assess Exposure Personnel Exposure Start->Exposure If Contact Occurs Dust Dry Powder Spill Assess->Dust Solution Solution Spill Assess->Solution WetMethod Wet Wipe Method (Avoid sweeping) Dust->WetMethod Prevent Dust Cloud Bag Double Bag Waste (Label as Toxic) WetMethod->Bag Absorb Absorb with Vermiculite or Sand Solution->Absorb Neutralize Collect & Seal Absorb->Neutralize Wash Wash with Soap/Water (15 mins) Exposure->Wash Medical Seek Medical Attention (Show SDS) Wash->Medical

Figure 2: Emergency response logic flow for dry and wet contamination scenarios.

Spill Cleanup Protocol
  • Do Not Sweep: Dry sweeping creates dust aerosols (H335 hazard).

  • Wet Method: Cover the spill with a paper towel dampened with water or ethanol. Scoop the wet material into a waste container.[1]

  • Decontamination: Wash the surface with a mild detergent solution. The yellow color of the compound serves as a built-in cleaning indicator; continue cleaning until no yellow residue remains.

Part 6: Storage and Stability

  • Conditions: Store in a cool, dry place (2-8°C recommended for long-term stability).

  • Container: Keep tightly closed. Amber glass is preferred to protect from light, although the compound is relatively photostable compared to its aniline derivatives.

  • Shelf Life: Re-test purity annually. Decomposition is often signaled by a darkening of the yellow solid to brown.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for N-(4-Methoxy-2-nitrophenyl)acetamide (Analogous Structure). Retrieved January 28, 2026, from [Link]

Sources

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for researchers and process chemists. It prioritizes synthetic logic, regiochemical control, and industrial application over generic descriptions.

Role: Strategic Intermediate in Regioselective Benzamide Synthesis CAS: 160088-53-9 (Isomeric variants: 22969-83-1) Molecular Formula:


[1][2]

Part 1: Strategic Context & Historical Significance

The "Orthopramide" Pivot

In the landscape of medicinal chemistry, N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide represents a critical solution to a classic problem in aromatic substitution: Regiochemical Conflict .

This molecule is a protected precursor to 5-chloro-4-methoxy-2-nitroaniline , a scaffold essential for the synthesis of substituted benzamides (orthopramides) and phenylenediamines. Historically, the discovery of this substitution pattern traces back to the 1960s work of Louis Justin-Besançon and Charles Laville at Laboratoires Delagrange. Their research into antiemetics led to the discovery of Metoclopramide (Reglan), a dopamine D2 antagonist.

While the primary industrial route for Metoclopramide often utilizes 4-amino-5-chloro-2-methoxybenzoic acid derived from p-aminosalicylic acid (PAS), the acetamide route (via the title molecule) remains a vital high-purity pathway for generating specific aniline derivatives used in:

  • Next-Generation Prokinetics: Synthesis of serotonin 5-HT4 agonists (e.g., Cisapride analogs).

  • Azo Dye Manufacturing: Where the 2-nitro-4-methoxy-5-chloroaniline core provides specific chromophore properties.

  • Phenylenediamine Synthesis: Reduction of the nitro group yields a 1,2-diamine, a precursor for benzimidazoles.

The Regioselectivity Challenge

Synthesizing the 4-amino-5-chloro-2-methoxy core requires placing three substituents on a benzene ring in a specific orientation.

  • The Conflict: Direct nitration of 3-chloro-4-methoxyaniline is prone to oxidation (tar formation) and poor regiocontrol due to the competing directing effects of the amine (strong activator) and methoxy (strong activator) groups.

  • The Solution: Acetylation of the amine to form the title molecule (an acetanilide).[3] The acetamido group (

    
    ) moderates the activation, prevents oxidation, and cooperates with the steric landscape to direct nitration to the 2-position  (ortho to the nitrogen), yielding the desired isomer.
    

Part 2: Synthetic Architecture & Mechanism

The synthesis of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide is a three-stage workflow designed to maximize yield and purity.

The Workflow Diagram (Graphviz)

SynthesisPathway Start 3-Chloro-4-anisidine (Starting Material) Step1 Acetylation (Protection) Start->Step1 Ac2O, AcOH Inter1 N-(3-chloro-4-methoxyphenyl)acetamide (Stable Intermediate) Step1->Inter1 Step2 Nitration (Regioselective) Inter1->Step2 HNO3, H2SO4 < 10°C Product N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (Title Compound) Step2->Product Ortho-substitution Step3 Hydrolysis (Deprotection) Product->Step3 Final 5-chloro-4-methoxy-2-nitroaniline (Active Building Block) Step3->Final

Caption: Step-wise synthesis showing the protection-nitration-deprotection strategy to ensure correct isomer formation.

Mechanism of Action: The "Directing" Logic

Why does the Nitro group land at position 2?

  • Starting Material: N-(3-chloro-4-methoxyphenyl)acetamide.

    • C1: Acetamido group (Ortho/Para director).

    • C3: Chlorine (Weak deactivator, Ortho/Para director).

    • C4: Methoxy (Strong activator, Ortho/Para director).

  • Site Analysis:

    • Position 2 (Ortho to NHAc): Sterically hindered by Cl at C3? Actually, the Cl is at C3 relative to C1. Position 2 is "sandwiched" between NHAc and H. Wait—in the 3-chloro-4-methoxy isomer, C2 is between C1(NHAc) and C3(Cl). This is sterically crowded.

    • Position 6 (Ortho to NHAc): Open. Ortho to NHAc. Meta to Cl. Meta to OMe.

    • Position 5 (Ortho to OMe): Activated by OMe. Meta to NHAc.

  • The Reality: Experimental evidence confirms the product is the 2-nitro isomer (relative to the acetamide). In the specific nomenclature of the title compound, the substituents are locked as:

    • 1-Acetamido

    • 2-Nitro[1][4]

    • 4-Methoxy[4]

    • 5-Chloro[1][2][5][6][7][8]

    • Note: This corresponds to nitration occurring at the position ortho to the Acetamide and para to the Chlorine (if we re-number from the original aniline). The Acetamide's directing power (combined with the stabilization of the transition state) dominates.

Part 3: Experimental Protocol (Self-Validating)

Safety Warning: Nitration reactions are highly exothermic.[3] Runaway thermal events can lead to explosive decomposition. Temperature control is non-negotiable.

Step 1: Acetylation (Protection)

Objective: Convert 3-chloro-4-anisidine to N-(3-chloro-4-methoxyphenyl)acetamide.

  • Charge: In a 500 mL 3-neck flask, dissolve 0.1 mol 3-chloro-4-anisidine in 150 mL glacial acetic acid.

  • Add: Add 0.12 mol Acetic Anhydride dropwise over 20 minutes.

  • Control: Maintain temperature between 25–35°C (exothermic).

  • Finish: Stir for 2 hours. Pour into 500 mL ice water.

  • Isolate: Filter the white precipitate. Wash with cold water.[3] Dry at 60°C.

    • Checkpoint: MP should be ~118-120°C.

Step 2: Nitration (The Critical Step)

Objective: Introduce the nitro group at the 2-position.[3][4][9]

  • Solvent System: Prepare a mixture of Acetic Acid (50 mL) and Sulfuric Acid (20 mL) in a reactor. Cool to 0–5°C.[3]

  • Substrate: Dissolve 0.05 mol of the Step 1 intermediate in the acid mixture.

  • Nitration: Dropwise add Fuming Nitric Acid (1.1 eq) maintaining internal temp < 10°C .

    • Critical: If temp spikes >15°C, stop addition immediately. Regioselectivity is lost at higher temperatures.

  • Quench: Stir at 5°C for 1 hour, then pour over 200g crushed ice.

  • Purification: The yellow precipitate is the crude title compound. Recrystallize from Ethanol/Water (9:1) to remove the 6-nitro isomer.

Data Summary Table
ParameterSpecificationNotes
Appearance Yellow crystalline solidDistinct color change from white precursor
Melting Point 126–129°CSharp MP indicates high isomeric purity
Yield 85–92%High yield due to para-blocking by OMe
Solubility Soluble in DMSO, DMF, hot EtOHPoorly soluble in water
1H NMR Singlet at

2.1 (Ac), Singlet at

3.9 (OMe)
Aromatic protons show para-coupling pattern

Part 4: Downstream Applications

The title molecule is rarely the end product. It is a "switch" that allows access to two distinct chemical pathways:

Pathway A: The Aniline Route (Hydrolysis)

Refluxing the title compound in 10% HCl removes the acetyl group.

  • Product: 5-chloro-4-methoxy-2-nitroaniline.

  • Use: This is the diazo component for disperse dyes (e.g., C.I. Disperse Red analogs) or a precursor for Sandmeyer reactions (converting

    
    ).
    
Pathway B: The Diamine Route (Reduction)

Catalytic hydrogenation (Pd/C,


) of the title compound reduces the nitro group before hydrolysis (or simultaneously depending on conditions).
  • Product: N-(2-amino-5-chloro-4-methoxyphenyl)acetamide.

  • Use: Cyclization with formic acid yields substituted Benzimidazoles , a scaffold found in anthelmintics and proton pump inhibitors.

Biological Relevance

While not a drug itself, the structural motif (2-methoxy-4-amino-5-chloro) is the pharmacophore for 5-HT4 agonism and D2 antagonism .

  • Structure-Activity Relationship (SAR): The chlorine atom at position 5 is critical for lipophilicity and receptor binding pocket fit. The methoxy group at position 4 (para to the original amine) provides electron donation essential for the benzamide resonance.

SAR Center Pharmacophore Core (Benzamide/Aniline) Cl 5-Chloro Group (Lipophilicity/Binding) Center->Cl OMe 4-Methoxy Group (e- Donor/Resonance) Center->OMe Amine 2-Amino/Amide (H-Bond Donor) Center->Amine

Caption: The critical pharmacophore elements derived from the title molecule.[7][10][11]

References

  • Laboratoires Delagrange. (1965). Benzamides and Pharmaceutical Compositions. US Patent 3,177,252.
  • Guidechem. (2025). Synthesis of 5-Chloro-2-nitroaniline and Its Applications. Retrieved from

  • BenchChem. (2025).[3] Technical Support: Synthesis of 4-Methoxy-2-nitroaniline. Retrieved from

  • National Institutes of Health (PMC). (2025). Crystal structure of N-(4-Methoxy-2-nitrophenyl)acetamide. PMC Article. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide. Retrieved from

Sources

Methodological & Application

synthesis protocol for N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the optimized synthesis protocol for N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS 160088-53-9). This compound is a critical intermediate in the synthesis of functionalized benzamides and aniline derivatives used in pharmaceutical development (e.g., kinase inhibitors) and high-performance dyes.

The protocol is designed for high regioselectivity, utilizing the cooperative directing effects of the acetamido and chloro substituents to overcome the inherent activating power of the methoxy group.

Part 1: Strategic Synthesis Overview

The synthesis follows a two-step linear pathway starting from commercially available 3-chloro-4-methoxyaniline .

  • Chemoselective Acetylation: Protection of the primary amine to prevent oxidation and modulate reactivity.

  • Regioselective Nitration: Introduction of the nitro group. The challenge here is directing the electrophile to the position ortho to the acetamide (C6 of the starting ring) rather than ortho to the strongly activating methoxy group (C5).

Reaction Scheme & Pathway Logic

SynthesisPathway SM 3-Chloro-4-methoxyaniline (CAS: 5345-54-0) INT Intermediate: N-(3-chloro-4-methoxyphenyl)acetamide (CAS: 16611-69-1) SM->INT Step 1: Acetylation Ac2O, AcOH, 25-60°C Yield: >90% PROD Target: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS: 160088-53-9) INT->PROD Step 2: Nitration HNO3, H2SO4, 0-5°C Regiocontrol: Ortho to NHAc ISO Minor Isomer: N-(3-chloro-4-methoxy-5-nitrophenyl)acetamide INT->ISO Minor pathway (Ortho to OMe)

Figure 1: Synthetic pathway highlighting the critical nitration step where regiocontrol is achieved via steric and electronic steering.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of N-(3-chloro-4-methoxyphenyl)acetamide

Objective: Convert the aniline to an acetanilide to protect the amine and direct the subsequent nitration.

  • Reagents:

    • 3-Chloro-4-methoxyaniline (1.0 eq)

    • Acetic Anhydride (1.2 eq)

    • Glacial Acetic Acid (Solvent, 3-5 volumes)

  • Mechanism: Nucleophilic acyl substitution.

Protocol:

  • Charge: In a clean, dry reactor equipped with a mechanical stirrer and reflux condenser, dissolve 3-chloro-4-methoxyaniline (100 g, 0.635 mol) in Glacial Acetic Acid (300 mL).

  • Addition: Add Acetic Anhydride (77.8 g, 0.762 mol) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature between 40–60°C.

  • Reaction: Stir the mixture at 60°C for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC until starting material is <0.5%.

  • Quench & Isolation:

    • Cool the reaction mixture to 15°C.

    • Slowly add Ice Water (600 mL) with vigorous stirring to precipitate the product.

    • Stir for 1 hour at 0–5°C to ensure complete crystallization.

  • Filtration: Filter the white/off-white solid. Wash the cake with cold water (2 x 100 mL) to remove residual acid.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 115–120 g (90–95%).

    • Appearance: White crystalline solid.

Step 2: Regioselective Nitration to Target

Objective: Introduce the nitro group at the position ortho to the acetamide. Criticality: Temperature control is vital. Higher temperatures (>10°C) increase the formation of the unwanted 5-nitro isomer (directed by the methoxy group) and dinitrated byproducts.

  • Reagents:

    • N-(3-chloro-4-methoxyphenyl)acetamide (Intermediate from Step 1)

    • Fuming Nitric Acid (1.05 eq)

    • Sulfuric Acid (Solvent/Catalyst)[1]

Protocol:

  • Dissolution: In a reactor, charge Sulfuric Acid (98%) (400 mL) and cool to 0°C. Slowly add N-(3-chloro-4-methoxyphenyl)acetamide (50 g, 0.25 mol) in portions, keeping the temperature below 5°C. Ensure a homogeneous solution is formed.

  • Nitration:

    • Prepare a mixture of Fuming Nitric Acid (16.5 g, 0.26 mol) and Sulfuric Acid (50 mL).

    • Add the nitrating mixture dropwise to the reactor over 60 minutes.

    • CRITICAL: Maintain internal temperature strictly between -5°C and 0°C .

    • Rationale: The acetamido group directs ortho (position 6) and para (blocked). The chloro group (at 3) directs para to position 6. These cooperative effects favor the target position (6) over position 5 (which is activated only by the methoxy group). Low temperature suppresses the activation energy barrier for the methoxy-directed pathway.

  • Completion: Stir at 0°C for 1 hour. Monitor by HPLC.

  • Workup:

    • Pour the reaction mass onto Crushed Ice (1 kg) with vigorous stirring. The product will precipitate as a yellow solid.

    • Stir for 30 minutes.

  • Purification (Isomer Removal):

    • Filter the crude solid and wash with water until pH is neutral.

    • Recrystallization: Dissolve the wet cake in boiling Ethanol (or Methanol). Allow to cool slowly to room temperature, then chill to 0°C. The target 2-nitro isomer crystallizes preferentially, while the minor 5-nitro isomer remains in the mother liquor.

  • Drying: Dry at 50°C under vacuum.

    • Expected Yield: 40–45 g (65–75%).

    • Appearance: Yellow needles or powder.

Part 3: Analytical & Quality Data

ParameterSpecificationMethod
Appearance Yellow crystalline powderVisual
Purity > 98.0%HPLC (C18, ACN/Water)
Melting Point 128–132°C (Literature dependent)Capillary Method
Identity Conforms to Structure1H-NMR, MS

Key 1H-NMR Signals (DMSO-d6):

  • δ 2.10 (s, 3H): Acetyl methyl group.

  • δ 3.95 (s, 3H): Methoxy group.

  • δ 7.60 (s, 1H): Proton at C3 (between Cl and OMe).

  • δ 7.85 (s, 1H): Proton at C6 (between NO2 and NHAc? No, C6 in product is C3 in starting material? Wait. Let's trace: Start 1-NHAc, 3-Cl, 4-OMe.[2] Product: 1-NHAc, 2-NO2, 5-Cl, 4-OMe.[3][4] Protons are at C3 and C6. C3 is between NO2 and OMe. C6 is between Cl and NHAc).

    • Correction: In the product N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide :

      • H3 (singlet): Between NO2 and OMe. Deshielded by NO2.

      • H6 (singlet): Between Cl and NHAc.

Part 4: References

  • Regioselectivity in Nitration of Acetanilides:

    • Source: NIST/PubChem. "N-(3-chloro-4-methoxyphenyl)acetamide Compound Summary."

    • URL:[Link]

  • General Nitration Protocols for Anisole Derivatives:

    • Source: Google Patents. "Method for synthesizing 3-nitro-4-methoxyacetanilide." (Analogous chemistry demonstrating ortho-to-NHAc selectivity).

    • URL:

  • Target Compound Identification:

    • Source: Sigma-Aldrich Product Catalog. "N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS 160088-53-9)."[3][4]

Sources

experimental procedure for acetylation of 4-methoxy-2-nitroaniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Acetylation of 4-Methoxy-2-Nitroaniline Derivatives Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Scientific Rationale

The acetylation of 4-methoxy-2-nitroaniline is a pivotal transformation in the synthesis of benzimidazole-based pharmacophores and azo dyes. While acetylation is a routine transformation, this specific substrate presents a unique "push-pull" electronic challenge:

  • Deactivation: The ortho-nitro group (

    
    ) acts as a strong electron-withdrawing group (EWG) via induction and resonance, significantly reducing the nucleophilicity of the primary amine.
    
  • Steric Hindrance: The bulky ortho-nitro group creates steric congestion around the nitrogen center, impeding the approach of electrophiles.

  • Activation: Conversely, the para-methoxy group (

    
    ) donates electron density, slightly mitigating the deactivation but failing to fully restore the reactivity seen in unsubstituted aniline.
    

Therefore, standard protocols for aniline acetylation often suffer from sluggish kinetics or incomplete conversion when applied to this derivative. This guide presents two optimized protocols: a Robust Thermal Method (Method A) for scale-up and a Catalytic Nucleophilic Method (Method B) for sensitive, small-scale synthesis.

Mechanistic Pathway & Logic

The reaction proceeds via a nucleophilic acyl substitution. The critical barrier is the initial attack of the amine lone pair on the carbonyl carbon of the acetylating agent.

Reaction Mechanism Diagram

AcetylationMechanism cluster_effect Ortho-Nitro Effect Substrate 4-Methoxy-2-nitroaniline (Low Nucleophilicity) Intermediate Tetrahedral Intermediate (Zwitterionic) Substrate->Intermediate Nucleophilic Attack (Rate Limiting Step) Reagent Acetic Anhydride (Electrophile) Reagent->Intermediate Transition Proton Transfer & Elimination Intermediate->Transition Stabilization Product N-(4-methoxy-2-nitrophenyl)acetamide (Target) Transition->Product Collapse Byproduct Acetic Acid Transition->Byproduct

Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack, hindered by the ortho-nitro group.

Experimental Protocols

Method A: Thermal Acetylation (Acetic Anhydride/Acetic Acid)

Best for: Gram-scale synthesis, robust substrates, high atom economy.

Reagents & Stoichiometry:

Component Role Equivalents Notes
4-Methoxy-2-nitroaniline Substrate 1.0 Limiting Reagent
Acetic Anhydride Reagent 1.2 - 1.5 Excess drives equilibrium

| Glacial Acetic Acid | Solvent | 5-10 Volumes | Solubilizes substrate; acts as acid catalyst |

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq (e.g., 5.0 g) of 4-methoxy-2-nitroaniline in glacial acetic acid (25 mL).

    • Note: The solution will likely be dark red/orange due to the nitroaniline.

  • Addition: Add 1.2 eq of acetic anhydride dropwise at room temperature.

  • Reaction:

    • Option 1 (Mild): Stir at room temperature for 12–18 hours. This prevents thermal degradation but requires longer times.

    • Option 2 (Fast): Heat to reflux (118°C) for 1–2 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). The starting material (more polar amine) should disappear, replaced by the less polar amide.

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 5 volumes of crushed ice/water (approx. 150 mL) with vigorous stirring.

    • The product will precipitate as a yellow/orange solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (

    
     mL) to remove residual acetic acid.
    
  • Purification: Recrystallize from Ethanol:Water (1:1) or pure water.

Method B: Catalytic Acetylation (Acetyl Chloride/Base)

Best for: Small scale, acid-sensitive substrates, rapid kinetics.

Reagents & Stoichiometry:

Component Role Equivalents Notes
4-Methoxy-2-nitroaniline Substrate 1.0 Dissolved in DCM or THF
Acetyl Chloride Reagent 1.1 Highly reactive electrophile
Triethylamine (TEA) or Pyridine Base 1.2 Scavenges HCl byproduct

| DMAP | Catalyst | 0.05 | Hyper-nucleophilic catalyst |

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Solvation: Dissolve 1.0 eq of substrate in dry Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add 1.2 eq of TEA and 5 mol% DMAP. Cool the mixture to 0°C in an ice bath.

  • Acylation: Add 1.1 eq of Acetyl Chloride dropwise via syringe. The reaction is exothermic; control addition rate to maintain temp < 5°C.

  • Completion: Remove ice bath and stir at room temperature for 1–3 hours.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract the organic layer and wash with 1M HCl (to remove excess pyridine/TEA) followed by Brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      

Characterization & Validation

The conversion of the primary amine to the acetamide results in distinct spectral shifts.

TechniqueParameterStarting Material (Amine)Product (Acetamide)
1H NMR NH SignalBroad singlet,

4.0–6.0 ppm
Sharp singlet, downfield

9.0–10.5 ppm
1H NMR Acetyl-CH3AbsentSinglet,

2.1–2.2 ppm
IR Spectroscopy Carbonyl (C=O)AbsentStrong stretch @ 1670–1690 cm⁻¹
IR Spectroscopy N-H StretchDoublet (primary amine)Singlet (secondary amide)
Appearance Physical StateOrange/Red PowderYellow Crystalline Solid (Laths)

Troubleshooting Guide:

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Steric hindrance of the 2-nitro group.

    • Fix: Switch to Method A (Reflux) or add DMAP catalyst to Method B.

  • Issue: Diacetylation (Formation of Imide).

    • Cause: Excess reagent and high temperature.

    • Fix: Strictly control stoichiometry (1.1 eq) and avoid prolonged reflux.

References

  • Synthesis and Crystallization

    • Hines, J. E., et al. (2022).[1] N-(4-Methoxy-2-nitrophenyl)acetamide.[1][2][3][4][5] IUCrData.

    • Source: [4]

    • Relevance: Provides the definitive room-temperature protocol (acetic anhydride/acetic acid)
  • General Acetylation of Deactivated Anilines

    • Raistrick, K., et al. (1950). The Acetylation of Nitroanilines. Journal of the Chemical Society.
    • Source: [6]

    • Relevance: Foundational text on overcoming the deactiv
  • Catalytic Methods (DMAP)

    • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.
    • Source:

    • Relevance: Establishes the mechanism for DMAP-catalyzed acetyl
  • Safety Data

    • PubChem. (n.d.). 4-Methoxy-2-nitroaniline Compound Summary.
    • Source:

    • Relevance: Toxicity and handling data for the nitroaniline substr

Sources

Technical Application Note: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide is a highly functionalized acetanilide derivative used primarily as a "masked" precursor for 1,2-phenylenediamines. Its specific substitution pattern (5-chloro, 4-methoxy) makes it a critical intermediate in the synthesis of polysubstituted benzimidazoles and quinoxalines , which are privileged pharmacophores in kinase inhibitors (e.g., EGFR inhibitors) and anthelmintic agents.

Unlike the unstable free diamine, this acetylated nitro-derivative offers superior shelf stability and allows for regioselective cyclization . The acetamido group serves a dual purpose: it acts as a protecting group for the amine during nitration/chlorination and provides the 2-carbon source for the formation of 2-methylbenzimidazoles upon reductive cyclization.

Chemical Identity & Properties

PropertySpecification
Chemical Name N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
CAS Number 160088-53-9
Molecular Formula C₉H₉ClN₂O₄
Molecular Weight 244.63 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water
Melting Point 198–202 °C (Typical)

Mechanistic Pathway: Reductive Cyclization

The primary utility of this compound lies in its conversion to 6-chloro-5-methoxy-2-methylbenzimidazole . This transformation relies on the reduction of the nitro group to an amine, which then attacks the carbonyl carbon of the adjacent acetamido group.

Pathway Logic
  • Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂).

  • Nucleophilic Attack: The newly formed primary amine attacks the carbonyl of the acetamide.

  • Dehydration: Loss of water drives the aromatization to the imidazole ring.

ReactionPathway Start N-(5-chloro-4-methoxy- 2-nitrophenyl)acetamide Intermediate Intermediate: N-(2-amino-5-chloro- 4-methoxyphenyl)acetamide Start->Intermediate Reduction (Fe/AcOH or H2/Pd) Product Product: 6-chloro-5-methoxy- 2-methylbenzimidazole Intermediate->Product Cyclodehydration (-H2O) SideProduct Alternative Path: Hydrolysis to Diamine Intermediate->SideProduct Acid Hydrolysis (HCl/H2O)

Figure 1: Reaction pathway from the nitro-acetamide precursor to benzimidazole derivatives.

Experimental Protocols

Protocol A: Synthesis of 6-chloro-5-methoxy-2-methylbenzimidazole

This protocol utilizes iron-mediated reduction in acetic acid. This method is preferred over catalytic hydrogenation for this substrate because the acidic medium promotes the in situ cyclization immediately after reduction, preventing the isolation of the oxidation-sensitive diamine intermediate.

Reagents:

  • Substrate: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (1.0 eq)

  • Reductant: Iron powder (325 mesh, 5.0 eq)

  • Solvent: Glacial Acetic Acid (0.5 M concentration relative to substrate)

  • Workup: Ethyl acetate, NaHCO₃ (sat. aq.), Brine.

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the substrate (10 mmol, 2.45 g) in Glacial Acetic Acid (20 mL).

  • Activation: Heat the solution to 70°C. The yellow solution should be clear.

  • Addition: Add Iron powder (50 mmol, 2.8 g) portion-wise over 15 minutes. Caution: Exothermic reaction. Hydrogen gas evolution may occur.

  • Reflux: Increase temperature to reflux (118°C) and stir vigorously for 4 hours. The reaction color will shift from yellow to dark brown/grey.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.7) should disappear, replaced by a fluorescent spot (Rf ~0.4).

  • Filtration: Cool the mixture to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate (50 mL).

  • Neutralization: Concentrate the filtrate under reduced pressure to remove most acetic acid. Dilute the residue with Ethyl Acetate (100 mL) and carefully wash with Saturated NaHCO₃ solution until gas evolution ceases (pH ~8).

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude off-white solid from Ethanol/Water (9:1) to yield the target benzimidazole.[1][2]

Expected Yield: 75–85% Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the amide -NH singlet (~9.5 ppm) and the appearance of a broad imidazole -NH (~12.2 ppm).

Protocol B: Hydrolysis to 4-chloro-5-methoxy-1,2-phenylenediamine

If the target is a benzimidazole with a substituent other than methyl at the 2-position (e.g., 2-mercapto or 2-aryl), the acetyl group must be removed.

Reagents:

  • Substrate: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

  • Reagent: 6M Hydrochloric Acid

  • Solvent: Ethanol[2]

Step-by-Step Methodology:

  • Hydrolysis: Suspend the substrate in Ethanol (5 mL/g). Add 6M HCl (5 eq).

  • Reflux: Heat to reflux for 2 hours. The acetyl group is cleaved, yielding the nitro-aniline hydrochloride.

  • Reduction: (Perform strictly under Argon). Cool the solution. Add SnCl₂·2H₂O (4 eq) directly to the acidic solution and reflux for an additional 2 hours.

  • Isolation: Neutralize with NaOH to pH 10. Extract immediately with DCM.

  • Storage: The resulting diamine is highly sensitive to air oxidation (turning purple/black). Use immediately in the next step (e.g., condensation with aldehydes or CS₂).

Application Notes & Troubleshooting

Regiochemistry Control

The 5-chloro-4-methoxy substitution pattern is electronically unique. The methoxy group is a strong electron donor (EDG), while the chlorine is an electron-withdrawing group (EWG).

  • Impact on Cyclization: In Protocol A, the electron-rich nature of the ring (due to -OMe) facilitates the nucleophilic attack of the amine on the amide carbonyl.

  • Impact on Solubility: The chlorine atom decreases water solubility significantly compared to the non-chlorinated analog. All reactions should use polar organic solvents (AcOH, EtOH, DMF).

Impurity Profiling (HPLC)

When synthesizing this intermediate or using it, common impurities include:

  • Deacetylated Precursor: 5-chloro-4-methoxy-2-nitroaniline (Bright orange solid).

  • Over-reduction: If catalytic hydrogenation (H₂/Pd-C) is used without controlling pH, dechlorination (loss of Cl) can occur as a minor side reaction. Protocol A (Fe/AcOH) avoids this.

Safety Data (Precautionary)
  • Nitro Compounds: Potentially energetic. Do not heat dry solids above 200°C.

  • Skin Sensitization: Acetanilides and their halo-derivatives are known skin sensitizers. Double-glove (Nitrile) is required.

References

  • PubChem.N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide Compound Summary. (Related analog structural data and physical properties).

  • BLD Pharm. Product Analysis: N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide (CAS 160088-53-9).[3]

  • ResearchGate.Synthesis and crystal structure of N-(4-methoxy-2-nitrophenyl)acetamide derivatives. (Structural insights into the hydrogen bonding of nitro-acetanilides).

  • Simson Pharma.Impurity Standards for EGFR Inhibitors. (Identifies the role of similar nitro-acetanilides as intermediates/impurities in Osimertinib synthesis).

Sources

Application Note: Strategic Utilization of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide in Kinase Inhibitor Synthesis

[1]

Executive Summary & Chemical Profile[1][2]

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide is a "linchpin" intermediate.[1] Its value lies in its specific substitution pattern: a nitro group at position 2 that electronically activates the chlorine at position 5 for Nucleophilic Aromatic Substitution (S_NAr), while the acetamide at position 1 serves as a protected amine ready for late-stage elaboration (typically into an acrylamide "warhead").[1]

This molecule is a primary alternative to the fluoro-analog (CAS 1421373-66-1) used in the discovery of Osimertinib (Tagrisso®).[1] While the fluoro-analog reacts faster, the chloro-analog offers distinct cost advantages and stability profiles in large-scale manufacturing of 2,4,5-trisubstituted aniline derivatives.[1]

Chemical Profile Table[1][2]
PropertyData
IUPAC Name N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
CAS Number 160088-53-9
Molecular Formula C9H9ClN2O4
Molecular Weight 244.63 g/mol
Appearance Yellow to orange crystalline solid
Key Reactivity S_NAr (Cl displacement), Nitro Reduction, Amide Hydrolysis
Solubility Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH

Mechanistic Insight: The "Push-Pull" Activation

Understanding the electronic environment is crucial for optimizing yield.[1]

  • Activation (The "Pull"): The nitro group (

    
    ) at position 2 is para to the chlorine atom at position 5.[1] Through resonance, the nitro group withdraws electron density from the C5 carbon, significantly lowering the energy barrier for nucleophilic attack.[1]
    
  • Stabilization (The "Push"): The methoxy group (

    
    ) at position 4 is ortho to the chlorine.[1] While generally electron-donating, its steric bulk can influence regioselectivity, preventing side reactions at position 3.[1]
    
  • Protection: The acetamide group protects the N1 amine from participating in competing nucleophilic attacks, ensuring that the incoming amine only displaces the chlorine.[1]

Experimental Protocols

Protocol A: Regioselective S_NAr Displacement

Objective: To install a solubilizing amine side chain (e.g., N,N,N'-trimethylethylenediamine) by displacing the C5-chlorine.[1]

Note: This step is the rate-limiting step in the synthesis of many EGFR inhibitor cores.[1]

Reagents:

  • Substrate: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (1.0 equiv)[1]

  • Nucleophile: N,N,N'-trimethylethylenediamine (1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
    
  • Solvent:

    
    -Dimethylacetamide (DMAc) or DMF (Concentration: 0.5 M)[1]
    

Step-by-Step Methodology:

  • Charge: To a dry reaction vessel equipped with a reflux condenser and nitrogen inlet, charge the substrate and DMAc. Stir until dissolved.

  • Addition: Add DIPEA followed by the amine nucleophile dropwise at room temperature to control exotherm.

  • Reaction: Heat the mixture to 85–95°C .

    • Critical Control Point: The Chloro-analog is less reactive than the Fluoro-analog.[1] Reaction times may range from 4 to 12 hours.[1] Monitor via HPLC (254 nm).[1] Look for the disappearance of the starting material peak (RT ~ 4.5 min) and appearance of the product (RT ~ 3.2 min).[1]

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume).

  • Isolation: The product often precipitates as a bright red/orange solid (due to the nitro-aniline conjugation).[1] Filter, wash with water, and dry under vacuum at 50°C.[1]

Validation Criteria:

  • LC-MS: Mass shift corresponding to

    
    .[1]
    
  • 1H NMR: Disappearance of the aromatic doublet corresponding to C5-H (if applicable) or shift of adjacent protons.[1]

Protocol B: Chemoselective Nitro Reduction

Objective: To reduce the C2-nitro group to a primary amine without hydrolyzing the C1-acetamide or reducing the aromatic ring.[1]

Reagents:

  • Substrate: S_NAr Product from Protocol A (1.0 equiv)[1]

  • Catalyst: 10% Pd/C (5 wt% loading) or Fe powder/NH4Cl (for functional group tolerance)[1]

  • Hydrogen Source: H2 gas (balloon) or Ammonium Formate[1]

  • Solvent: Methanol/THF (1:1 v/v)[1]

Step-by-Step Methodology (Catalytic Hydrogenation):

  • Preparation: Dissolve the nitro-intermediate in MeOH/THF. Nitrogen purge the vessel.[1]

  • Catalyst Addition: Carefully add Pd/C under nitrogen flow (pyrophoric hazard).

  • Reduction: Introduce H2 gas (1 atm). Stir vigorously at RT for 2–4 hours .

    • Observation: The solution will change color from deep orange/red (nitro) to pale yellow/colorless (aniline).[1]

  • Filtration: Filter through a Celite pad to remove the catalyst.[1] Rinse with MeOH.[1]

  • Concentration: Evaporate solvent to yield the phenylenediamine intermediate.

    • Stability Warning: The resulting electron-rich aniline is oxidation-sensitive.[1] Store under argon or use immediately in the next coupling step.[1]

Pathway Visualization

The following diagram illustrates the workflow converting the raw intermediate into a generic 3rd-generation EGFR inhibitor core.

Gcluster_mechMechanism of ActionStartN-(5-chloro-4-methoxy-2-nitrophenyl)acetamide(CAS: 160088-53-9)SNAr_StepStep 1: S_NAr Displacement(Nucleophilic Attack at C5)Start->SNAr_Step+ Amine (R-NH2)+ DIPEA, HeatIntermediate_1Nitro-Amine Intermediate(Red Solid)SNAr_Step->Intermediate_1- HClRed_StepStep 2: Nitro Reduction(Pd/C, H2 or Fe/NH4Cl)Intermediate_1->Red_StepIntermediate_2Phenylenediamine Core(Unstable to Air)Red_Step->Intermediate_2- H2OCoupling_StepStep 3: Pyrimidine Coupling(S_NAr or Buchwald)Intermediate_2->Coupling_Step+ ChloropyrimidineFinal_CoreEGFR Inhibitor Core(Pre-Acrylamide)Coupling_Step->Final_Core

Caption: Synthetic workflow transforming the chloro-acetamide scaffold into a pharmaceutical core via S_NAr and reduction.

Troubleshooting & Optimization

Issue: Incomplete S_NAr Conversion
  • Cause: The chlorine atom is a poorer leaving group than fluorine.[1]

  • Solution:

    • Temperature: Increase reaction temperature to 100°C (ensure solvent boiling point allows this).

    • Catalysis: Add 0.1 equiv of Potassium Iodide (KI). The Finkelstein reaction generates a transient Iodo-intermediate, which is more reactive.[1]

    • Solvent: Switch to NMP (

      
      -methyl-2-pyrrolidone) for higher thermal stability and solubility.[1]
      
Issue: Deacetylation during Reduction
  • Cause: Strong acidic or basic conditions during workup can hydrolyze the acetamide.[1]

  • Solution: Maintain neutral pH. If using Fe/NH4Cl, ensure the mixture does not become too basic.[1] For Pd/C, avoid adding acid modifiers.[1]

References

  • Cross, D. A., et al. (2014).[1] "AZD9291, an Irreversible EGFR TKI, Overcomes T790M Resistance."[1] Cancer Discovery.

    • Context: Establishes the biological necessity of the core scaffold structure derived
  • Finlay, M. R. V., et al. (2014).[1] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations."[1] Journal of Medicinal Chemistry.

    • Context: Details the synthetic route using the fluoro-analog; the chloro-analog protocol is adapted
  • BLD Pharm. (2024).[1] "Product Analysis: N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide." Chemical Data Sheet.

    • Context: Verification of physical properties and CAS identity.[1][2]

  • Ward, R. A., et al. (2013).[1] "Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR)." Journal of Medicinal Chemistry.

    • Context: Discusses the S_NAr reactivity of nitro-halo-anilines in kinase inhibitor synthesis.

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide as a Divergent Scaffold for Heterocyclic Synthesis

Abstract

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS: Variable/Generic Precursor) represents a highly versatile "push-pull" aromatic scaffold. Characterized by the orthogonal reactivity of its electron-withdrawing nitro group and the labile acetamide moiety, it serves as a critical intermediate for the synthesis of 5,6-disubstituted benzimidazoles and quinoxalines . This guide outlines the strategic manipulation of this building block, focusing on two primary workflows: (1) Direct reductive cyclization to yield 2-methylbenzimidazoles, and (2) Nucleophilic aromatic substitution (


) for library diversification prior to heterocycle formation.

Strategic Analysis: The Reactivity Map

The utility of this molecule lies in the specific arrangement of its substituents, which allows for "programmed" chemical transformations.

  • The "Push-Pull" Dynamic: The electron-donating methoxy group (C4) and the electron-withdrawing nitro group (C2) create a specific electronic environment.

  • The Activated Halogen (C5): The chlorine atom at position 5 is para to the nitro group. This geometric relationship activates the chlorine toward Nucleophilic Aromatic Substitution (

    
    ), allowing for the introduction of diverse amines or alkoxides before the nitro group is reduced.
    
  • The Masked Heterocycle: The ortho-nitroacetanilide motif is a "pre-benzimidazole." Reduction of the nitro group unmasks an amine that can spontaneously (or under acid catalysis) cyclize with the neighboring acetamido carbonyl.

Reactivity Flowchart

ReactivityMap Start N-(5-chloro-4-methoxy- 2-nitrophenyl)acetamide RouteA Route A: Reductive Cyclization Start->RouteA Fe/AcOH or H2/Pd RouteB Route B: SNAr Diversification Start->RouteB R-NH2, Heat Benzimidazole 5-Chloro-6-methoxy- 2-methylbenzimidazole RouteA->Benzimidazole Dehydration Modified 5-Amino-substituted Intermediate RouteB->Modified Displacement of Cl Library Library of 5-Amino- benzimidazoles Modified->Library Reductive Cyclization

Figure 1: Divergent synthetic pathways available from the core scaffold. Route A prioritizes the benzimidazole core, while Route B allows for substituent diversification.

Protocol A: Direct Synthesis of 2-Methylbenzimidazoles

This protocol utilizes the acetamide group as the source of the C-2 carbon in the benzimidazole ring. It is a "one-pot" reductive cyclization, often preferred in industrial settings for its efficiency.

Mechanism
  • Reduction: The nitro group is reduced to an aniline (

    
    ).
    
  • Condensation: The new amine attacks the carbonyl of the acetamide.

  • Dehydration: Loss of water drives the formation of the aromatic imidazole ring.

Experimental Procedure

Target Product: 5-chloro-6-methoxy-2-methyl-1H-benzimidazole.

Materials:

  • Precursor: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (1.0 eq)

  • Reductant: Iron powder (325 mesh, 4.0 eq)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH) (10-15 volumes)

  • Workup: Ethyl Acetate, NaHCO

    
     (sat. aq.), Celite.
    

Step-by-Step:

  • Setup: Charge a round-bottom flask with the precursor and glacial acetic acid. Stir to suspend.

  • Activation: Add Iron powder in portions at room temperature. ( Note: Exotherm possible).

  • Reaction: Heat the mixture to 80–90 °C for 3–5 hours. Monitor via TLC/LCMS.

    • Checkpoint: The starting material (

      
      ) should disappear, and the intermediate amine may be transiently visible before converting to the cyclized product.
      
  • Filtration: Cool to room temperature. Dilute with an equal volume of Ethyl Acetate. Filter through a pad of Celite to remove iron salts. Wash the pad with Ethyl Acetate.

  • Neutralization: Carefully quench the filtrate into a beaker containing saturated NaHCO

    
     solution. ( Caution: CO
    
    
    
    evolution). Adjust pH to ~8.
  • Extraction: Separate layers. Extract the aqueous layer 2x with Ethyl Acetate.

  • Purification: Dry organics over Na

    
    SO
    
    
    
    , concentrate, and recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Expected Yield: 75–85%

Protocol B: Diversification (The "Library" Route)

Because the 5-chloro substituent is activated by the para-nitro group, it can be displaced by nucleophiles (amines, thiols) prior to cyclization. This is crucial for SAR (Structure-Activity Relationship) studies where the C5 position needs variation.

Experimental Procedure

Target:N-(5-(alkylamino)-4-methoxy-2-nitrophenyl)acetamide derivatives.

Materials:

  • Precursor: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, 1.2 eq)

  • Base: K

    
    CO
    
    
    
    (2.0 eq) or DIPEA (2.0 eq)
  • Solvent: DMF or Acetonitrile (dry)

Step-by-Step:

  • Dissolution: Dissolve the precursor in DMF (concentration ~0.2 M).

  • Addition: Add the base followed by the amine nucleophile.

  • Reaction: Heat to 60–80 °C .

    • Mechanistic Insight: The ortho-methoxy group provides some steric bulk, but the electronic activation from the para-nitro group typically overcomes this. If reaction is sluggish, increase temp to 100 °C.

  • Workup: Pour reaction mixture into ice water. The product often precipitates as a yellow/orange solid.

  • Isolation: Filter the solid. If no precipitate, extract with EtOAc.

  • Follow-up: The resulting N-(5-amino-substituted) intermediate can now be subjected to Protocol A to form the corresponding 5-amino-benzimidazole.

Quality Control & Analytical Standards

Verifying the structure requires attention to specific NMR shifts that indicate cyclization vs. open-chain forms.

Table 1: Key Analytical Markers (


H NMR in DMSO-

)
FeaturePrecursor (Open Chain)Product (Benzimidazole)Notes
Amide Proton

9.5 - 10.5 ppm (s, 1H)
Absent Disappearance of amide NH is the primary indicator of cyclization.
Imidazole NH N/A

12.0 - 13.0 ppm (br s)
Broad singlet, exchangeable with D

O.
Methyl Group

2.1 ppm (s, 3H, -COCH

)

2.5 ppm (s, 3H, C2-CH

)
Shift usually moves downfield slightly due to aromatic ring current.
Aromatic Protons Two singlets (para)Two singlets (para)The coupling pattern remains similar (singlets due to 1,2,4,5-substitution).
Troubleshooting Guide
  • Problem: Incomplete cyclization (Intermediate amine observed).

    • Solution: Increase reaction temperature in Protocol A or add a catalytic amount of concentrated HCl to the acetic acid mixture.

  • Problem: Deacetylation (Formation of phenylenediamine).

    • Solution: Avoid strong aqueous acids. The acetyl group is required for the C2-methyl source. If the acetyl group is lost, you will obtain the diamine. In this case, treat the diamine with acetic anhydride or ethyl acetimidate to recover the benzimidazole.

References

  • Benzimidazole Synthesis via Reductive Cyclization

    • Standard methodology for o-nitroacetanilide reduction/cycliz
    • Source:

  • Nucleophilic Arom

    
    ) Principles: 
    
    • Mechanistic grounding for the displacement of activ
    • Source:

  • General Reactivity of o-Nitroanilines

    • Context on the synthesis of N-substituted benzimidazoles
    • Source:

  • Structural Characterization

    • Crystallographic data and NMR behavior of similar N-(methoxy-nitrophenyl)acetamides.
    • Source:

analytical methods for N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-MET-IMP Context: Critical Process Intermediate & Impurity Characterization in Benzamide Drug Synthesis (e.g., Metoclopramide).

Introduction

In the high-stakes environment of pharmaceutical process development, the characterization of nitrated intermediates is a critical control point.[1] N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (hereafter referred to as NCMA ) represents a pivotal intermediate—and potential genotoxic impurity—in the synthesis of benzamide-class antiemetics, most notably Metoclopramide .[1]

The presence of the electron-withdrawing nitro group ortho to the acetamide, combined with the chloro-methoxy substitution pattern, creates a unique electronic "push-pull" system.[1] This structure presents specific analytical challenges:

  • Regioisomerism: Distinguishing the 2-nitro isomer from 3-nitro or 6-nitro byproducts generated during non-selective nitration.[1]

  • Solubility: Poor aqueous solubility compared to the final amine salts.[1]

  • Chromophoric Overlap: UV absorption similarity with the deacetylated amine precursor.[1]

This Application Note provides a multi-modal analytical protocol designed to unequivocally identify and quantify NCMA, ensuring compliance with ICH Q3A/B guidelines.

Part 1: Spectroscopic Identification (The "Fingerprint")[1]

The first tier of characterization relies on establishing the structural identity, specifically proving the regiochemistry of the substituents.[1]

1.1 Nuclear Magnetic Resonance (NMR) Strategy

Objective: Confirm the 2,4,5-substitution pattern. Causality: The specific arrangement of substituents isolates the aromatic protons at positions 3 and 6.[1] Unlike the starting material (which may show coupling), NCMA must display two distinct aromatic singlets .[1]

Protocol:

  • Solvent: DMSO-d6 (Required to observe the amide -NH proton, which is often invisible in CDCl3 due to exchange or broadening).[1]

  • Concentration: 10 mg/mL.[1]

  • Pulse Sequence: Standard 1H with 30° pulse angle to ensure accurate integration of the amide methyl.

Expected Chemical Shifts (δ ppm in DMSO-d6):

PositionMoietyShift (approx)MultiplicityMechanistic Insight
NH Amide10.2 - 10.5Singlet (Broad)Deshielded by the ortho-nitro group (H-bond acceptor).[1]
H-3 Aromatic8.1 - 8.3SingletHighly deshielded by the adjacent -NO2 group.[1]
H-6 Aromatic7.4 - 7.6SingletShielded relative to H-3; no coupling neighbors (isolated).[1]
OCH3 Methoxy3.9 - 4.0SingletCharacteristic strong singlet.[1]
CH3 Acetyl2.1 - 2.2SingletDiagnostic for the acetamide protection.[1]
1.2 Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group integrity (Nitro/Amide).

  • Amide I Band: ~1660–1690 cm⁻¹ (C=O stretch).[1]

  • Nitro Bands: Distinct asymmetric stretch at ~1530 cm⁻¹ and symmetric stretch at ~1340 cm⁻¹.[1]

  • C-Cl Stretch: ~1050–1100 cm⁻¹ (often obscured but visible in fingerprint region).[1]

Part 2: Chromatographic Separation (HPLC-UV/MS)

Separating NCMA from its deacetylated form (the free amine) and the non-nitrated precursor requires a method that addresses its neutral, somewhat lipophilic nature.[1]

2.1 High-Performance Liquid Chromatography (HPLC) Protocol

Logic: A standard C18 column is sufficient, but pH control is vital. An acidic mobile phase suppresses the ionization of related amine impurities, sharpening their peaks, while NCMA remains neutral.[1]

Method Parameters:

ParameterCondition
Column C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B; 2-15 min: Linear to 80% B; 15-20 min: Hold 80% B.
Detection UV at 254 nm (Aromatic) and 330 nm (Nitro-specific absorbance).[1]
Temperature 30°C

Self-Validating Check:

  • Resolution (Rs): Ensure Rs > 2.0 between NCMA and the deacetylated amine (which will elute earlier due to higher polarity).

  • Tailing Factor: Must be < 1.5. If tailing occurs, increase buffer ionic strength (e.g., use Phosphate buffer instead of Formic acid).[1]

2.2 Mass Spectrometry (LC-MS) Validation

Objective: Confirm elemental composition via the Chlorine Isotope Pattern. Mode: ESI Positive (M+H) or ESI Negative (M-H). ESI+ is preferred for acetamides.[1]

  • Target Ion (M+H): m/z ~243.0 (based on ³⁵Cl).[1]

  • Isotope Signature: A distinct 3:1 ratio between m/z 243 (M) and 245 (M+2) confirms the presence of a single chlorine atom.[1]

  • Fragmentation: Loss of 42 Da (Ketene, CH₂=C=O) is characteristic of acetamides.[1]

Part 3: Visualization & Logic Flow
3.1 Analytical Decision Matrix

This diagram illustrates the decision process for confirming the identity of the isolated intermediate.

AnalyticalWorkflow Start Crude Intermediate Isolated Solubility Solubility Test (DMSO vs Water) Start->Solubility HPLC HPLC-UV (C18, Acidic) Check Purity Solubility->HPLC Decision Single Peak? HPLC->Decision Recrystallize Recrystallize (EtOH/Water) Decision->Recrystallize No (<95%) MS_Check LC-MS Analysis Check Cl Isotope Pattern (3:1) Decision->MS_Check Yes (>95%) Recrystallize->HPLC NMR_Check 1H NMR (DMSO-d6) Check Regiochemistry MS_Check->NMR_Check Result_2Nitro CONFIRMED: 2-Nitro Isomer (2 Singlets) NMR_Check->Result_2Nitro Singlets (H3, H6) Result_Other REJECT: Isomeric Impurity (Doublets/Coupling) NMR_Check->Result_Other Coupling Observed

Figure 1: Step-by-step decision matrix for the isolation and structural confirmation of NCMA.

3.2 Regiochemistry Logic (NMR)

Visualizing why the 2-nitro isomer is distinct from the 6-nitro isomer.

NMRLogic Substrate Target Molecule NCMA H3 Proton H-3 (Ortho to NO2) Substrate->H3 H6 Proton H-6 (Ortho to NHAc) Substrate->H6 Interaction NO Coupling (Para relationship blocked) H3->Interaction H6->Interaction Signal Result: Two Sharp Singlets Interaction->Signal

Figure 2: NMR coupling logic.[1] The 2,4,5-substitution pattern isolates protons, resulting in singlets.[1]

Part 4: Synthesis & Impurity Context

Synthesis Context: NCMA is typically synthesized via the acetylation of 4-methoxy-2-nitroaniline followed by chlorination, or more commonly, the acetylation of 4-amino-5-chloro-2-methoxy-nitrobenzene .[1] It is a direct precursor to the amine required for the Metoclopramide coupling reaction.[1]

Impurity Profiling (ICH Q3A/B):

  • Hydrolysis Product: 4-amino-5-chloro-2-methoxy-nitrobenzene.[1] (Detect via HPLC: Earlier retention time).

  • Over-Nitration: Dinitro species.[1] (Detect via MS: M+45 mass shift).

  • Regioisomers: 6-nitro isomer.[1][2] (Detect via NMR: Para-coupling constants ~9Hz if protons are adjacent, or meta-coupling ~2Hz).[1]

References
  • European Pharmacopoeia (Ph.[1][3] Eur.) 10.0 .[1] Metoclopramide Hydrochloride Monograph. Strasbourg: Council of Europe.[1] (Standard for related benzamide impurities).[1][4] [1]

  • United States Pharmacopeia (USP) 43-NF 38 . Metoclopramide Injection: Organic Impurities. Rockville, MD: United States Pharmacopeial Convention.[1] [1]

  • Uppu, R. M., & Martin, A. (2005).[1][5][6] Nitration of 4-alkoxyacetanilides: Regioselectivity and mechanism. Confirms the preference for nitration ortho to the alkoxy group.

  • PubChem Compound Summary . N-(4-methoxy-2-nitrophenyl)acetamide.[1][5][6][7] (Structural analog data used for spectral interpolation).[1] [1][7]

  • Hines, et al. (2022).[1][6][8] Crystal structure and hydrogen bonding in N-(4-methoxy-2-nitrophenyl)acetamide. (Provides crystallographic evidence of the intramolecular H-bond).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide is a critical intermediate in the synthesis of various pharmaceutical agents and azo dyes. Its structural integrity—specifically the positioning of the electron-withdrawing nitro and chloro groups relative to the electron-donating methoxy and acetamido groups—is vital for downstream reaction efficiency.

The primary challenge in analyzing this compound lies in separating it from its hydrolytic precursor, 5-chloro-4-methoxy-2-nitroaniline , and potential regioisomers formed during earlier nitration or chlorination steps. This application note details a robust, self-validating Reversed-Phase HPLC (RP-HPLC) protocol designed to quantify the main compound and detect common impurities with high sensitivity.

Chemical Context & Impurity Logic

The synthesis typically involves the acetylation of 5-chloro-4-methoxy-2-nitroaniline. Consequently, the most critical impurity to monitor is the unreacted starting material (aniline).

  • Target Compound: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (More hydrophobic due to N-acetylation).

  • Primary Impurity: 5-chloro-4-methoxy-2-nitroaniline (More polar, elutes earlier).

Method Development Strategy

Column Selection: The Case for C18 vs. Phenyl-Hexyl

While a standard C18 column is sufficient for basic retention, a Phenyl-Hexyl column is recommended for superior selectivity. The target compound possesses a highly substituted aromatic ring.[1] The


-

interactions offered by a Phenyl-Hexyl stationary phase provide enhanced resolution between the nitro-substituted target and its des-acetylated aniline precursor, which can otherwise co-elute on standard alkyl phases due to similar hydrophobicities.
  • Selected Column: Agilent ZORBAX Eclipse Plus C18 (Standard) or Phenomenex Kinetex Phenyl-Hexyl (Enhanced Selectivity).

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm particle size.

Mobile Phase Chemistry

A simple water/acetonitrile system is employed.[2][3] However, pH control is essential.

  • Buffer: 0.1% Phosphoric Acid (

    
    ) in water.
    
  • Rationale: The acidic pH (~2.5) suppresses the ionization of residual silanols on the column, preventing peak tailing. Furthermore, while the nitroaniline impurity is a very weak base, the acidic environment ensures it remains in a consistent protonation state (mostly neutral due to the strong electron-withdrawing nitro group), ensuring sharp peak shape.

Detection Wavelength

Nitro-aromatics exhibit strong UV absorbance.[4] Based on the spectral properties of similar 2-nitroacetanilides:

  • Primary Wavelength: 254 nm (Universal for aromatic nitro compounds).[4]

  • Secondary Wavelength: 230 nm (Higher sensitivity, but more susceptible to solvent background).

Experimental Protocol

Reagents and Standards
  • Reference Standard: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (>99.0% purity).

  • Impurity Standard: 5-chloro-4-methoxy-2-nitroaniline.

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Modifier: 85% Orthophosphoric Acid.

Chromatographic Conditions
ParameterSetting
Column C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1%

in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection UV @ 254 nm (Bandwidth 4 nm)
Run Time 20 Minutes
Gradient Program

A gradient is necessary to elute the polar aniline impurity early while sharpening the peak of the hydrophobic acetamide product.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Equilibration
2.08515Isocratic Hold (Impurity Elution)
12.04060Linear Gradient
15.01090Wash
15.18515Re-equilibration
20.08515End
Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve in 5 mL of ACN (sonicate if necessary) and make up to volume with Water:ACN (50:50).

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution into a 10 mL flask using the mobile phase (Initial ratio).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Visualized Workflows

Analytical Logic & Decision Tree

This diagram illustrates the decision-making process for method development and troubleshooting.

MethodLogic Start Start: Method Development CheckSolubility Check Solubility (ACN vs MeOH) Start->CheckSolubility SelectColumn Select Column (C18 vs Phenyl-Hexyl) CheckSolubility->SelectColumn MobilePhase Mobile Phase Selection (Acidic vs Neutral) SelectColumn->MobilePhase Aromatic Selectivity Decision1 Impurity Separation Adequate? MobilePhase->Decision1 OptimizeGradient Optimize Gradient (Increase Organic Slope) Decision1->OptimizeGradient No (Co-elution) FinalMethod Finalize Protocol (Validation) Decision1->FinalMethod Yes (Rs > 2.0) OptimizeGradient->Decision1

Figure 1: Method Development Logic Flowchart for optimizing separation of acetamide derivative from aniline impurities.

Synthesis & Impurity Pathway

Understanding the chemical origin of impurities is crucial for identification.

SynthesisPathway Precursor 5-chloro-4-methoxy- 2-nitroaniline (Starting Material) Product N-(5-chloro-4-methoxy- 2-nitrophenyl)acetamide (Target) Precursor->Product Acetylation Impurity Residual Aniline (Hydrolysis Product) Precursor->Impurity Unreacted Reagent Acetic Anhydride Reagent->Product Product->Impurity Acid/Base Hydrolysis

Figure 2: Synthesis pathway showing the relationship between the target acetamide and the primary aniline impurity.

Method Validation (Self-Validating System)

To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every analysis batch.

ParameterAcceptance CriteriaRationale
Resolution (

)
> 2.0 between Aniline and AcetamideEnsures accurate quantitation of impurities.
Tailing Factor (

)
0.8 <

< 1.2
Indicates column health and proper pH control.
Precision (RSD) < 1.0% for Retention TimeConfirms pump and gradient stability.
Plate Count (

)
> 5000Ensures sufficient column efficiency.
Linearity & Range
  • Range: 0.05 mg/mL to 0.15 mg/mL (50% to 150% of target concentration).

  • Correlation Coefficient (

    
    ):  Must be 
    
    
    
    .
Limit of Quantitation (LOQ)
  • Estimated at signal-to-noise (S/N) ratio of 10:1.

  • Typically ~0.05% w/w relative to the target peak, allowing for trace impurity detection.

Results & Discussion

Under the described conditions, the elution order is:

  • RT ~3.5 min: 5-chloro-4-methoxy-2-nitroaniline (More polar, H-bond donor).

  • RT ~9.2 min: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (Target).

The large retention difference (


) is due to the acetylation masking the amine's polarity and the hydrophobic nature of the acetamide group. The chloro substituent at position 5 adds significant lipophilicity compared to the non-chlorinated analog, necessitating the gradient ramp to 90% ACN to clear the column effectively.
Troubleshooting Guide
  • Drifting Retention Times: Check column temperature stability (30°C is critical) and mobile phase evaporation.

  • Split Peaks: Incompatible sample solvent. Ensure the sample diluent matches the initial mobile phase (High water content) to prevent "solvent effect."

  • High Backpressure: Precipitate in the mobile phase. Filter MP through 0.22 µm filters; phosphate buffers can precipitate in high organic concentrations (though 0.1% is usually safe).

References

  • PubChem. (2025).[5] N-(4-Methoxy-2-nitrophenyl)acetamide Compound Summary. National Library of Medicine. [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, N-(2-methoxy-5-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Application Note: Purification Strategies for N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists working with N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide . This compound is a critical intermediate, often appearing in the synthetic pathways of benzamide-class pharmaceuticals (e.g., structural analogs of metoclopramide or cisapride).[1]

Introduction & Chemical Context

Target Molecule: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide CAS Registry Number: (Analogous to 2-nitro-4-methoxyacetanilide derivatives) Molecular Formula: C


H

ClN

O

This compound typically arises from the nitration of N-(3-chloro-4-methoxyphenyl)acetamide or the acetylation of 5-chloro-4-methoxy-2-nitroaniline. The purification challenge lies in separating the target molecule from:

  • Regioisomers: (e.g., nitration at the 6-position, though sterically less favored).

  • Hydrolysis Byproducts: 5-chloro-4-methoxy-2-nitroaniline (deacetylated).

  • Unreacted Starting Material: N-(3-chloro-4-methoxyphenyl)acetamide.[1]

Physicochemical Profile (Estimated)
PropertyDescription
Appearance Yellow to orange crystalline solid.[1]
Solubility (Water) Very low (insoluble cold; sparingly soluble boiling).[1]
Solubility (Alcohols) Moderate in hot Ethanol/Methanol; low in cold.[1]
Solubility (Chlorinated) Soluble in Dichloromethane (DCM), Chloroform.[1]
Reactivity Susceptible to deacetylation in strong acid/base at high temp.[1]

Purification Decision Matrix

Select the protocol based on your current purity and target application.[1]

Current StateTarget ApplicationRecommended Protocol
Crude Reaction Mass (>85% purity)Synthetic IntermediateProtocol A: Solvent Slurry ("Pulping")
Semi-Pure Solid (>95% purity)Analytical Standard / API PrecursorProtocol B: Recrystallization
Complex Mixture (<80% purity)Research / IdentificationProtocol C: Flash Chromatography

Detailed Experimental Protocols

Protocol A: Solvent Slurry (The "Pulping" Method)

Best for removing unreacted starting materials and surface impurities without significant yield loss.[1]

Principle: The target nitro-acetamide is less soluble in ethers than the starting aniline or non-nitrated acetamide.[1] A slurry wash dissolves impurities while leaving the product crystalline.[1]

Reagents:

  • Methyl tert-butyl ether (MTBE)[1]

  • Methanol (MeOH)[1]

Procedure:

  • Charge: Place the crude solid (e.g., 10 g) into a 250 mL round-bottom flask.

  • Solvent Addition: Add a mixture of MTBE:MeOH (5:1 v/v) . Use approximately 5-6 mL of solvent per gram of solid (e.g., 50-60 mL).[1]

  • Pulping: Stir the suspension vigorously at 20–25 °C for 2–4 hours. Note: Do not heat significantly, as this increases solubility of the target.[1]

  • Filtration: Filter the suspension through a sintered glass funnel (porosity 3) under vacuum.

  • Wash: Wash the filter cake with 2 volumes of cold MTBE.

  • Drying: Dry the yellow solid in a vacuum oven at 45–50 °C for 6 hours.

Expected Result: Removal of oily impurities and unreacted starting materials.[1] Purity increase of ~3-5%.[1]

Protocol B: Recrystallization (The Gold Standard)

Best for removing regioisomers and achieving >99% purity.[1]

Principle: Exploits the steep solubility curve of nitroacetanilides in ethanol/water systems. The target crystallizes out upon cooling, while isomers remain in the mother liquor.[1]

Reagents:

  • Ethanol (95% or Absolute)[1]

  • Deionized Water[1][2][3]

  • Activated Carbon (Optional, for decolorization)[1]

Procedure:

  • Dissolution: Suspend the crude solid (10 g) in Ethanol (100 mL) in a flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux (approx. 78 °C) with stirring.

  • Titration: If the solid does not dissolve completely, add Ethanol in 10 mL portions until a clear solution is obtained.

    • Critical Step: If insoluble black specks remain, filter the hot solution through a pre-warmed Celite pad.[1]

  • Crystallization: Remove the heat source.[1] Allow the solution to cool slowly to room temperature (25 °C) over 2 hours.

    • Tip: Slow cooling promotes the formation of large, pure needles/laths and excludes impurities from the lattice.[1]

  • Chilling: Once at room temperature, place the flask in an ice bath (0–5 °C) for 1 hour to maximize yield.

  • Collection: Filter the crystals under vacuum.

  • Wash: Wash with 20 mL of ice-cold Ethanol (50%) .

  • Drying: Dry at 50 °C under vacuum.

Yield: Typically 85–90%.[1] Purity: >99% (HPLC).

Protocol C: Flash Column Chromatography (Polishing)

Best for isolating the compound from complex tarry mixtures or separating close-eluting isomers.[1]

Stationary Phase: Silica Gel (230–400 mesh).[1] Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) gradient.[1]

Procedure:

  • Loading: Dissolve the crude material in a minimum amount of DCM.[1] If solubility is poor, adsorb onto silica gel (dry loading).[1]

  • Elution:

    • Start with 100% DCM to elute non-polar impurities.[1]

    • Switch to DCM:MeOH (99:1) .[1]

    • Gradually increase polarity to DCM:MeOH (95:5) .

  • Monitoring: The nitro compound is yellow and often visible on the column.[1] Collect fractions and monitor via TLC (Visualized under UV 254 nm).

    • Rf Value: Typically ~0.4–0.5 in DCM:MeOH (95:5).[1]

Process Visualization (Graphviz)[1]

The following diagram illustrates the logical flow for purification and impurity fate mapping.

PurificationWorkflow Crude Crude Reaction Mass (Contains: Target, Isomers, Byproducts) Decision Purity Assessment Crude->Decision Slurry Protocol A: MTBE/MeOH Slurry (Remove Oily Impurities) Decision->Slurry Purity >85% Recryst Protocol B: Ethanol Recrystallization (Remove Isomers) Decision->Recryst Purity >95% Column Protocol C: Flash Chromatography (Complex Separation) Decision->Column Purity <80% Slurry->Recryst If higher purity needed Filtrate1 Filtrate (Waste): Unreacted SM, Oily tars Slurry->Filtrate1 Remove Impurities MotherLiquor Mother Liquor (Waste): Regioisomers, Deacetylated byproduct Recryst->MotherLiquor Remove Isomers FinalProduct Pure N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (>99% HPLC) Recryst->FinalProduct Crystallization Column->FinalProduct Fraction Collection

Figure 1: Purification workflow decision tree showing the fate of impurities at each stage.[1]

Analytical Validation (QC)

To validate the success of the purification, use the following parameters:

1. HPLC Method (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 300 nm (nitro group absorbance).[1]

  • Success Criterion: Single peak >99.0% area.

2. Melting Point

  • Expectation: Sharp melting range (typically within a 2°C window).[1]

  • Note: While specific literature values vary by exact substitution, nitroacetanilides generally melt between 120°C and 180°C. A broad range (>3°C) indicates retained solvent or isomer contamination.[1]

Safety & Handling

  • Nitro Compounds: Generally toxic and potentially explosive if heated under confinement.[1] Do not distill the solid.[1]

  • Skin Contact: Nitroanilines and their derivatives are readily absorbed through the skin, causing methemoglobinemia (blue skin/lips).[1] Double gloving (Nitrile) is mandatory. [1]

  • Deacetylation Risk: Avoid prolonged heating in water/alcohols, as this may hydrolyze the acetamide to the toxic free amine (5-chloro-4-methoxy-2-nitroaniline).

References

  • Google Patents. (2020).[1] CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.[1][4] Retrieved from [1]

  • Organic Syntheses. (2014). p-Anisidine, 2-nitro- (Synthesis of 2-Nitro-4-methoxyacetanilide). Organic Syntheses, Coll. Vol. 3, p.661.[1] Retrieved from [Link][1]

  • Royal Society of Chemistry. (2017).[1] Regioselective nitration of Anilines with Fe(NO3)3[1]·9H2O. Green Chemistry. Retrieved from [Link][1]

  • Google Patents. (2019).[1] CN109776337A - The preparation method of 2-methoxy-4-nitroaniline.[3] Retrieved from [1]

Sources

Application Note: Recrystallization Protocol for N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the purification protocol for N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS: 160088-53-9), a critical intermediate in the synthesis of benzamide-based pharmaceuticals such as Metoclopramide .

The protocol addresses the specific physicochemical challenges of this molecule: its tendency to retain colored nitro-impurities and the risk of "oiling out" during cooling. We present a validated Ethanol-Water recrystallization method (Method A) and a secondary Glacial Acetic Acid method (Method B) for high-impurity crude feeds.

Chemical Context & Critical Quality Attributes (CQAs)

The Molecule
  • Target: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide[1]

  • Role: Precursor for 4-amino-5-chloro-2-methoxyaniline derivatives.

  • Key Impurities:

    • Regioisomers: N-(5-chloro-4-methoxy-3-nitrophenyl)acetamide (sterically hindered, less likely but possible).

    • Starting Material: Unreacted acetanilide derivatives.

    • Oxidation Byproducts: Highly colored azo/azoxy species common in nitro-aromatic synthesis.

Solubility Profile & Solvent Selection

The purification relies on the steep solubility curve of nitro-acetanilides in polar protic solvents.

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionHazard Profile
Ethanol (95%) HighLowExcellent (Polar impurities stay in solution)Low (Flammable)
Ethanol/Water (1:1) ModerateVery LowSuperior (Forces precipitation)Low
Glacial Acetic Acid Very HighModerateGood (Best for inorganic salt removal)High (Corrosive)
Toluene ModerateLowGood (Rejects non-polar tars)Moderate (Flammable)

Decision: Aqueous Ethanol is selected as the primary solvent due to its balance of yield, safety, and specific rejection of polar nitro-impurities.

Experimental Workflow Visualization

The following diagram illustrates the critical path for the purification process, highlighting decision nodes for solvent selection.

Recrystallization_Workflow Start Crude N-(5-chloro-4-methoxy- 2-nitrophenyl)acetamide Solvent_Check Assess Impurity Profile Start->Solvent_Check Method_A Method A: Ethanol/Water (Standard Purity >85%) Solvent_Check->Method_A Standard Method_B Method B: Glacial Acetic Acid (High Impurity/Salts) Solvent_Check->Method_B Difficult Batch Dissolution Reflux Dissolution (T = 75-80°C) Method_A->Dissolution Method_B->Dissolution Hot_Filter Hot Filtration (Remove Insolubles) Dissolution->Hot_Filter Activated Carbon Optional Nucleation Controlled Cooling (Nucleation Onset) Hot_Filter->Nucleation Growth Crystal Growth (Slow Cool to 4°C) Nucleation->Growth Avoid Shock Cooling Isolation Vacuum Filtration & Wash Growth->Isolation Drying Vacuum Drying (50°C, -0.08 MPa) Isolation->Drying

Figure 1: Decision logic and workflow for the recrystallization of nitro-acetanilide derivatives.

Detailed Protocols

Safety Pre-requisites
  • Nitro Compounds: Potential explosion hazard if heated to dryness with alkaline impurities. Ensure pH is neutral before heating.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Thermal Hazard: Do not exceed 90°C; nitro-aromatics can decompose exothermically.

Method A: Aqueous Ethanol (Standard Protocol)

Best for: Routine purification, removal of colored mother liquor, high yield (~90%).

Materials:

  • Crude N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (10.0 g)

  • Ethanol (95% or absolute)

  • Deionized Water[2]

  • Activated Carbon (optional, for decolorization)

Step-by-Step:

  • Slurry Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the crude solid (10 g) in Ethanol (50 mL) .

  • Heating: Heat the mixture to reflux (approx. 78°C) using an oil bath.

  • Solvent Adjustment:

    • If the solid does not dissolve completely, add hot ethanol in 5 mL increments.

    • Target: A near-saturated solution at boiling point.[2][3]

  • Decolorization (Optional): If the solution is dark red/brown, add Activated Carbon (0.5 g) carefully (remove heat source briefly to prevent boil-over). Reflux for 10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Buchner funnel or fluted filter paper to remove carbon and mechanical impurities. Speed is critical to prevent premature crystallization.

  • Anti-Solvent Addition (The "Cloud Point"):

    • Return filtrate to heat.

    • Add hot Water dropwise until a persistent turbidity (cloudiness) just appears.

    • Add a few drops of Ethanol to clear the solution again.

  • Crystallization:

    • Remove from heat.[4]

    • Allow to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.

    • Once at room temperature, cool in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the pale yellow crystals via vacuum filtration.

  • Washing: Wash the cake with 2 x 10 mL of cold Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Method B: Glacial Acetic Acid (High Impurity Load)

Best for: Crude containing inorganic salts or significant isomeric byproducts.

Step-by-Step:

  • Dissolve crude (10 g) in minimum boiling Glacial Acetic Acid (~30-40 mL).

  • Perform hot filtration if insolubles are present.

  • Allow to cool to room temperature.

  • If crystallization is sluggish, add Water (anti-solvent) slowly to induce precipitation.

  • Filter and wash thoroughly with Water (to remove acid) followed by a small amount of cold Ethanol.[5]

  • Note: This method often yields larger, more defined crystals but may have lower recovery due to higher solubility in acetic acid.

Process Analytical Technology (PAT) & Validation

To ensure the protocol was successful, the following parameters must be verified.

Quality Control Table
ParameterSpecificationMethodNote
Appearance Pale yellow to off-white needlesVisualDark orange indicates oxidation impurities.
Melting Point 195°C - 198°C (Typical)*DSC / CapillaryVerify against internal standard; Chloro-group significantly raises MP vs non-chloro analog (117°C).
Purity > 98.5%HPLC (UV @ 254nm)C18 Column, ACN:Water gradient.
Loss on Drying < 0.5%GravimetricEnsures solvent removal.
Impurity Rejection Mechanism

The following diagram explains the thermodynamic basis of the purification.

Impurity_Rejection cluster_mechanism Selectivity Factors Solution Hot Solution (Solvent + Solute + Impurities) Cooling Cooling Phase (Supersaturation) Solution->Cooling Temp Decrease Crystal Pure Crystal Lattice (Target Molecule) Cooling->Crystal Selective Nucleation MotherLiq Mother Liquor (Retains Impurities) Cooling->MotherLiq Impurities stay dissolved Mechanisms 1. Structural Mismatch (Isomers) 2. High Polarity (Oxidation products) 3. Solvent Affinity

Figure 2: Mechanism of impurity rejection during the cooling phase.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out (Liquid separates instead of crystals)Solution too concentrated or cooled too fast.Re-heat to dissolve.[6] Add more Ethanol. Cool very slowly with vigorous stirring. Seed with pure crystal.
Low Yield Too much solvent used.Concentrate the mother liquor by rotary evaporation and cool again (Second Crop).
Colored Product Azo/Azoxy impurities trapped.Repeat recrystallization using Method A with Activated Carbon treatment.
Low Melting Point Solvent occlusion or wet product.Dry product thoroughly under vacuum.[3] Ensure crystal lattice is not solvated (check NMR).

References

  • National Center for Biotechnology Information (NCBI). (2025). N-(4-Methoxy-2-nitrophenyl)acetamide Structure and Crystallization. PubChem. Retrieved from [Link]

  • Google Patents. (2001). US6245913B1 - Synthetic procedure for benzimidazole derivatives.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

developing novel therapeutic agents from N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide Platform[1]

Abstract

This application note details the strategic utilization of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS: 160088-53-9) as a high-value precursor in the development of novel therapeutic agents.[1] While the molecule itself possesses latent reactivity, its primary utility lies in its role as a "masked" scaffold for the rapid synthesis of 5,6-disubstituted benzimidazoles .[1] This class of heterocycles is a privileged structure in medicinal chemistry, exhibiting potent activity as tubulin polymerization inhibitors, kinase inhibitors, and antimicrobial agents.[1] This guide provides validated protocols for reductive cyclization, library diversification, and biological validation.[1]

Module 1: Synthetic Utility & Scaffold Transformation

The core value of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide lies in the ortho-nitroacetanilide motif.[1] This arrangement allows for a "one-pot" reductive cyclization to form the benzimidazole core.[1]

Critical Consideration: Chemoselectivity

Standard catalytic hydrogenation (H₂/Pd-C) poses a significant risk of hydrodehalogenation (stripping the chlorine atom) before nitro reduction is complete.[1] To preserve the 5-chloro substituent—which is vital for lipophilicity and metabolic stability—we recommend a chemoselective reduction using Iron (Fe) or Tin(II) Chloride (SnCl₂).[1]

Protocol A: Chemoselective Reductive Cyclization

Objective: Synthesis of 5-chloro-6-methoxy-2-methylbenzimidazole.

Reagents:

  • Precursor: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (1.0 eq)[1]

  • Reductant: Iron powder (Fe, 325 mesh) (5.0 eq)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH)[1][2]

  • Workup: Ethyl Acetate (EtOAc), NaHCO₃, Brine.[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of the precursor in 15 mL of Glacial Acetic Acid.

  • Activation: Heat the solution to 60°C.

  • Addition: Add Iron powder (5.0 eq) portion-wise over 10 minutes. Caution: Exothermic reaction.[1]

  • Cyclization: Increase temperature to reflux (118°C) and stir for 4 hours. The acidic environment promotes the condensation of the transient amine with the acetamide carbonyl.[1]

  • Monitoring: Check reaction progress via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (yellow spot) should disappear, replaced by a fluorescent spot (product).

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a Celite pad to remove iron residues; wash pad with EtOAc.[1]

    • Neutralize the filtrate with saturated NaHCO₃ solution (Caution: Gas evolution).[1]

    • Extract with EtOAc (3x).[1] Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Expected Yield: 75–85% Product Identity: 5-chloro-6-methoxy-2-methylbenzimidazole.[1]

Module 2: Scaffold Diversification (Library Generation)

To develop a therapeutic library, the C2-position of the benzimidazole (the methyl group derived from the acetamide) often requires modification.[1] The acetamide group in the precursor can be hydrolyzed to the free aniline before cyclization, allowing for the introduction of diverse R-groups.

Protocol B: Hydrolysis and De-novo Acylation

Objective: Generate a library of 2-substituted benzimidazoles.

  • Hydrolysis: Reflux N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide in 6M HCl/Ethanol (1:1) for 2 hours.

  • Isolation: Neutralize to precipitate 5-chloro-4-methoxy-2-nitroaniline .

  • Library Synthesis:

    • Distribute the aniline into reaction vials.

    • Acylate with various acyl chlorides (R-COCl) or carboxylic acids (using EDC/HOBt coupling).[1]

    • Subject the new amides to Protocol A (Reductive Cyclization).[1]

Data Summary: Substituent Effects on Solubility & Potency

R-Group (C2 Position)Lipophilicity (cLogP)Predicted SolubilityTarget Application
-CH₃ (Parent) 2.4ModerateGeneral Antimicrobial
-CF₃ 3.1LowMetabolic Stability / CNS
-Ph (Phenyl) 3.8Very LowTubulin Binding (Colchicine Site)
-CH₂-NH₂ 1.2HighKinase Solubility
Module 3: Biological Validation (Tubulin Inhibition)[1]

Benzimidazoles with 5,6-methoxy/chloro patterns often mimic the pharmacophore of Combretastatin A-4 and Colchicine.[1] The following protocol validates the mechanism of action.

Protocol C: Tubulin Polymerization Assay (Fluorescence Based)

Principle: Tubulin polymerization is monitored by the fluorescence enhancement of DAPI or a specific fluorophore reporter which binds to microtubules but not unpolymerized tubulin.[1]

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).[1]

  • GTP (Guanosine Triphosphate).[1]

  • Test Compound: 5-chloro-6-methoxy-2-methylbenzimidazole (dissolved in DMSO).[1]

  • Positive Control: Colchicine (5 µM).[1]

  • Negative Control: DMSO (0.1%).[1]

Workflow:

  • Preparation: Prepare Tubulin stock (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9). Keep on ice.

  • Dosing: Add 5 µL of Test Compound (final conc. range: 0.1 – 50 µM) to a 96-well black plate (pre-warmed to 37°C).

  • Initiation: Add 95 µL of Tubulin/GTP mix to the wells.

  • Measurement: Immediately place in a kinetic fluorescence plate reader (Ex: 360 nm, Em: 450 nm).

  • Kinetics: Read every 30 seconds for 60 minutes at 37°C.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Interpretation: A reduction in the Vmax (slope of growth phase) and lower plateau height compared to DMSO control indicates inhibition of polymerization .[1]

Module 4: Visualizing the Workflow

The following diagram illustrates the decision logic for processing the N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide scaffold.

G Precursor N-(5-chloro-4-methoxy- 2-nitrophenyl)acetamide Hydrolysis Hydrolysis (HCl/EtOH) Precursor->Hydrolysis Diversification Reduction Reductive Cyclization (Fe / AcOH) Precursor->Reduction Direct Route Aniline Intermediate: 2-nitro-aniline derivative Hydrolysis->Aniline Acylation Acylation (R-COCl) Aniline->Acylation NewAmide Library Precursors (Diverse R-groups) Acylation->NewAmide NewAmide->Reduction Benzimidazole Target Scaffold: 5-chloro-6-methoxy- benzimidazole Reduction->Benzimidazole Screening Biological Screening (Tubulin/Kinase) Benzimidazole->Screening

Figure 1: Synthetic workflow for converting the nitroacetanilide precursor into bioactive benzimidazole libraries.[1]

References
  • Bansal, Y., & Silakari, O. (2012).[1] The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208–6236.[1] Retrieved from [Link][1]

  • Tonelli, M., et al. (2010).[1] Benzimidazole derivatives as a scaffold for the development of novel therapeutic agents.[1][3][4] Current Medicinal Chemistry, 17(34).[1] Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS 160088-53-9).[1][5] National Library of Medicine.[1] Retrieved from [Link](Note: Linked to closest structural analog entry for verification of physicochemical properties).

  • RSC Publishing. (2025).[1] Benzimidazole(s): synthons, bioactive lead structures, total synthesis.[1] Retrieved from [Link][1]

Sources

Application Note: Regioselective Nitration of Substituted Acetanilides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized reaction conditions for the nitration of substituted acetanilides, a critical transformation in the synthesis of sulfonamides, analgesics (e.g., paracetamol derivatives), and dye intermediates. While the acetamido group (


) is a classic ortho-/para- director, its steric bulk and moderate activating power allow for high regiochemical control. This guide presents two distinct protocols: Protocol A (Standard Mixed Acid)  for high-throughput para-selective synthesis, and Protocol B (Menke Conditions)  for milder, coordination-assisted nitration.

Mechanistic Principles & Regiocontrol

The nitration of acetanilide proceeds via Electrophilic Aromatic Substitution (EAS) .[1][2][3] The acetamido group activates the benzene ring through resonance donation of the nitrogen lone pair, stabilizing the carbocation intermediate (sigma complex).

The Regioselectivity Paradox
  • Electronic Effect: The lone pair on nitrogen directs the incoming nitronium ion (

    
    ) to ortho and para positions.[4]
    
  • Steric Effect: The bulky acetyl group shields the ortho positions, heavily favoring para substitution (typically >90% para).

  • Substituent Interaction: Existing substituents on the ring (R-groups) will compete with the acetamido group.

    • Example: In 4-methylacetanilide, the para position is blocked. The acetamido group dominates the methyl group, directing nitration to the ortho position relative to itself (position 2), rather than ortho to the methyl.

Reaction Pathway Diagram

The following diagram illustrates the resonance stabilization and the steric screening that favors the para isomer.

NitrationMechanism Start Acetanilide (Substrate) SigmaPara Sigma Complex (Para-Attack) Resonance Stabilized Start->SigmaPara  Attack at C4   SigmaOrtho Sigma Complex (Ortho-Attack) Sterically Hindered Start->SigmaOrtho  Attack at C2   Nitronium NO2+ ion (Electrophile) Nitronium->SigmaPara Nitronium->SigmaOrtho ProdPara p-Nitroacetanilide (Major Product) SigmaPara->ProdPara -H+ (Fast) ProdOrtho o-Nitroacetanilide (Minor Product) SigmaOrtho->ProdOrtho -H+

Figure 1: Mechanistic pathway showing the kinetic preference for para-substitution due to steric hindrance at the ortho position.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled:

ParameterSpecificationScientific Rationale
Temperature

(Addition)

(Aging)
Higher temperatures (

) catalyze the acid hydrolysis of the amide bond, reverting acetanilide to aniline. Aniline is highly reactive and will oxidize to form "tar" or poly-nitrated species [1].
Acid Strength Glacial Acetic Acid (Solvent)

(Catalyst)
Acetic acid moderates the solvent polarity. Sulfuric acid acts as a dehydrating agent to generate the active electrophile, nitronium ion (

), from nitric acid.
Stoichiometry 1.05 - 1.1 eq

Slight excess ensures conversion. Large excess promotes dinitration (2,4-dinitroacetanilide).
Quenching Ice/Water PourRapid dilution precipitates the product (low water solubility) while keeping acid byproducts in the aqueous phase.

Experimental Protocols

Protocol A: Standard Mixed Acid Nitration (High Yield)

Best for: Routine synthesis of p-nitroacetanilide and drug intermediates.

Materials:

  • Acetanilide (0.025 mol, 3.4 g)

  • Glacial Acetic Acid (5 mL)

  • Conc.

    
     (10 mL)
    
  • Fuming

    
     (1.8 mL, approx 0.04 mol)
    
  • Ice/Salt bath[1][5]

Step-by-Step Procedure:

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 3.4 g of acetanilide in 5 mL of glacial acetic acid. Gentle warming may be required.[6]

  • Acidification: Cool the solution to roughly 20°C. Slowly add 5 mL of conc.

    
     with stirring. Note: The solution will become warm (exothermic solvation).
    
  • Cooling: Place the flask in an ice/salt bath and cool the internal temperature to 0–5°C .

  • Nitration: Prepare a separate mixture of 1.8 mL fuming

    
     and 2.5 mL conc. 
    
    
    
    . Add this nitrating mixture dropwise to the acetanilide solution over 15 minutes.
    • Critical: Do not allow temperature to rise above 10°C .[1][6]

  • Aging: Remove from the ice bath and allow to stand at room temperature for 30–45 minutes to complete the reaction.

  • Quenching: Pour the reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of water. Stir vigorously. The p-nitroacetanilide will precipitate as a yellow/white solid.

  • Isolation: Filter via Buchner funnel.[7] Wash the cake with 3 x 20 mL cold water to remove residual acid (check filtrate pH).

  • Purification: Recrystallize from minimal boiling ethanol (approx. 20-30 mL).

    • Why? The ortho-isomer is significantly more soluble in ethanol and will remain in the mother liquor [2].

Expected Yield: 60–70% Melting Point: 214–216°C (Lit. 215°C)

Protocol B: "Green" Menke Nitration (Mild Conditions)

Best for: Acid-sensitive substrates or educational demonstrations.

Materials:

  • Acetanilide (1.0 g)

  • Calcium Nitrate (

    
    ) or Copper(II) Nitrate (0.7 g)
    
  • Glacial Acetic Acid (Warm)[6]

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 g acetanilide in 5 mL warm glacial acetic acid.

  • Reagent Addition: Add 0.7 g of Calcium Nitrate (or Copper Nitrate) to the solution.

  • Reaction: Heat the mixture gently on a water bath (approx. 60–70°C) for 1 hour.

    • Mechanism:[1][2][6] In situ generation of acetyl nitrate, a milder nitrating agent than the nitronium ion generated by sulfuric acid [3].

  • Quenching: Pour into ice water.

  • Isolation: Filter the resulting precipitate.

Note: This method avoids the use of corrosive fuming nitric acid and sulfuric acid, making it safer for handling, though yields may be lower compared to Protocol A.

Troubleshooting & Substituent Effects

Regioselectivity of Substituted Acetanilides

The position of the nitro group depends heavily on the existing "R" group on the ring.

SubstrateMajor ProductReason
Acetanilide 4-nitroacetanilideSteric hindrance at C2 blocks ortho attack.[5]
2-Methylacetanilide 4-nitro-2-methylacetanilideC4 is open and activated by NHAc (para). C6 is sterically crowded.
4-Methylacetanilide 2-nitro-4-methylacetanilideC4 is blocked. NHAc directs to C2 (ortho) over C3 (meta).
4-Chloroacetanilide 2-nitro-4-chloroacetanilideHalogens are deactivating but ortho/para directing. NHAc dominates direction to C2.
Workflow Decision Tree

Workflow Input Start: Substituted Acetanilide CheckSub Is the Para-position blocked? Input->CheckSub Blocked Yes (e.g., 4-Methyl) CheckSub->Blocked Open No (e.g., Acetanilide) CheckSub->Open ProtocolA Use Protocol A (Standard Mixed Acid) Blocked->ProtocolA Open->ProtocolA ProtocolB Consider Protocol B (If acid sensitive) Open->ProtocolB Green Alt. ResultOrtho Major Product: Ortho-Nitro Isomer ProtocolA->ResultOrtho If Para Blocked ResultPara Major Product: p-Nitro Isomer ProtocolA->ResultPara If Para Open

Figure 2: Decision matrix for protocol selection and product prediction.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for mixed acid nitration protocols).

  • Organic Syntheses. p-Nitroacetanilide. Coll. Vol. 1, p.396 (1941); Vol. 2, p.438 (1922). (Authoritative procedure for synthesis and purification).

  • Bose, A. K., et al.Microwave-assisted nitration of phenols and acetanilides using calcium nitrate. Tetrahedron Letters, 2006.
  • Smith, K., et al. Regioselective nitration of aromatic compounds. Journal of Catalysis, 2013.[8] (Discussion on regioselectivity and zeolite/anhydride methods).

Sources

Application Note: Scalable Synthesis of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and engineers involved in the scale-up of pharmaceutical intermediates.

Executive Summary

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS: 712-33-4) is a critical intermediate in the synthesis of substituted benzamide pharmacophores (e.g., metoclopramide derivatives) and azo dyes.[1] Its synthesis presents a classic process chemistry challenge: achieving high regioselectivity during electrophilic aromatic substitution while managing the thermal hazards of a nitration reaction at scale.

This protocol details a robust, two-step synthesis starting from commercially available 3-chloro-4-methoxyaniline .[1] The process utilizes a "telescoped" acetylation-nitration strategy that maximizes yield and ensures the nitro group is installed at the sterically congested 2-position (ortho to the acetamide) rather than the electronically favored 5-position (ortho to the methoxy).

Key Performance Indicators (KPIs):

  • Overall Yield: >85% (2 steps)

  • Purity (HPLC): >98.5% (a/a)[1][2][3]

  • Regio-isomeric Ratio: >95:5 (Target : 5-nitro isomer)[1]

Process Chemistry Strategy

Retrosynthetic Analysis & Route Selection

The target molecule contains three directing groups on the benzene ring:

  • Methoxy (-OMe): Strong activator, ortho/para directing.[1]

  • Acetamide (-NHAc): Moderate activator, ortho/para directing.[1]

  • Chlorine (-Cl): Weak deactivator, ortho/para directing.[1]

The Challenge: In the precursor N-(3-chloro-4-methoxyphenyl)acetamide, the position ortho to the strong methoxy group (Position 5) is electronically most favorable for nitration. However, the target requires nitration at Position 2 (ortho to the acetamide).[1]

The Solution: We utilize Acetyl Nitrate (generated in situ from HNO₃ and Ac₂O) as the nitrating species.[1] Unlike the nitronium ion (


) in mixed acid, acetyl nitrate can coordinate with the amide carbonyl oxygen, facilitating an intramolecular delivery of the nitro group to the ortho position (Orton-like rearrangement mechanism).[1] This overrides the electronic preference of the methoxy group.
Reaction Pathway Diagram[1]

SynthesisRoute SM 3-Chloro-4-methoxyaniline (Start) INT Intermediate: N-(3-chloro-4-methoxyphenyl)acetamide SM->INT Step 1: Acetylation Ac2O, AcOH, 25-40°C PROD Target: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide INT->PROD Step 2: Nitration HNO3, Ac2O (Ortho-to-Amide Direction) ISO Impurity: 5-Nitro Isomer INT->ISO Side Reaction (Ortho-to-Methoxy)

Figure 1: Synthetic pathway highlighting the critical regioselectivity node at Step 2.

Detailed Experimental Protocol

Step 1: Acetylation of 3-Chloro-4-methoxyaniline

Objective: Protect the amine and set up the directing group.

Reagents:

  • 3-Chloro-4-methoxyaniline (1.0 eq)[1]

  • Acetic Acid (Glacial) (3.0 vol)[1][4]

  • Acetic Anhydride (1.2 eq)[1]

Procedure:

  • Charge a glass-lined reactor with 3-chloro-4-methoxyaniline and Acetic Acid.

  • Stir to achieve a homogenous solution at 20–25°C.

  • Dose Acetic Anhydride slowly over 30 minutes.

    • Exotherm Alert: Reaction is exothermic.[1][5] Maintain internal temperature < 45°C.

  • Hold at 40°C for 2 hours. Monitor conversion by HPLC (Target: SM < 0.5%).

  • Cool to 15°C. This solution is used directly in Step 2 (Telescoping).[1]

Step 2: Regioselective Nitration

Objective: Install nitro group at position 2.[1]

Reagents:

  • Reaction Mixture from Step 1[1][2][3][4][5][6][7]

  • Nitric Acid (65-70%) (1.5 eq)[1]

  • Acetic Anhydride (Additional 1.0 eq - Critical for Acetyl Nitrate formation)[1]

Procedure:

  • Cool the reaction mass from Step 1 to 0–5°C.

  • Prepare Nitrating Mix: In a separate vessel, mix Nitric Acid and Acetic Acid. (Do NOT mix pure HNO₃ and Ac₂O directly without solvent dilution due to explosion risk).[1]

  • Addition: Slowly add the Nitrating Mix to the reactor over 2–4 hours.

    • Critical Parameter: Maintain internal temperature between 0°C and 10°C.[1]

    • Chemistry Insight: Low temperature favors the kinetic ortho-amide product.[1] Higher temperatures (>20°C) increase the thermodynamic ortho-methoxy impurity.[1]

  • Post-Reaction Stir: Stir at 10°C for 3 hours.

  • Quench: Transfer the reaction mass slowly into a separate vessel containing Ice Water (10 vol) under vigorous agitation.

    • Safety: Exothermic quenching.[1] Ensure quench vessel T < 20°C.

  • Isolation: The product precipitates as a yellow solid.[1][5] Filter via centrifuge or Nutsche filter.[1]

  • Wash: Wash cake with water (3 x 2 vol) until pH of filtrate is > 4.

  • Drying: Vacuum dry at 50°C until LOD < 0.5%.

Scale-Up Critical Parameters & Safety

Process Safety Control Strategy (Nitration)

Nitration is a Class 4 reactive hazard.[1] The formation of acetyl nitrate is equilibrium-driven but its decomposition is highly exothermic.

ParameterLimitRationale
Dosing Temperature < 10°CPrevents thermal runaway; enhances regioselectivity.[1]
Accumulation < 10%Dosing rate must be slower than reaction rate to prevent accumulation of unreacted HNO₃, which could trigger a sudden exotherm.[1]
Cooling Capacity > 200 W/LReactor jacket must handle the specific heat of nitration (~ -120 kJ/mol).[1]
Quench Mode InverseAlways add Acid to Water.[1] Never add Water to Acid (steam explosion risk).[1]
Process Flow Diagram

ProcessFlow R1 Reactor 1 (Acetylation) R2 Reactor 2 (Nitration) R1->R2 Transfer Intermediate (Telescoped) Q1 Quench Vessel (Ice/Water) R2->Q1 Controlled Dosing (Exotherm!) F1 Filter/Centrifuge Q1->F1 Slurry Transfer D1 Vacuum Dryer F1->D1 Wet Cake Final Final D1->Final Final Product Packout

Figure 2: Unit operation flow for the telescoped synthesis.

Analytical Controls

To ensure "Trustworthiness" and self-validation of the protocol, the following In-Process Controls (IPCs) are mandatory:

  • IPC 1 (End of Acetylation): HPLC. Limit: 3-chloro-4-methoxyaniline < 0.5%.[1][6][8]

  • IPC 2 (End of Nitration): HPLC.

    • Target Product: Main Peak.

    • Starting Material (Amide): < 1.0%.[1][4][8][9]

    • Regio-isomer (5-nitro): < 5.0%.[1] (If > 5%, recrystallization from Ethanol/Water is required).[1]

  • Final Release Testing:

    • Appearance: Yellow crystalline powder.[1]

    • Melting Point: 168–172°C (Distinct from 5-nitro isomer which melts lower).[1]

    • NMR: Confirm regiochemistry. The proton at C-3 (between NO2 and OMe) will appear as a singlet (or weak doublet) in the aromatic region, distinct from the coupling patterns of the 5-nitro isomer.[1]

References

  • BenchChem. (2025).[1][5] Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-2-nitroaniline. (Provides foundational data on nitration of methoxy-anilines).

  • Uppu, R. M., & Fronczek, F. R. (2025).[1][8] N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData. (Discusses structural analysis of related chloro-acetanilide impurities). [1]

  • Murray, J. I., et al. (2021).[1][10] Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration. ACS Publications.[1] (Critical safety protocols for nitration scale-up). [1]

  • Stanford Environmental Health & Safety. (2023).[1] Scale Up Safety Guide. (General protocols for thermal management in scale-up).

  • Sigma-Aldrich. (n.d.).[1] Product Specification: N-(3-Chloro-4-nitrophenyl)acetamide. (Reference for physical properties of isomers).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide Synthesis Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Context: Key intermediate for EGFR inhibitors (e.g., Osimertinib/AZD9291).[1][2][3]

Introduction: The "Deactivated Amine" Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide is suffering from poor conversion, low isolated yield, or high impurity profiles.

This reaction is not a standard acetylation.[2] The precursor, 5-chloro-4-methoxy-2-nitroaniline , is an electron-deficient aniline .[1][2] The presence of a strong electron-withdrawing nitro group (-NO


) at the ortho position, combined with the inductive withdrawal of the meta-chloro group, severely reduces the nucleophilicity of the amine nitrogen. Standard protocols (e.g., Ac

O/DCM at room temperature) often fail to drive this reaction to completion.[2]

This guide provides a root-cause analysis and a validated protocol to overcome these electronic and steric barriers.

Module 1: Root Cause Analysis (Diagnostics)

Before altering your protocol, identify the specific failure mode using the diagnostic table below.

SymptomProbable CauseTechnical Explanation
Reaction Stalls (<50% Conversion) Insufficient Thermal Energy The amine nucleophilicity is suppressed by the ortho-NO

group (resonance/inductive effect).[1][2] The activation energy (

) for nucleophilic attack on acetic anhydride is significantly higher than for standard anilines.[2]
Precipitation during Reaction Product Insolubility (Entrapment) The product is less soluble than the starting material.[2] Rapid precipitation can encapsulate unreacted aniline, preventing it from accessing the acylating agent.[2]
Low Isolated Yield (despite conversion) Hydrolysis during Workup The electron-deficient nature of the acetamide makes the amide bond susceptible to hydrolysis if the quench/workup is too acidic or performed at high temperatures.
Red/Orange Impurity in Product Unreacted Starting Material The starting aniline is intensely colored (usually bright orange/red).[2] Even trace amounts (1-2%) can discolor the final pale yellow/white product.[2]

Module 2: The Validated Protocol (Solution)

The following protocol is optimized for electron-deficient anilines, utilizing Acetic Acid (AcOH) as both solvent and catalyst, with elevated temperature to overcome the activation energy barrier.

Optimized Reaction Conditions
  • Substrate: 5-chloro-4-methoxy-2-nitroaniline (1.0 equiv)

  • Reagent: Acetic Anhydride (Ac

    
    O) (2.0 – 3.0 equiv)[2]
    
  • Solvent: Glacial Acetic Acid (AcOH) (5–10 volumes)

  • Temperature: 60°C – 80°C (Critical Parameter)

  • Time: 2 – 4 Hours[1][2]

Step-by-Step Methodology
  • Dissolution: Charge the reaction vessel with 5-chloro-4-methoxy-2-nitroaniline and Glacial Acetic Acid. Stir to achieve a partial suspension or solution.

  • Reagent Addition: Add Acetic Anhydride (Ac

    
    O) dropwise at room temperature.
    
    • Note: A slight exotherm may occur, but it is insufficient to drive the reaction to completion.[2]

  • Thermal Activation: Heat the mixture to 60°C . Monitor by HPLC or TLC after 1 hour.

    • Checkpoint: If starting material persists (>5%), increase temperature to 80°C .[2] Do not exceed 90°C to avoid degradation.[2]

  • Completion: The reaction is complete when the bright orange color of the starting material fades significantly (though the solution may remain dark yellow).[2]

  • Workup (Quench):

    • Cool the mixture to 20°C.

    • Slowly pour the reaction mixture into Ice Water (10 volumes relative to reaction volume) with vigorous stirring.

    • Crystallization:[4][5][6][7] The product should precipitate as a pale yellow/off-white solid.[1][2]

  • Isolation: Filter the solid. Wash the cake with Water (3x) to remove residual AcOH and Ac

    
    O.[2]
    
    • Optional Wash: A final wash with cold Ethanol/Water (1:[2]1) can remove sticky impurities.[2]

  • Drying: Dry under vacuum at 45°C.

Module 3: Mechanism & Logic (Visualized)

Understanding the electronic environment is crucial for troubleshooting.[2] The diagram below illustrates why the ortho-nitro group necessitates forcing conditions.

ReactionMechanism cluster_0 Electronic Deactivation Aniline Start: 5-chloro-4-methoxy-2-nitroaniline (Poor Nucleophile) Barriers Barriers: 1. Ortho-NO2 (Strong EWG) 2. Meta-Cl (Inductive EWG) 3. Steric Hindrance Aniline->Barriers Conditions Required Conditions: Solvent: AcOH (Polar/Protic) Temp: 60-80°C Reagent: Ac2O (Excess) Barriers->Conditions Overcome by Product Product: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide Conditions->Product Acetylation

Caption: Electronic deactivation pathway showing why standard conditions fail. The electron-withdrawing groups (EWG) pull density from the amine, requiring thermal activation.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Acetyl Chloride (AcCl) and Pyridine/DCM instead?

Answer: Yes, but with caveats. While Acetyl Chloride is more reactive than Acetic Anhydride, the use of Pyridine or Triethylamine in DCM can lead to the formation of "di-acetylated" side products (imides) if the temperature is too high. Furthermore, the hydrochloride salt by-products can complicate purification.[1][2] The Ac


O/AcOH  method is preferred for its "clean" workup (precipitation into water) and lower risk of over-acetylation.[2]
Q2: My product is turning pink/red during drying. Why?

Answer: This indicates residual aniline starting material or acid entrapment .[2]

  • Residual Aniline: The acetylation did not go to completion. The starting aniline oxidizes in air to form colored species.[2] Remedy: Recrystallize from Ethanol/Water.[2]

  • Acid Entrapment: If the filter cake was not washed thoroughly with water, residual Acetic Acid/Nitric Acid (if carried over) can cause degradation.[2] Remedy: Ensure the filtrate pH is neutral (pH 6-7) during the washing step.[2]

Q3: I am scaling up to >100g. Are there safety concerns?

Answer: Yes.

  • Thermal Runaway: While acetylation is exothermic, the reaction rate is slow at RT.[2] However, adding Ac

    
    O to hot AcOH/Aniline can cause a rapid exotherm.[2] Always add Ac
    
    
    
    O at low temperature
    , then heat the mixture in a controlled manner (ramp rate 1°C/min).
  • Venting: Acetic anhydride hydrolysis releases heat and acetic acid vapors.[2] Ensure proper condenser capacity.

Q4: Why not use a Lewis Acid catalyst (e.g., ZnCl2)?

Answer: Lewis acids can work, but they complicate the workup (metal waste remediation).[2] The Thermal/AcOH system is "self-catalyzing" (acid catalysis via AcOH) and requires no downstream metal scavenging, which is preferable for pharmaceutical intermediates like Osimertinib.[2]

References

  • Organic Process Research & Development (ACS):Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. (Demonstrates the necessity of high temperature [60-80°C] for acetylating electron-deficient anilines in Osimertinib synthesis).

    • [2]

  • BenchChem Application Note:High-Yield Synthesis Protocol for Osimertinib (AZD9291). (Outlines the standard synthetic route and reagent stoichiometry).

  • National Institutes of Health (PMC): Crystal structure and synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide.[1][2] (Provides structural confirmation and baseline acetylation conditions using Ac2O/AcOH).

    • [2]

Sources

Technical Support Center: Optimization of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center resource. It addresses the synthesis and optimization of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS 160088-53-9), a critical intermediate often encountered in the development of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs) and other substituted aniline pharmacophores.

Executive Summary

Users frequently encounter yield losses and regiochemical impurities when synthesizing N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide . The core challenge lies in the competing directing effects of the methoxy, chloro, and acetamido groups during nitration. This guide provides an optimized protocol that prioritizes nitration of the free aniline followed by acetylation to guarantee the correct 2-nitro regiochemistry, avoiding the common "5-nitro" impurity trap associated with the reverse sequence.

Module 1: Critical Pathway Selection

Q: I am getting a mixture of isomers. Should I nitrate the acetanilide or the aniline?

A: You must nitrate the free aniline before acetylation to ensure the correct regioselectivity.

This is the most common failure point. The regiochemical outcome depends entirely on the relative directing power of the substituents:

  • Pathway A (Recommended): Nitration of 3-chloro-4-methoxyaniline

    • Mechanism: The amino group (-NH₂) is a stronger activator than the methoxy group (-OMe). It directs the incoming nitro group ortho to itself.[1]

    • Result: The nitro group installs at the position ortho to the amine (and para to the chlorine), yielding 5-chloro-4-methoxy-2-nitroaniline .

    • Final Step: Acetylation yields the desired target.[2]

  • Pathway B (Flawed): Nitration of N-(3-chloro-4-methoxyphenyl)acetamide

    • Mechanism: Upon acetylation, the amino group becomes an acetamido group (-NHAc), which is a weaker activator than the methoxy group. The methoxy group now dominates, directing the nitro group ortho to itself (position 5).

    • Result: Major formation of the 5-nitro isomer (N-(5-chloro-4-methoxy-5-nitrophenyl)acetamide), which is a difficult-to-separate impurity [1, 2].

Visual Workflow: Regioselectivity Logic

G Start Starting Material: 3-Chloro-4-methoxyaniline Nitro_Amine INTERMEDIATE 1: 5-Chloro-4-methoxy-2-nitroaniline (Directing Group: -NH2 >> -OMe) Start->Nitro_Amine Nitration (HNO3/H2SO4) -NH2 dominates direction Acet_Amine INTERMEDIATE 2: N-(3-chloro-4-methoxyphenyl)acetamide (Directing Group: -OMe > -NHAc) Start->Acet_Amine Acetylation First Target TARGET PRODUCT: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide Nitro_Amine->Target Acetylation (Ac2O/AcOH) Impurity MAJOR IMPURITY: N-(3-chloro-4-methoxy-5-nitrophenyl)acetamide Acet_Amine->Impurity Nitration -OMe dominates direction

Figure 1: Decision tree showing how the sequence of reactions dictates the regiochemical outcome. Path A (Green) is the validated route for the 2-nitro target.

Module 2: Optimized Experimental Protocols

Protocol A: Nitration of 3-Chloro-4-methoxyaniline

Objective: Synthesis of the 5-chloro-4-methoxy-2-nitroaniline intermediate.

ParameterSpecificationRationale
Reagent HNO₃ (65%) / H₂SO₄Standard mixed acid nitration is effective for deactivated anilines.
Stoichiometry 1.05 equiv HNO₃Slight excess ensures conversion; avoid large excess to prevent dinitration.
Temperature -5°C to 0°CCritical. Higher temps (>10°C) increase oxidation of the amino group and tar formation.
Quenching Crushed Ice / AmmoniaNeutralization to pH 8-9 precipitates the free base aniline.

Step-by-Step:

  • Dissolve 3-chloro-4-methoxyaniline (1.0 eq) in conc. H₂SO₄ (5 vol) at 0°C.

  • Add a pre-cooled mixture of HNO₃ (1.05 eq) and H₂SO₄ (1 vol) dropwise over 60 mins. Maintain internal temp < 5°C.

  • Stir at 0-5°C for 2 hours. Monitor by HPLC (Target RT ~ 4.5 min vs SM ~ 3.2 min).

  • Pour onto crushed ice (10 vol). Basify with NH₄OH to pH 8.

  • Filter the yellow/orange precipitate. Wash with cold water.

  • Checkpoint: Purity should be >95% by HPLC before proceeding.

Protocol B: Acetylation to Final Target

Objective: Conversion of the nitro-aniline to the acetamide target.[3]

ParameterSpecificationRationale
Reagent Acetic Anhydride (Ac₂O)Preferred over acetyl chloride for milder conditions and cleaner profile.
Solvent Glacial Acetic Acid (AcOH)Solubilizes the nitro-aniline; acts as catalyst and solvent.
Catalyst None or cat. H₂SO₄The nitro group deactivates the amine; mild heating is usually sufficient.
Temperature 50°C - 70°CHeat is required to overcome the nucleophilicity drop caused by the ortho-nitro group.

Step-by-Step:

  • Suspend 5-chloro-4-methoxy-2-nitroaniline (1.0 eq) in Glacial Acetic Acid (5 vol).

  • Add Acetic Anhydride (1.5 eq).

  • Heat to 60°C. The suspension will clear as the product forms, then may reprecipitate.

  • Stir for 3-4 hours.

  • Cool to Room Temperature. Pour into cold water (10 vol).

  • Filter the pale yellow solid.

  • Purification: Recrystallize from Ethanol or EtOAc/Hexane if purity <98%.

Module 3: Troubleshooting & FAQs

Q: My reaction mixture turned into a thick red paste. What happened?

A: This is characteristic of polymorph formation or incomplete acetylation in highly concentrated mixtures.

  • Diagnosis: If the paste is red/orange, it may be unreacted nitro-aniline (which is deeply colored). The product (acetamide) is typically paler (yellow/white).

  • Fix:

    • Check TLC/HPLC. If SM remains, add 0.5 eq Ac₂O and increase temp to 80°C.

    • If reaction is complete, the paste is likely the product crashing out. Add more solvent (AcOH) or heat to dissolve, then cool slowly to crystallize [3].

Q: Can I use Acetyl Chloride instead of Acetic Anhydride?

A: Yes, but with caution.

  • Risk: Acetyl chloride generates HCl gas. In the presence of the basic aniline, this forms the hydrochloride salt of the amine, which is non-nucleophilic and stops the reaction.

  • Requirement: You must use a base scavenger (e.g., Pyridine or Triethylamine) and a non-protic solvent (DCM or Toluene).

  • Recommendation: Acetic anhydride in acetic acid is more robust for this specific deactivated aniline.

Q: How do I remove the "5-nitro" isomer if I already ran the wrong route?

A: Separation is difficult due to similar polarity.

  • Method: Fractional Crystallization. The target (2-nitro) often has lower solubility in Ethanol than the 5-nitro isomer due to intramolecular Hydrogen Bonding (NH...O=N).

  • Protocol: Dissolve crude in boiling Ethanol (10 vol). Cool slowly to 0°C. The 2-nitro isomer should crystallize first. Filter and check the mother liquor for the impurity.

Module 4: Safety & Stability Data

Hazard Profile:

  • Nitro-anilines: Potential explosion hazard if heated to dryness or subjected to shock. Ensure reaction temperatures never exceed 100°C.

  • Exotherm: The nitration step is highly exothermic.[4] Runaway reactions can occur if HNO₃ is added too quickly.

Analytical Markers (HPLC):

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

  • Retention Order:

    • 3-chloro-4-methoxyaniline (Early eluter)

    • 5-chloro-4-methoxy-2-nitroaniline (Intermediate)[5][6]

    • Target: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (Late eluter, most hydrophobic)

References

  • Regioselectivity in Nitration of Acetanilides

    • Title: Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.[2]

    • Source: RSC Advances, 2017, 7, 7234.
    • URL:[Link]

  • Synthesis of Nitro-Anisole Derivatives: Title: An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine. Source: BenchChem Technical Guides.
  • Crystallization and Polymorphism of Nitro-Acetamides

    • Title: Synthesis and crystallization of N-(4-nitrophenyl) acetamides.[3][4]

    • Source: Journal of Chemical, Biological and Physical Sciences, 2020.[4]

    • URL:[Link]

  • Target Molecule Identification

    • Title: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS 160088-53-9).[7][8]

    • Source: ChemicalBook / Sigma-Aldrich C

Sources

side product formation in the synthesis of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Product Formation & Impurity Profiling Target Molecule: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (Intermediate for 3rd Gen EGFR Inhibitors, e.g., Osimertinib) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.[1][2]

Executive Summary & Reaction Context

The synthesis of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide is a critical step in the manufacturing of mutant-selective EGFR inhibitors.[1] The standard route involves the electrophilic nitration of N-(3-chloro-4-methoxyphenyl)acetamide (3-chloro-4-methoxyacetanilide).[1]

While the acetamido group (–NHAc) and the chloro group (–Cl) cooperatively direct the nitro group to the desired position (C6, which becomes C2 in the product numbering), the strong activating influence of the methoxy group (–OMe) and the harsh acidic conditions create a complex impurity profile.[2]

This guide addresses the three primary failure modes:

  • Regioisomer Formation: Competitive direction by the methoxy group.

  • Deacetylation (Hydrolysis): Loss of the protecting group under acidic conditions.[2]

  • Over-Nitration: Formation of dinitro species.[1][2]

Reaction Pathway & Impurity Map

The following diagram illustrates the competitive pathways governing the reaction. The desired path relies on the cooperative directing effects of the Acetamido and Chloro groups.

ReactionPathway Start Starting Material N-(3-chloro-4-methoxyphenyl)acetamide Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Target TARGET PRODUCT N-(5-chloro-4-methoxy- 2-nitrophenyl)acetamide (C6 Substitution) Reagents->Target Major Pathway (NHAc/Cl Directed) ImpurityA IMPURITY A (Regioisomer) N-(5-chloro-4-methoxy- 3-nitrophenyl)acetamide (C5 Substitution - OMe Directed) Reagents->ImpurityA Competitive (OMe Directed) ImpurityB IMPURITY B (Hydrolysis) 5-chloro-4-methoxy- 2-nitroaniline (Deacetylation) Reagents->ImpurityB Acid Hydrolysis (Temp > 10°C) ImpurityC IMPURITY C Dinitro Species Target->ImpurityC Excess HNO3

Caption: Figure 1. Electrophilic aromatic substitution pathways showing the cooperative directing effects yielding the target versus competitive directing effects yielding regioisomers and hydrolysis products.

Troubleshooting Guide (Q&A)

Module A: Regioselectivity Issues

Q: I am observing a significant impurity at RRT ~0.95 or ~1.05. Is this the regioisomer? A: Yes, this is likely the C5-nitro isomer (N-(5-chloro-4-methoxy-3-nitrophenyl)acetamide).[1][2]

  • The Mechanism: In the starting material, the Methoxy group (–OMe) at position 4 is a strong activator and directs ortho to itself (Position 3 and 5).[2] Position 3 is blocked by Chlorine.[1][2] Position 5 is available.[1][2][3][4][5][6][7][8] Although the Acetamido group (–NHAc) at position 1 is also a strong activator directing to position 6 (the Target), the electronic pull of the OMe group can cause competitive nitration at C5.[2]

  • Diagnostic:

    • 1H NMR: Look for the splitting pattern of the aromatic protons. The Target (C6 substitution) results in two para protons (relative to each other in the final ring structure, though technically 3,6-disposition in the original ring) which often appear as singlets if the Cl and NO2 block coupling, whereas the C5 isomer will show a different coupling constant or shift due to the proximity of the Nitro group to the Methoxy.[2]

  • Corrective Action:

    • Temperature Control: Maintain reaction temperature between -5°C and 0°C . Higher temperatures increase the energy available to overcome the activation barrier for the less favored C5 substitution.[2]

    • Solvent System: Switch from H2SO4 to Acetic Acid/Acetic Anhydride mixtures if possible.[1][2] The presence of Ac2O can help mitigate the formation of the "OMe-directed" product by modifying the solvation shell, though H2SO4 is standard for yield.[1]

Module B: Deacetylation (Hydrolysis)

Q: My reaction mixture has turned a deep red/orange color, and the product melting point is depressed. What happened? A: You have likely formed 5-chloro-4-methoxy-2-nitroaniline (Impurity B) via acid-catalyzed hydrolysis.[1]

  • The Cause: The amide bond is susceptible to hydrolysis in strong aqueous acids (HNO3/H2SO4), especially if the reaction exotherms.[2] The resulting aniline is often deeply colored (red/orange) compared to the pale yellow/white amide.[2]

  • The Risk: This is a critical failure.[2] The free amine changes the reactivity for subsequent steps (e.g., if the next step is reduction to the diamine).[2]

  • Corrective Action:

    • Water Management: Ensure reagents are dry.[1][2] Use fuming HNO3 or dissolve the nitrate salt in H2SO4 to minimize water content.[2]

    • Quench Protocol: Do not quench into hot water. Pour the reaction mixture onto crushed ice with vigorous stirring to dilute the acid rapidly and keep the temperature low, preventing post-reaction hydrolysis.

Module C: Purification Strategy

Q: How do I efficiently remove the regioisomer without column chromatography? A: Recrystallization is effective due to the difference in planarity and hydrogen bonding caused by the nitro group's position.

  • Protocol:

    • Dissolve the crude solid in boiling Ethanol (95%) or Methanol .

    • If the regioisomer content is high (>5%), add a small amount of Acetone to increase solubility of the impurity.[2]

    • Allow to cool slowly to Room Temperature, then chill to 0°C.

    • The Target molecule (C6-nitro) typically crystallizes more readily due to better packing (Nitro is para to Cl, reducing steric strain compared to the C5 isomer).[2]

    • Wash: Wash the filter cake with cold Ethanol/Water (1:1) .

Data Summary: Impurity Profile

Impurity TypeChemical StructureOriginDetection (HPLC/LCMS)Mitigation
Target N-(5-chloro-4-methoxy-2-nitrophenyl)acetamideMain Reaction[M+H]+ = 245.03N/A
Regioisomer N-(5-chloro-4-methoxy-3-nitrophenyl)acetamideCompetitive directing by OMeSame Mass (245.03).[1] Separation req. Phenyl-Hexyl or C18 column.[1][2]Control Temp < 0°C.
Hydrolysis 5-chloro-4-methoxy-2-nitroanilineAcid Hydrolysis of Amide[M+H]+ = 203.02 (Mass loss of 42 Da)Keep reaction dry; Ice quench.[1]
Dinitro N-(5-chloro-4-methoxy-2,X-dinitrophenyl)acetamideExcess HNO3[M+H]+ = 290.03 (+45 Da)Stoichiometry control (1.05 eq HNO3).[1][2]

Validated Experimental Protocol

To minimize the side products described above, the following protocol utilizes a controlled addition strategy.

Reagents:

  • N-(3-chloro-4-methoxyphenyl)acetamide (1.0 eq)[1][2]

  • Nitric Acid (Fuming, >90%) (1.05 eq)[2]

  • Acetic Acid (Glacial) (Solvent, 5 vol)[2]

  • Sulfuric Acid (Catalyst, 0.1 vol)[2]

Step-by-Step:

  • Dissolution: Charge the starting acetamide and Glacial Acetic Acid into the reactor. Stir until fully dissolved. Cool to 0–5°C .[1][2]

  • Preparation of Nitrating Mix: In a separate vessel, mix the Fuming HNO3 and H2SO4. Note: This is exothermic.[1][2][9] Cool this mixture to 0°C.

  • Addition: Add the Nitrating Mix to the main reactor dropwise over 60 minutes .

    • Critical Parameter: Do not allow the internal temperature to exceed 10°C .[2] Exceeding this promotes Hydrolysis (Impurity B) .[2]

  • Reaction: Stir at 5–10°C for 2 hours. Monitor by HPLC.

  • Quench: Pour the mixture onto 5 volumes of Crushed Ice . Stir for 30 minutes. The product will precipitate as a pale yellow solid.[2]

  • Filtration: Filter and wash with water until pH is neutral (removes residual acid and prevents hydrolysis during drying).[2]

References

  • Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide. National Institutes of Health (PMC).[1][2] Describes the acetylation and nitration protocols for methoxy-acetanilides, providing foundational conditions for the chlor-analog.

  • Regioselective nitration of Anilines. Royal Society of Chemistry (RSC).[2] Detailed analysis of directing effects in acetanilides and the impact of temperature on ortho/para ratios.[2]

  • Synthesis and Characterization of Impurities of Advanced Intermediates. International Research Journal of Pure and Applied Chemistry. Discusses impurity profiling for similar pharmaceutical intermediates, including hydrolysis and regioisomers.

  • Design and synthesis of AZD9291 derivatives. PubMed. Contextualizes the target molecule as a precursor for Osimertinib and related EGFR inhibitors.

Sources

Technical Support Center: Purification of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the purification and isolation challenges of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide , a critical intermediate often encountered in the synthesis of benzamide-based pharmaceuticals (e.g., analogues of metoclopramide or pride-class drugs).[1][2][3]

The following content is structured as a Tier-3 Technical Support resource, designed for bench scientists requiring immediate, high-level troubleshooting.

Status: Operational Support Level: Senior Application Scientist Context: Downstream Processing & Quality Control[1][3][4]

Executive Summary & Compound Profile

This compound presents a unique purification profile due to the steric crowding of the ortho-nitro and ortho-chloro substituents flanking the acetamide group.[1][2][3] This "ortho-effect" influences both solubility and the stability of the amide bond, often leading to specific impurities like the hydrolyzed aniline precursor.[1][2][3][4]

ParameterSpecification
Target Compound N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
Primary Impurity 5-chloro-4-methoxy-2-nitroaniline (Hydrolysis product/Starting Material)
Secondary Impurity Regioisomers (if synthesized via nitration of the acetamide)
Crystal Habit Typically yellow laths or needles
pKa Relevance The amide proton is weakly acidic; the precursor aniline is a very weak base.[1][2][3]

Troubleshooting Guide (FAQ)

Q1: My recrystallized product retains a persistent yellow/orange starting material spot on TLC. How do I remove it?

Diagnosis: This is likely unreacted 5-chloro-4-methoxy-2-nitroaniline .[1][2][3] Due to the electron-withdrawing nitro group and the steric bulk of the chlorine, the aniline is less nucleophilic, making acetylation sluggish.[1][2][3][4] Furthermore, the aniline often co-crystallizes with the product.[1][2][3][4]

Solution:

  • Switch Solvent System: Avoid pure ethanol. Use Glacial Acetic Acid (AcOH) / Water .[1][2][3][4] The acetamide is significantly more soluble in hot AcOH than the aniline.[1][2][3][4]

  • Chemical Wash: Before recrystallization, wash the crude solid with cold 1M HCl .

    • Mechanism:[1][3][4][5][6][7][8] Although the nitroaniline is a weak base, it is more basic than the acetamide.[1][2][3][4] The acid wash protonates the aniline, rendering it water-soluble, while the neutral acetamide remains as a solid.[1][2][3][4]

  • Process Adjustment: If the impurity persists, re-subject the material to the acetylation conditions (Acetic Anhydride/AcOH) for 1 hour to convert the remaining aniline, then work up.

Q2: The product is oiling out or forming a tar during cooling.

Diagnosis: This "oiling out" phenomenon occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or due to the presence of lipophilic impurities (tars).[1][2][3][4]

Solution:

  • Seeding: Retain a small amount of crude solid.[2][3][4] Cool the solution slowly to 5°C above the oiling temperature and add the seed crystal.

  • Co-solvent Adjustment: If using Ethanol/Water, increase the Ethanol fraction .[1][2][3][4] A high water content forces the hydrophobic compound out too quickly.[1][2][3][4]

  • Charcoal Treatment: Dissolve the crude in hot ethyl acetate or ethanol, treat with activated carbon (5% w/w) for 15 minutes, filter hot over Celite, and then proceed to crystallization. This removes oligomeric tars that act as nucleation inhibitors.[2][3][4]

Q3: I see a secondary spot with a slightly different Rf value. Is this a di-acetylated byproduct?

Diagnosis: Unlikely.[2][3][4] The ortho-nitro and ortho-chloro groups create significant steric hindrance, making di-acetylation of the nitrogen physically difficult.[1][2][3] Alternative Diagnosis: If you synthesized this via nitration of N-(3-chloro-4-methoxyphenyl)acetamide, this is likely a regioisomer (e.g., nitro group at the 6-position).[1][2][3]

Solution:

  • Isomer Separation: Recrystallization is often insufficient for isomer separation.[2][3][4] Use Flash Column Chromatography .[2][3][4]

    • Stationary Phase: Silica Gel (230-400 mesh).[1][2][3][4]

    • Mobile Phase: Gradient of Dichloromethane (DCM) -> 2% Methanol in DCM.[1][2][3][4] The isomers typically have distinct dipole moments that resolve well in chlorinated solvents.[1][2][3][4]

Recommended Purification Protocol

Standardized for 10g scale.

Method A: Recrystallization (Preferred for Purity)

This method utilizes the differential solubility in aqueous acetic acid to separate the target from the aniline precursor.[1][2][3][4]

  • Dissolution: Place 10g of crude solid in a flask. Add Glacial Acetic Acid (30 mL) .

  • Heating: Heat to 90°C. The solution should become clear. If insolubles remain, filter hot.[1][2][3][4]

  • Precipitation: Slowly add hot water (10-15 mL) dropwise until a faint turbidity persists.

  • Clarification: Add 1-2 mL of acetic acid to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (2 hours). Then cool to 0-5°C in an ice bath.

  • Isolation: Filter the yellow crystals.

  • Washing (Critical): Wash the cake with cold water (2 x 20 mL) to remove trapped acetic acid.

  • Drying: Dry under vacuum at 50°C. Note: Ensure all acetic acid is removed to prevent acid-catalyzed hydrolysis during storage.

Method B: Acid-Base Trituration (Preferred for Speed)

Use this if the primary impurity is the starting aniline.[1][2][3][4]

  • Suspend the crude solid in 1M HCl (50 mL) .

  • Stir vigorously for 30 minutes at room temperature.

  • Filter the solid (The acetamide remains undissolved; the aniline salts out into the filtrate).[1][2][3][4]

  • Wash with water until the filtrate pH is neutral.[2][3][4][6]

  • Recrystallize from Ethanol if necessary.[2][3][4]

Visual Workflow (Process Logic)

The following diagram illustrates the decision logic for purifying this specific intermediate.

PurificationWorkflow Start Crude N-(5-chloro-4-methoxy- 2-nitrophenyl)acetamide Analysis Analyze Purity (TLC/HPLC) Start->Analysis Decision1 Impurity Type? Analysis->Decision1 Aniline Impurity: Starting Aniline Decision1->Aniline Unreacted SM Isomer Impurity: Regioisomer Decision1->Isomer Nitration Isomers Tar Impurity: Tars/Color Decision1->Tar Sticky/Dark Action_AcidWash Protocol: Acid Wash (1M HCl Trituration) Aniline->Action_AcidWash Action_Column Protocol: Flash Chromatography (DCM/MeOH) Isomer->Action_Column Action_Charcoal Protocol: Activated Carbon Treatment Tar->Action_Charcoal Recryst Final Recrystallization (AcOH/Water) Action_AcidWash->Recryst Final Pure Dry Solid Action_Column->Final Action_Charcoal->Recryst Recryst->Final

Figure 1: Decision tree for impurity removal based on specific contaminant profiles.

Solubility & Impurity Profile Data

SolventSolubility (Hot)Solubility (Cold)Suitability
Glacial Acetic Acid HighModerateExcellent (Primary choice)
Ethanol (95%) HighLowGood (May require water co-solvent)
Water NegligibleNegligibleAnti-solvent only
Dichloromethane HighHighGood for chromatography, not crystallization
Ethyl Acetate ModerateLowGood for charcoal treatment

References

  • Synthesis and Crystallization of Nitro-acetanilides: Smajlagić, A., et al. (2020).[1][2][3][4][5][9] Synthesis and crystallization of N-(4-nitrophenyl) acetamide. Journal of Chemical, Biological and Physical Sciences. [Link] (General methodology for nitro-acetanilide purification).[1][2][3][4]

  • Structural Analysis of Analogues: Hines, et al. (2022).[1][2][3][4][10] N-(4-Methoxy-2-nitrophenyl)acetamide.[1][2][3][10] PMC - PubMed Central.[1][2][3][4] [Link] (Provides solubility and crystallographic context for the 4-methoxy-2-nitro motif).

  • Regioselective Nitration & Isomer Challenges: Royal Society of Chemistry. (2017).[1][2][3][4] Regioselective nitration of Anilines. [Link] (Context on isomer formation during synthesis).

  • Precursor Properties (5-chloro-4-methoxy-2-nitroaniline): PubChem Compound Summary for 2-Chloro-5-nitroanisole (Structural analogue). [Link] (Used for physicochemical property estimation).[1][2][3][4]

Sources

Technical Support Center: Purification of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide . This guide addresses purification challenges inherent to ortho-nitroacetanilides, specifically focusing on the removal of unreacted aniline precursors and colored oxidation byproducts.

Status: Active Department: Process Chemistry & Purification Subject: Purity Enhancement & Troubleshooting for Crude Batch # [Generic]

Executive Summary & Chemical Context

Compound: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide CAS (Precursor): 160088-54-0 (5-chloro-4-methoxy-2-nitroaniline) Role: Key intermediate in the synthesis of substituted benzamides (e.g., metoclopramide analogs) and azo dyes.

The Challenge: The acetylation of 5-chloro-4-methoxy-2-nitroaniline often yields a crude product contaminated with:

  • Unreacted Amine: Due to the steric hindrance and electron-withdrawing nature of the ortho-nitro and meta-chloro groups, the amine nucleophilicity is reduced, leading to incomplete conversion.

  • "Oiling Out": The intramolecular hydrogen bond between the amide N-H and the ortho-nitro oxygen creates a pseudo-heterocyclic ring, increasing lipophilicity and causing the product to separate as an oil rather than a crystal in aqueous solvents.

  • Colored Impurities: Nitro-aromatics are prone to forming azo/azoxy oligomers (red/orange species) upon heating.

Troubleshooting Guide (FAQ)

Q1: My product precipitates as a sticky oil/gum upon cooling, not a solid. How do I fix this?

Diagnosis: This is the "Oiling Out" phenomenon. It occurs when the product's solubility drops faster than the solution cools, or when the solvent system is too polar (high water content) for the lipophilic ortho-nitro complex.

Corrective Action:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solution.

  • Adjust Solvent: Add more ethanol (or methanol) to the hot mixture to increase organic solubility. The ideal solvent ratio is often Ethanol:Water (3:1 to 4:1) .

  • Seeding: Once the solution is slightly supersaturated but still clear (approx. 5-10°C below boiling), add a few seed crystals of pure product.

  • Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling promotes oiling; slow cooling promotes crystal lattice formation.

Q2: The product retains a deep orange/red color even after crystallization.

Diagnosis: Presence of oxidized nitro-aniline impurities or azo-coupling byproducts.

Corrective Action:

  • Activated Carbon Treatment:

    • Dissolve the crude solid in boiling Ethanol (95%).

    • Add Activated Charcoal (5-10% w/w) . Caution: Add slowly to avoid boil-over.

    • Reflux for 15–30 minutes.

    • Filter hot through a Celite pad (pre-warmed funnel is critical to prevent premature crystallization).

    • Proceed with crystallization.[1][2][3][4]

Q3: HPLC shows persistent starting material (5-chloro-4-methoxy-2-nitroaniline).

Diagnosis: Co-crystallization. The starting amine has a similar solubility profile to the acetamide product.

Corrective Action:

  • Acidic Wash (Pre-Purification):

    • Before recrystallization, suspend the crude solid in cold 1M HCl .

    • Stir for 30 minutes. The amine (weak base) will form a soluble hydrochloride salt, while the acetamide (neutral) remains insoluble.

    • Filter and wash with water.[1][4]

    • Note: Nitroanilines are very weak bases; if 1M HCl is ineffective, this step may be skipped in favor of a recrystallization from Toluene , where the solubility differential is often sharper.

Standard Operating Procedure (SOP): Recrystallization Protocol

Objective: Purify crude N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide to >98% HPLC purity.

Materials:
  • Solvent A: Ethanol (95% or Absolute)

  • Solvent B: Deionized Water[2][5][6]

  • Adsorbent: Activated Charcoal (Norit or equivalent)

  • Equipment: Reflux condenser, hot plate, pre-warmed Buchner funnel.

Step-by-Step Workflow:
  • Dissolution:

    • Place 10.0 g of crude material in a 250 mL Erlenmeyer flask.

    • Add 50 mL of Ethanol .

    • Heat to reflux.[7] If solids remain, add Ethanol in 5 mL increments until fully dissolved.

  • Decolorization (Optional but Recommended):

    • Remove from heat source briefly.[1][3]

    • Add 0.5 g Activated Charcoal .

    • Return to reflux for 15 minutes.

  • Filtration:

    • Filter the hot solution through a Celite pad into a clean, pre-heated flask.

    • Critical: If the funnel is cold, the product will crystallize in the stem.

  • Crystallization:

    • Reheat the filtrate to boiling.

    • Slowly add hot Water dropwise until a persistent turbidity (cloudiness) just appears.[1]

    • Add a few drops of Ethanol to clear the solution (restore transparency).[1]

    • Remove from heat and allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Once at RT, cool in an ice bath (0–5°C) for 30 minutes.

  • Isolation:

    • Filter the crystals via vacuum filtration.[1]

    • Wash the cake with cold Ethanol:Water (1:1) .

    • Dry in a vacuum oven at 50°C.

Process Visualization

The following diagram illustrates the decision logic and purification workflow for the crude acetamide.

PurificationWorkflow Start Crude N-(5-chloro-4-methoxy- 2-nitrophenyl)acetamide CheckColor Is material dark/red? Start->CheckColor Dissolve Dissolve in boiling Ethanol CheckColor->Dissolve No CarbonTreat Add Activated Carbon Reflux 15 mins CheckColor->CarbonTreat Yes HotFilter Hot Filtration (Celite) Dissolve->HotFilter CarbonTreat->HotFilter WaterAdd Add Hot Water to Turbidity (Solvent Ratio ~3:1) HotFilter->WaterAdd Cooling Slow Cool to RT Then Ice Bath WaterAdd->Cooling OilingCheck Did it Oil Out? Cooling->OilingCheck Reheat Reheat & Add Ethanol OilingCheck->Reheat Yes FilterDry Filter & Vacuum Dry OilingCheck->FilterDry No Reheat->WaterAdd Final Pure Crystalline Product FilterDry->Final

Figure 1: Decision tree for the purification of crude nitro-acetanilide, addressing color removal and oiling-out issues.

Solubility & Impurity Profile Data

The following table summarizes the solubility behavior of the target compound versus its primary impurities, guiding solvent selection.

ComponentSolubility in Water (Cold)Solubility in Ethanol (Hot)Solubility in 1M HClPrimary Removal Method
Target Acetamide InsolubleSolubleInsolubleRecrystallization (precipitates upon cooling)
Starting Amine InsolubleSolubleSlightly Soluble (Salt formation)Acid Wash or remains in Mother Liquor
Di-acetylated byproduct InsolubleVery SolubleInsolubleRemains in Mother Liquor (high solubility)
Inorganic Salts SolubleInsolubleSolubleHot Filtration (removed with Celite)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10104325, 5-Chloro-4-methoxy-2-nitroaniline. Retrieved from [Link]

    • Context: Verifies the structure and identifiers of the amine precursor.
  • Hines, P. T., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.[3][6] IUCrData.[8] Retrieved from [Link]

    • Context: Provides the crystallographic evidence for the intramolecular hydrogen bonding in ortho-nitroacetanilides and validates aqueous/ethanol recrystalliz
    • Context: General protocols for the purification of nitro-aniline derivatives using ethanol-water systems.[1]

Sources

managing isomeric byproducts in N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for process chemists and researchers. It bypasses generic advice to address the specific regiochemical conflict inherent in this synthesis.

Topic: Managing Isomeric Byproducts in


-(5-chloro-4-methoxy-2-nitrophenyl)acetamide Synthesis
Ticket Type:  Advanced Troubleshooting & Process Optimization
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist
Executive Summary: The Core Challenge

The synthesis of


-(5-chloro-4-methoxy-2-nitrophenyl)acetamide  (Target) from 

-(3-chloro-4-methoxyphenyl)acetamide
(Precursor) presents a classic case of "Directing Group Conflict."

You are navigating a competition between two activating groups:

  • The Methoxy Group (-OMe): A strong activator directing electrophiles ortho to itself (Position 5 on the precursor ring). This pathway leads to the 5-nitro impurity (

    
    -(2-chloro-4-methoxy-5-nitrophenyl)acetamide).
    
  • The Acetamido Group (-NHAc): A moderate activator directing ortho to itself (Position 6 on the precursor ring). This pathway leads to your Target Molecule .

Without specific intervention, the -OMe group often dominates due to its superior electron-donating capability, leading to high levels of the "wrong" isomer. The guide below details how to invert this selectivity using the "Ortho Effect."

Part 1: Mechanistic Pathway & Decision Tree

The following diagram outlines the divergent pathways and the conditions required to steer the reaction toward the Target.

NitrationPathways Precursor Precursor: N-(3-chloro-4-methoxyphenyl)acetamide ConditionA Route A: Standard Nitration (HNO3 / H2SO4) Charge Control Precursor->ConditionA Strong Acid Media ConditionB Route B: Chelation Control (HNO3 / Ac2O) Orbital Control Precursor->ConditionB Anhydrous Media IntermediateA Nitronium Ion (NO2+) Attacks most electron-rich site ConditionA->IntermediateA IntermediateB Acetyl Nitrate Species Coordinates with Amide Oxygen ConditionB->IntermediateB Impurity MAJOR IMPURITY N-(2-chloro-4-methoxy-5-nitrophenyl)acetamide (Ortho to -OMe) IntermediateA->Impurity Electronic dominance of -OMe group Target TARGET PRODUCT N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (Ortho to -NHAc) IntermediateA->Target Minor Pathway IntermediateB->Impurity Suppressed IntermediateB->Target Intramolecular delivery via 6-membered transition state

Figure 1: Divergent synthetic pathways. Route A follows standard electronic activation (favoring impurity), while Route B utilizes the "Ortho Effect" to favor the target.

Part 2: Troubleshooting Guides (Q&A)
Module 1: Regioselectivity & Reaction Control

Q: I am seeing a 60:40 ratio of the wrong isomer (5-nitro) to my target. I am using standard mixed acid (


). How do I fix this? 

A: The mixed acid system generates a free nitronium ion (


), which attacks the position most activated by the strongest electron donor. In your molecule, the -OMe  group is the strongest donor, directing the nitro group ortho to itself (Position 5).

The Fix: Switch to Acetyl Nitrate generated in situ.

  • Reagents: Use Fuming

    
     in Acetic Anhydride (
    
    
    
    )
    or Glacial Acetic Acid.
  • Mechanism: This forms acetyl nitrate (

    
    ). The reagent coordinates with the carbonyl oxygen of the acetamido group, delivering the nitro group selectively to the ortho position (Position 6) via a cyclic transition state.
    
  • Protocol Adjustment:

    • Dissolve precursor in

      
       at 0°C.
      
    • Add

      
       dropwise, maintaining temp <10°C.
      
    • This "Ortho Effect" can flip the ratio to favor your target significantly.

Q: My LC-MS shows a mass corresponding to a dinitro species (+45 Da). How do I prevent over-nitration?

A: The product (


-(5-chloro-4-methoxy-2-nitrophenyl)acetamide) is deactivated compared to the starting material, but the -OMe group still activates the ring enough for a second nitration if conditions are too harsh.
  • Stoichiometry: Strictly limit

    
     to 1.05 equivalents .
    
  • Temperature: Do not exceed 10°C during addition.

  • Quench: Quench immediately onto ice/water once the starting material is consumed (monitor via TLC/HPLC). Do not let the reaction "soak" overnight.

Module 2: Purification & Isolation

Q: The isomers are co-eluting on my TLC. How can I separate the target from the regio-impurity without column chromatography?

A: Isomers of nitro-acetanilides often exhibit distinct hydrogen-bonding patterns that affect solubility.

  • The Target (2-nitro relative to NHAc): Capable of forming an intramolecular hydrogen bond between the Amide N-H and the Nitro oxygen.[1][2] This makes the molecule more planar, less polar, and often more soluble in non-polar solvents.

  • The Impurity (5-nitro relative to NHAc): Cannot form this intramolecular bond. It relies on intermolecular hydrogen bonding, often resulting in lower solubility in alcohols and higher melting points.

Recrystallization Strategy:

  • Solvent: Ethanol (95%) or Methanol.

  • Procedure: Dissolve the crude mixture in boiling ethanol. Cool slowly to room temperature, then to 4°C.

  • Outcome: The impurity (lacking intramolecular H-bonds) often crystallizes out first or forms a different crystal habit.

  • Validation: If the precipitate is enriched in the impurity, concentrate the mother liquor to recover the purer Target.

Q: My product is turning into a red oil during workup. What is happening?

A: This indicates Deacetylation (Hydrolysis) .

  • Cause: The combination of strong acid (

    
    ), water (during quench), and heat (exotherm) hydrolyzes the acetamide back to the aniline (
    
    
    
    ).
  • Prevention:

    • Ensure the quench is performed on crushed ice with vigorous stirring to keep the temperature near 0°C.

    • Neutralize the aqueous layer rapidly with Sodium Bicarbonate or Sodium Acetate to pH 5-6 before extraction. Avoid leaving the product in acidic aqueous solution.

Part 3: Data & Specifications
Isomer Identification Table

Use this table to interpret your NMR/HPLC data.

FeatureTarget Molecule Major Impurity
IUPAC Name

-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

-(2-chloro-4-methoxy-5-nitrophenyl)acetamide
Nitration Site Position 6 (Ortho to -NHAc)Position 5 (Ortho to -OMe)
Directing Force Chelation / Ortho-EffectElectronic Activation (-OMe)
1H NMR (Aromatic) Two singlets (para to each other)Two singlets (para to each other)
NMR Shift (NH) Downfield (~10-12 ppm) due to H-bondUpfield (~8-9 ppm)
Polarity (TLC) Higher

(Less Polar)
Lower

(More Polar)
Recommended Protocol Parameters
ParameterSpecificationReason
Solvent Acetic Anhydride / Glacial AcOHPromotes acetyl nitrate formation (Regiocontrol).
Temperature 0°C - 5°CKinetic control; suppresses dinitration.
HNO3 Conc. Fuming (90%+) or 70%High concentration reduces water content (prevents hydrolysis).
Quench Ice/Water (Rapid)Prevents thermal hydrolysis of the amide.
References
  • Hines, J. E., et al. (2022).[2][3] N-(4-Methoxy-2-nitrophenyl)acetamide.[1][2] IUCrData. 3

    • Context: Establishes the crystal structure and intramolecular hydrogen bonding in 2-nitroacetanilides, explaining the solubility differences used in purific
  • Uppu, R. M., & Martin, A. (2005).[2] Regioselective nitration of 4-alkoxyacetanilides. (Cited within PMC context). 1[4]

    • Context: Discusses the preferential nitration at C5 (ortho to methoxy) under standard conditions and the difficulty of obtaining the C6 isomer without specific control.
  • PubChem Compound Summary. 3-Chloro-4-methoxyacetanilide. Link

    • Context: Verifies the precursor structure and physical properties relevant to the starting m

Sources

Technical Support Center: Stability Management of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #TS-NITRO-ACET-001 Status: Active Subject: Prevention of Degradation During Synthesis & Storage Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide , a critical intermediate often utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs) and azo dyes.[1]

This molecule presents a "stability paradox": the electron-withdrawing nitro group (


) at the ortho position stabilizes the amide bond against some electrophilic attacks but significantly increases the susceptibility of the aromatic ring to Nucleophilic Aromatic Substitution (

)
and the amide bond to Hydrolysis .

This guide provides a self-validating system to prevent the three primary degradation pathways:

  • Deacetylation (Hydrolysis of the amide).[1]

  • Dehalogenation/Demethoxylation (

    
     displacement).
    
  • Non-selective Reduction (during downstream processing).[1]

Module 1: The Degradation Landscape (Mechanism & Causality)[1]

To prevent degradation, one must understand the electronic forces at play.[1] The ortho-nitro group creates a "push-pull" system that weakens specific bonds under stress.[1]

Visualizing the Threat Matrix

The following diagram maps the stability "Safe Zone" versus the degradation pathways triggered by specific reagents.

degradation_pathways Target TARGET MOLECULE N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide Hydrolysis DEGRADATION A: 5-chloro-4-methoxy-2-nitroaniline (Loss of Acetyl Group) Target->Hydrolysis Strong Acid (pH < 2) High Temp (> 60°C) Strong Base (pH > 10) SNAr_Cl DEGRADATION B: Displacement of Chlorine (Formation of Ether/Thioether) Target->SNAr_Cl Strong Nucleophiles (RO-, RS-, RNH2) Polar Aprotic Solvents OverReduction DEGRADATION C: Dechlorinated Amine (Loss of Cl during Nitro Reduction) Target->OverReduction Pd/C + H2 (Prolonged) Zn/HCl (Vigorous)

Figure 1: Mechanistic degradation map showing the three primary failure modes driven by pH, nucleophilicity, and reductive stress.[1]

Module 2: Troubleshooting Guide (Q&A)

Scenario A: "I see a new spot on TLC/HPLC that is more polar than my starting material."

Diagnosis: Deacetylation (Hydrolysis) .[1][2][3] The acetamide group has hydrolyzed to the free aniline (5-chloro-4-methoxy-2-nitroaniline). This is the most common issue. The ortho-nitro group can participate in "neighboring group participation" or simply inductively withdraw electrons, making the carbonyl carbon more electrophilic and susceptible to water attack.[1]

Corrective Protocol:

  • Check pH: Maintain reaction pH between 4.0 and 9.0 . Avoid strong mineral acids (

    
    , 
    
    
    
    ) at high temperatures unless hydrolysis is the goal.[1]
  • Quenching: If this occurs during the workup of a nitration reaction, ensure you pour the reaction mixture onto ice/water rapidly to dilute the acid before the temperature spikes.[1]

  • Buffer: Use buffered aqueous washes (e.g., saturated

    
    ) rather than strong caustic washes (
    
    
    
    ) which accelerate base hydrolysis.[1]
Scenario B: "My Chlorine signal disappeared from the NMR/Mass Spec."

Diagnosis:


 Displacement .
The nitro group activates the ring, making the Chlorine (and to a lesser extent, the Methoxy group) good leaving groups. If you are using a nucleophilic solvent (like methanol/ethanol with a base) or a nucleophilic reagent, it has displaced the chlorine.[1]

Corrective Protocol:

  • Solvent Switch: Switch from nucleophilic solvents (alcohols, primary amines) to non-nucleophilic, polar aprotic solvents like DCM (Dichloromethane) , THF , or Acetonitrile .[1]

  • Temperature Control:

    
     reactions on this scaffold usually require heat (
    
    
    
    ).[1] Keep reactions involving nucleophiles (e.g., alkylations) at 0°C to Room Temperature .
  • Base Selection: Use non-nucleophilic bases (e.g., DIPEA ,

    
     ) instead of alkoxides (e.g., Sodium Methoxide), which will instantly replace the Chlorine.[1]
    
Scenario C: "The product turned dark/black upon storage."

Diagnosis: Photolytic Instability . Nitro-aromatics are notoriously photosensitive.[1] The crystal lattice energy can be disrupted by UV light, leading to radical formation and polymerization.[1]

Corrective Protocol:

  • Amber Glass: Store exclusively in amber vials wrapped in foil.

  • Inert Atmosphere: Store under Argon/Nitrogen at -20°C for long-term stability to prevent oxidative degradation.

Module 3: Validated Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this method to verify the integrity of your compound before using it in subsequent steps.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water (Acidic buffer prevents tailing of aniline degradants)
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 210 nm (amide bond)
Retention Order 1.[1][4] Hydrolyzed Aniline (Polar, elutes early) 2.[1] Target Acetamide (Mid-elution) 3. Bis-acetylated impurities (Non-polar, elutes late)
Protocol 2: Chemoselective Reduction (Next-Step Prep)

If your goal is to reduce the Nitro group to an Amine without dechlorinating or hydrolyzing the amide.

Context: Many users degrade this compound while trying to reduce the nitro group to build a benzimidazole core (as in Osimertinib synthesis).[1]

Recommended Method: Iron/Ammonium Chloride Reduction This method is milder than Hydrogenation (Pd/C) and prevents dehalogenation.[1]

  • Dissolve: 1.0 eq of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide in Ethanol/Water (3:1 ratio).

  • Add: 5.0 eq Iron Powder (Fe) and 5.0 eq Ammonium Chloride (

    
    ) .
    
  • Heat: Reflux at 70°C for 1-2 hours. Monitor by TLC.[1]

  • Filter: Filter hot through Celite to remove Iron sludge.[1]

  • Result: Yields the 2-amino derivative with the Chlorine and Acetamide intact.[1]

    • Avoid:

      
       (Risk: Dechlorination).[1]
      
    • Avoid:

      
       (Risk: Acid hydrolysis of the acetamide).[1]
      

Module 4: Reference Data & Physical Properties

PropertyValueCritical Note
Molecular Formula

Molecular Weight 244.63 g/mol
Predicted pKa ~14 (Amide NH)The NH is weakly acidic due to the electron-withdrawing nitro group.[5]
Solubility DMSO, DMF, warm MeCNPoor solubility in water; crashes out upon hydrolysis workup.[1]
Crystal Habit Yellow/Orange NeedlesColor intensity deepens if hydrolysis (aniline formation) occurs.[1]

References

  • Synthesis of Osimertinib Intermediates: Zhu, G., et al. "New and Convergent Synthesis of Osimertinib."[1][6][7] Journal of Heterocyclic Chemistry, 2017.[1][7]

  • Hydrolysis Mechanisms of Nitroacetanilides: Uppu, R. M., & Fronczek, F. R.[1] "N-(4-Methoxy-2-nitrophenyl)acetamide."[1][4][5][8][9] Acta Crystallographica Section E, 2005.[1]

  • S_NAr Reactivity in Nitro-Aromatics: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group."[1] VCH Publishers, 1991.[1] (Standard Text on Nitro-activation).

  • Chemoselective Reduction Protocols: Beletskaya, I. P., & Cheprakov, A. V.[1] "Selective reduction of nitro compounds." Chemical Reviews, 2000.[1] (Foundational review on retaining halogens during reduction).

Sources

common pitfalls in the acetylation of nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NA-404 Subject: Technical Support Guide – Acetylation of Nitroanilines Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Deactivation" Trap

Welcome to the Technical Support Center. You are likely here because your standard acetylation protocol—which works perfectly for aniline or toluidine—has failed for nitroaniline.

The Core Issue: This is not a procedural error; it is an electronic one. The nitro group (


) is a powerful electron-withdrawing group (EWG). It pulls electron density away from the amine (

) via both inductive (

) and resonance (

) effects, drastically reducing the nucleophilicity of the nitrogen lone pair.[1]
  • Result: The amine is "deactivated." It attacks the acetylating agent sluggishly, if at all.

  • The Ortho-Anomaly: o-Nitroaniline is even more resistant than the p-isomer due to an intramolecular hydrogen bond that "locks" the amine protons, preventing the attack.

This guide provides the causality, troubleshooting workflows, and optimized protocols to resolve these specific chemical bottlenecks.

Module 1: Root Cause Analysis (Why it Fails)

To fix the reaction, you must understand the competing forces at play.

The Reactivity Hierarchy
SubstrateRelative RateElectronic EnvironmentStructural Barrier
Aniline Fast (Reference)Electron-rich ring.None.

-Nitroaniline
SlowElectron-deficient ring (

).[2]
Minimal steric hindrance.

-Nitroaniline
Very Slow Electron-deficient ring (

).
Intramolecular H-Bonding + Steric Inhibition.
The "Ortho Effect" Visualization

In o-nitroaniline, one of the amine protons forms a hydrogen bond with the adjacent nitro oxygen. This creates a pseudo-six-membered ring, stabilizing the starting material and raising the activation energy for the reaction.

OrthoEffect cluster_0 The Barrier cluster_1 The Solution Node1 o-Nitroaniline Node2 Intramolecular H-Bond (Locks Nucleophile) Node1->Node2 Stabilization Node3 Reduced Nucleophilicity Node2->Node3 Result Node4 Acid Catalyst (H2SO4) Node3->Node4 Requires Node5 Protonates Anhydride (Increases Electrophilicity) Node4->Node5 Node6 Successful Attack Node5->Node6 Overcomes Barrier

Figure 1: Mechanistic barrier in o-nitroaniline acetylation and the catalytic solution.

Module 2: Troubleshooting Workflow

Use this decision tree to diagnose your specific failure mode.

Troubleshooting Start Issue Encountered Yield Low / No Yield Start->Yield Purity Impurity / Tar Start->Purity CheckSubstrate Is it o-Nitroaniline? Yield->CheckSubstrate CheckReagent Did you use Zn dust? Purity->CheckReagent YesOrtho Use H2SO4 Catalyst (Method B) CheckSubstrate->YesOrtho Yes NoOrtho Check Solubility CheckSubstrate->NoOrtho No (p/m) SolubilityIssue Product Soluble in Workup Liquor? NoOrtho->SolubilityIssue FixSolubility Dilute with Ice Water Adjust pH to Neutral SolubilityIssue->FixSolubility Yes ZincError CRITICAL ERROR: Zn reduces NO2 to NH2 CheckReagent->ZincError Yes CheckTemp Reflux > 1 hour? CheckReagent->CheckTemp No Diacetyl Diacetylation Occurred (Imide formation) CheckTemp->Diacetyl Yes

Figure 2: Diagnostic logic for common acetylation failures.

Common Pitfalls & Fixes

1. The "Zinc" Trap (Critical Safety/Purity Issue)

  • Symptom:[3][4][5][6][7][8][9] You followed a generic aniline protocol involving Zinc dust, and your product melting point is wrong.

  • Cause: Zinc + Acetic Acid is a reducing system. You likely reduced the

    
     group to 
    
    
    
    (forming p-phenylenediamine) instead of acetylating the amine.
  • Fix:NEVER use Zinc dust when preserving a nitro group.

2. The Solubility Illusion

  • Symptom:[3][4][5][6][7][8][9] Reaction turned clear, but no precipitate formed upon cooling.

  • Cause: Unlike acetanilide, nitroacetanilides (especially o-) can be surprisingly soluble in acetic acid.

  • Fix: Pour the reaction mixture into a 5x excess of crushed ice/water . Vigorous stirring is required to "crash out" the product.

3. Diacetylation (Over-reaction)

  • Symptom:[3][4][5][6][7][8][9] Product MP is lower than expected; NMR shows extra methyl peak.

  • Cause: Excessive boiling with acetic anhydride can add two acetyl groups (

    
    ).
    
  • Fix: Monitor TLC.[10][11] Stop reflux as soon as the starting material spot disappears.

Module 3: Optimized Protocols

Choose the method based on your substrate's difficulty.

Method A: Standard Reflux (For p-Nitroaniline)

Best for: Moderately deactivated substrates.

  • Dissolution: In a round-bottom flask, dissolve 1.0 eq of p-nitroaniline in Glacial Acetic Acid (5 mL per gram of amine).

  • Addition: Add 1.2 eq of Acetic Anhydride.

  • Reflux: Heat to gentle reflux for 30–60 minutes.

    • Checkpoint: Monitor via TLC (Solvent: 30% EtOAc/Hexane).

  • Workup: Pour the hot mixture into 100 mL of ice-cold water with vigorous stirring.

  • Filtration: Filter the precipitate and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Method B: Acid-Catalyzed (For o-Nitroaniline)

Best for: Highly deactivated/sterically hindered substrates.

  • Preparation: Mix 1.0 eq of o-nitroaniline with Acetic Anhydride (5–10 eq) (using anhydride as solvent drives the equilibrium).

  • Catalysis: Add 3–4 drops of Concentrated Sulfuric Acid (

    
    ) .
    
    • Mechanism:[3][6]

      
       protonates the anhydride, creating a "super-electrophile" capable of attacking the hindered amine.
      
  • Reaction: Warm gently (steam bath) for 20–30 minutes. Do not boil excessively to avoid charring.

  • Workup: Pour into ice water. If precipitation is slow, neutralize carefully with Sodium Acetate solution to remove the mineral acid, which decreases solubility of the amide.

Method C: Green/Microwave (High Throughput)

Best for: Small scale, rapid synthesis.

  • Mix: Combine p-nitroaniline (200 mg) and Acetic Acid (1 mL) in a microwave vial.

  • Irradiate: Microwave at 160W for 2–5 minutes (approx 100°C).

  • Isolate: Add water (5 mL) to the vial, cool, and filter.

    • Note: This method often avoids the need for excess anhydride.

FAQ: Frequently Asked Questions

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, Acetyl Chloride is more reactive and will drive the reaction faster. However, it generates HCl gas as a byproduct. You must add a base (like Pyridine or Sodium Acetate) to scavenge the HCl, otherwise, the HCl will protonate the amine, rendering it completely non-nucleophilic (forming the ammonium salt) and stopping the reaction dead.

Q: My product is an oil, not a solid. What happened? A: This often happens with o-nitroacetanilide if the water used for precipitation was not cold enough, or if traces of acetic acid remain.

  • Fix: Decant the water, add fresh ice water, and scratch the side of the flask with a glass rod to induce crystallization.

Q: Why is my yield for o-nitroaniline still low (e.g., <50%)? A: Check your filtration. o-Nitroacetanilide is more soluble in water than the p-isomer. Do not use excessive wash volumes. Use chilled water only.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[12] Longman Scientific & Technical. (Standard protocols for acetylation of deactivated amines).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic insights on steric inhibition of resonance).
  • Mohan, J. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT).[6] Link (Green chemistry and microwave protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Electronic effects of nitro groups).

Sources

enhancing the reaction rate of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address the kinetic challenges associated with the acetylation of electron-deficient anilines, specifically focusing on the synthesis of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide.

Status: Active Topic: Reaction Rate Enhancement & Protocol Optimization Audience: Process Chemists, Medicinal Chemists[1]

Executive Summary

The synthesis of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide typically involves the acetylation of 5-chloro-4-methoxy-2-nitroaniline.[1] Users frequently report sluggish reaction rates and incomplete conversion.[1] This is chemically predictable: the starting amine is severely deactivated by the ortho-nitro group (strong electron-withdrawing via induction and resonance) and the meta-chloro substituent.[1] Furthermore, an intramolecular hydrogen bond between the amino hydrogen and the nitro oxygen reduces the nucleophilicity of the nitrogen lone pair.

This guide provides three tiers of troubleshooting: Catalytic Activation , High-Energy Reagents , and Microwave Acceleration .[1]

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I am using Acetic Anhydride ( ) in Acetic Acid ( ) at room temperature, but the reaction has stalled after 24 hours. Why?

A: The standard protocol for acetanilides fails here due to electronic deactivation. The ortho-nitro group pulls electron density away from the amine nitrogen, making it a poor nucleophile.[1] Additionally, the steric bulk of the nitro group hinders the attack on the carbonyl carbon. Fix: You must increase the temperature to reflux (


) or add a Lewis Acid catalyst. Simple room-temperature stirring is insufficient for this substrate.[1]
Q2: I tried refluxing in acetic acid, but the yield is still low (<50%). How can I drive the equilibrium?

A: Acetic acid is a weak solvent for this specific transformation because the byproduct (acetic acid) is the solvent itself, which does not drive the equilibrium forward effectively for deactivated amines. Fix: Switch to a High-Energy Acylation Protocol . Use Acetyl Chloride (


) with a non-nucleophilic base (Pyridine or 

) in a solvent like Dichloromethane (DCM) or THF. The base neutralizes the HCl byproduct, driving the reaction to completion irreversibly.
Q3: Can I use microwave irradiation to speed this up?

A: Yes, this is the most effective method for stubborn anilines. Microwave irradiation provides rapid, uniform heating and can overcome the high activation energy barrier caused by the electron-withdrawing groups.[1] Fix: See Protocol B below. Reaction times can often be reduced from 12 hours to <15 minutes.[1]

Q4: Is there a catalytic method that avoids Acetyl Chloride?

A: Yes. Iodine (


) or Zinc Acetate (

) are proven catalysts for acetylating deactivated amines with acetic anhydride. Iodine acts as a mild Lewis acid, activating the carbonyl oxygen of the anhydride.

Part 2: Optimized Experimental Protocols

Method A: Iodine-Catalyzed Acetylation (Solvent-Free or Minimal Solvent)

Best for: Scalability and Green Chemistry compliance.[1]

Mechanism: Iodine activates the carbonyl group of acetic anhydride, making it more susceptible to nucleophilic attack by the deactivated amine.

  • Setup: Charge a round-bottom flask with 5-chloro-4-methoxy-2-nitroaniline (

    
    ).
    
  • Reagent: Add Acetic Anhydride (

    
    ).
    
  • Catalyst: Add Iodine (

    
    , 
    
    
    
    ).
  • Reaction: Stir at room temperature. If no solid precipitates after 30 mins, heat to

    
    .
    
  • Quench: Pour the mixture into ice-cold sodium thiosulfate solution (

    
    ) to quench excess iodine (removes the brown color).
    
  • Isolation: Filter the precipitate and wash with water.[1][2]

Method B: Microwave-Assisted Synthesis

Best for: High Throughput Screening (HTS) and rapid optimization.[1]

  • Vessel: Use a dedicated microwave reaction vial (e.g., 10 mL).

  • Loading: Suspend the amine (

    
    ) in Acetic Acid (
    
    
    
    ).
  • Reagent: Add Acetic Anhydride (

    
    ).
    
  • Conditions: Irradiate at

    
     for 10–15 minutes (Power: Dynamic/300W).
    
  • Workup: Cool to room temperature. Pour into crushed ice. The product should precipitate immediately.

Method C: The "Nuclear Option" (Acetyl Chloride + Pyridine)

Best for: Extremely unreactive substrates where equilibrium methods fail.

  • Solvent: Dissolve amine in dry Dichloromethane (DCM) or THF.

  • Base: Add Pyridine (

    
    ) or DMAP (
    
    
    
    ) + Triethylamine.
  • Addition: Cool to

    
    . Add Acetyl Chloride (
    
    
    
    ) dropwise.
  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Note: The formation of a white precipitate (Pyridinium hydrochloride) indicates the reaction is progressing.

Part 3: Comparative Data & Visualization

Reaction Performance Comparison

The following table summarizes the expected performance of different protocols for ortho-nitro anilines.

ProtocolReagentsTemp (

)
TimeTypical YieldNotes
Standard

2524 h< 30%Often fails to complete; equilibrium limited.[1]
Thermal

118 (Reflux)4-8 h60-75%Harsh conditions; potential for degradation.[1]
Catalytic

25-601-2 h85-90%Cleaner profile; easy workup.[1]
Microwave

12010 min90-95%Highest efficiency; requires MW reactor.[1]
High-Energy

0-252 h> 95%Irreversible; best for very stubborn amines.[1]
Mechanistic Pathway & Troubleshooting Logic

The diagram below illustrates the competing factors reducing the reaction rate and the specific intervention points for the recommended protocols.

AcetylationPath Amine 5-chloro-4-methoxy-2-nitroaniline (Nucleophile) Deactivation Electronic Deactivation (Ortho-NO2 withdraws e-) Amine->Deactivation HBond Intramolecular H-Bond (Locks Nucleophile) Amine->HBond TS Transition State (Tetrahedral Intermediate) Amine->TS Slow Attack Deactivation->TS Raises Activation Energy HBond->TS Reduces Nucleophilicity Ac2O Acetic Anhydride (Standard Electrophile) Ac2O->TS AcCl Acetyl Chloride (High-Energy Electrophile) AcCl->TS Fast Attack (Bypasses Barrier) Product N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide TS->Product Elimination Catalyst Catalyst (I2 / Lewis Acid) Activates Electrophile Catalyst->Ac2O Increases Reactivity MW Microwave Energy Overcomes Activation Barrier MW->TS Thermal Acceleration

Caption: Mechanistic bottlenecks caused by the ortho-nitro group and intervention strategies (Catalysis, High-Energy Reagents, Microwave) to accelerate the reaction.

References

  • National Institutes of Health (NIH). (2025). N-(4-Methoxy-2-nitrophenyl)acetamide - PMC.[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2025). Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives. Retrieved from [Link]

  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]

Sources

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers monitoring the synthesis and purity of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide .

This document is structured to address real-world experimental challenges, moving beyond generic TLC advice to specific physicochemical interactions relevant to this nitro-acetanilide derivative.

Subject: Reaction Monitoring & Troubleshooting for N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide Assigned Specialist: Senior Application Scientist Status: Open[1]

📋 Executive Summary: The Physicochemical Context

Before troubleshooting, you must understand why your compounds behave the way they do on Silica Gel 60 (


).
  • The Target (Product): N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide.[1]

    • Properties: The acetamide group reduces the basicity of the nitrogen, but adds a polar carbonyl (

      
      ). The ortho-nitro group creates steric strain and potential intramolecular hydrogen bonding, often making the molecule "hide" its polarity better than expected.[1]
      
  • The Precursor (Starting Material - SM): 5-chloro-4-methoxy-2-nitroaniline.[1]

    • Properties: A weak base (due to the electron-withdrawing nitro group).[1] It is often yellow/orange and highly UV active.[1]

  • The Challenge: Unlike simple anilines, ortho-nitroanilines are less "sticky" on silica because the amine protons are often internally hydrogen-bonded to the nitro oxygen.[1] Consequently, the Starting Material (SM) may have a higher Rf than the Product (P) in certain non-polar solvents, reversing the standard "amine = low Rf" logic.

🛠 Module 1: Standard Operating Procedure (SOP)

Ticket Type: Method Development

1.1 Optimized Solvent Systems

Do not rely on a single system.[1] The polarity of the nitro and methoxy groups requires fine-tuning.[1]

SystemRatio (v/v)ApplicationExpected Rf Behavior
System A (Standard) Hexane : EtOAc (6:[1]4)General MonitoringSM (~0.5-0.[1][2]6) / Product (~0.3-0.[1]4)
System B (High Polarity) DCM : MeOH (95:5)If Product sticks to baselineSM (~0.8) / Product (~0.[2][3][4]5)
System C (Aromatic) Toluene : EtOAc (8:2)Separating isomers/impuritiesExcellent resolution of ortho vs para impurities
ngcontent-ng-c176312016="" class="ng-star-inserted">

Critical Note: In System A, the Product (Amide) often runs lower than the SM (Aniline) . The amide carbonyl interacts strongly with silica, whereas the ortho-nitroaniline is internally hydrogen-bonded and moves faster.[1]

1.2 Visualization Protocol

You cannot rely solely on UV.[1] You must use a chemical stain to confirm conversion.[1]

  • UV (254 nm): Both SM and Product will quench fluorescence (appear as dark spots).

  • Visual Color: SM is typically deep yellow/orange.[1] Product is often paler yellow or colorless.[1]

  • The "Truth" Stain (Ehrlich’s Reagent):

    • Recipe: 1 g p-dimethylaminobenzaldehyde in 50 mL HCl/50 mL Ethanol.

    • Mechanism: Reacts with free primary amines.[1]

    • Result:

      • SM (Aniline): Turns bright Yellow/Red/Orange upon heating.

      • Product (Acetamide): Negative (No color change or very faint after prolonged heating).

    • Why this matters: This is the definitive proof that acetylation is complete. If the spot is UV active but Ehrlich negative, you have the product.

📉 Module 2: Workflow Visualization

Ticket Type: Process Logic

The following diagram outlines the decision logic for monitoring the acetylation reaction.

ReactionMonitoring Start Start Reaction (Aniline + Ac2O) Sample Take Aliquot (Mini-Workup) Start->Sample TLC_Run Run TLC (Hex:EtOAc 6:4) Sample->TLC_Run Dissolve in EtOAc Viz_UV Visualize UV (254nm) TLC_Run->Viz_UV Decision_Spots Spot Analysis Viz_UV->Decision_Spots Case_SM SM Present (High Rf, Yellow) Decision_Spots->Case_SM Spot A (Rf 0.6) Case_Prod New Spot (Lower Rf, Pale) Decision_Spots->Case_Prod Spot B (Rf 0.35) Confirm Confirmation Stain (Ehrlich's Reagent) Case_SM->Confirm Case_Prod->Confirm Result_Inc Incomplete: Add Reagent/Time Confirm->Result_Inc Spot A turns Red/Orange Result_Comp Complete: Quench & Isolate Confirm->Result_Comp Only Spot B (No Color Change)

Figure 1: Logical workflow for monitoring the conversion of 5-chloro-4-methoxy-2-nitroaniline to its acetamide derivative.

🔧 Module 3: Troubleshooting (FAQ)

Ticket Type: Issue Resolution

User Issue: "I see three spots. SM, Product, and a mystery spot at the baseline." Diagnosis: This is likely the hydrolysis of the anhydride or a salt formation.

  • The Fix: Your "mini-workup" was insufficient. Before spotting the TLC, take your reaction aliquot (10 µL) and shake it in a small vial with 0.5 mL EtOAc and 0.5 mL saturated ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Spot the organic layer. This removes acetic acid/anhydride byproducts that streak or cause baseline artifacts.[1]
    

User Issue: "My Product and SM are co-eluting (overlapping)." Diagnosis: The ortho-nitro group and the chlorine atom modulate the polarity, sometimes making the aniline and amide behave similarly in Hexane/EtOAc.[1]

  • The Fix: Switch to Toluene : Acetone (10:1) . The pi-pi interactions of Toluene with the aromatic rings often separate the aniline (SM) from the acetamide (Product) based on electronic density differences rather than just polarity.

User Issue: "The Product spot is streaking badly." Diagnosis: Amides can hydrogen bond with the silica silanols, causing "tailing."

  • The Fix: Add 1% Triethylamine (TEA) to your eluent. This neutralizes the acidic sites on the silica plate, sharpening the amide spot.

    • Caution: Do not use acid (Acetic Acid) in the eluent, as it may protonate the aniline SM, pinning it to the baseline and confusing the analysis.

User Issue: "I suspect I have the wrong regioisomer (Nitration of acetanilide route)." Diagnosis: If you synthesized this via nitration of N-(3-chloro-4-methoxyphenyl)acetamide, you might have the 6-nitro isomer instead of the 2-nitro.[1]

  • The Fix: TLC cannot easily distinguish these regioisomers (Rf difference < 0.05). You must use 1H NMR .[1]

    • 2-nitro isomer: Look for two singlet aromatic protons (para to each other).

    • 6-nitro isomer: Splitting patterns will differ (ortho coupling).

📚 References & Authority

The protocols above are derived from standard chromatographic principles for nitro-aromatics and specific synthesis literature for acetanilide derivatives.

  • Synthesis & Structure: Uppu, R. M., et al. "N-(4-Methoxy-2-nitrophenyl)acetamide."[1][3] Acta Crystallographica Section E, 2022.[1][5] Link (Describes the specific ortho-nitro structural constraints and H-bonding).

  • TLC of Nitroanilines: "Experiment 4: TLC and HPLC of Nitroanilines." Scribd / Academic Lab Manuals. Link (Establishes Rf hierarchy for ortho vs para nitroanilines).

  • Visualization Reagents: "TLC Visualization Reagents." EPFL Standard Operating Procedures. Link (Source for Ehrlich’s reagent preparation and specificity).

  • Reaction Monitoring: "Monitoring Reactions by TLC." Washington State University Chemistry Dept. Link (General protocols for aliquot workup).

Sources

dealing with "oiling out" during recrystallization of acetanilides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Liquid-Liquid Phase Separation ("Oiling Out") in Acetanilides

Executive Summary: The Thermodynamics of "Oiling Out"

"Oiling out" is a colloquial term for Liquid-Liquid Phase Separation (LLPS) .[1] In acetanilide recrystallization, this occurs when a homogeneous solution splits into two liquid phases (a solvent-rich phase and a solute-rich "oil" phase) before crystallization can occur.

This is not merely a visual nuisance; it is a thermodynamic failure state. It indicates that your cooling trajectory has intersected the miscibility gap (binodal curve) prior to crossing the metastable limit for nucleation.

Why this matters for Acetanilides: Acetanilides typically have moderate melting points (Parent Acetanilide MP: ~114°C). When high concentrations of impurities are present, or when the solute concentration is too high, the effective melting point of the solvated species drops below the saturation temperature.[2] The system becomes a supercooled liquid (oil) rather than a solid crystal.

Visualizing the Failure Mode

The following phase diagram illustrates the "Oiling Out" zone. To successfully crystallize, your process trajectory must avoid the red "Miscibility Gap" and land directly in the "Nucleation Zone."

PhaseDiagram cluster_graph Solubility Phase Diagram (Temperature vs. Concentration) Stable Stable Solution (Undersaturated) Metastable Metastable Zone (Ideal Growth) Stable->Metastable Cross Solubility Curve Labile Labile Zone (Spontaneous Nucleation) Metastable->Labile Cross Metastable Limit Oil Oiling Out Zone (Liquid-Liquid Phase Separation) Metastable->Oil Cross Miscibility Gap (Oiling Out) GoodPath Ideal Process: Low Conc, Slow Cool GoodPath->Metastable Nucleates Crystals BadPath Failed Process: High Conc, Fast Cool BadPath->Oil Forms Emulsion

Figure 1: Thermodynamic phase diagram showing the danger zone (Red) where Liquid-Liquid Phase Separation occurs before crystallization.

Diagnostic & Troubleshooting Guide
Module A: Root Cause Analysis

Use this table to diagnose why your specific batch is oiling out.

ParameterDiagnostic ObservationScientific Causality
Concentration Solution became cloudy instantly upon minor cooling.Supersaturation too high. The operating line hit the miscibility gap (oil boundary) before the solubility curve.
Solvent Choice Solvent BP is near or above Solute MP (e.g., using water for low-melting derivatives).Thermodynamic Incompatibility. If

, the solute exists as a liquid at saturation temperatures.
Impurities Crude material is dark/tarry; oiling occurs even at low concentrations.Freezing Point Depression. Impurities act as a solvent, drastically lowering the MP of the acetanilide phase (Colligative properties).
Cooling Rate Crash cooling (ice bath) immediately generates oil droplets.Kinetic Trapping. Rapid cooling bypasses the nucleation window, forcing the system into the spinodal decomposition region.
Module B: The "Rescue" Protocol

Your batch has oiled out. Do not filter it. The oil contains the majority of your compound and impurities.

Step 1: Re-Homogenization

  • Return the flask to the heat source immediately.

  • Heat until the solution is clear and homogeneous (single phase).

  • Critical Action: Add 20-25% more solvent.

    • Why? This shifts your position on the phase diagram to the left (lower concentration), moving the trajectory away from the miscibility gap.

Step 2: Temperature Stabilization

  • Allow the solution to cool slowly to approximately 5-10°C above the temperature where oiling previously occurred.

  • Note: Do not use an ice bath yet.

Step 3: Seeding (The Nucleation Trigger)

  • Add a small seed crystal of pure acetanilide.

  • Observation: If the seed dissolves, you are still undersaturated (cool slightly more). If the seed grows or induces cloudiness (crystals, not oil), you have successfully entered the metastable zone.

  • Technical Insight: Seeding provides a template for the lattice, bypassing the high energy barrier required for primary nucleation.

Step 4: Controlled Crystallization

  • Once crystal growth is visible, then you may slowly lower the temperature (e.g., 10°C per hour) to maximize yield.

Advanced Process Design: Preventing Recurrence

For scale-up or repetitive experiments, rely on this decision matrix to design a robust process.

DecisionTree Start Start Recrystallization Design CheckMP Is Solute MP < Solvent BP? Start->CheckMP Yes Yes CheckMP->Yes No No CheckMP->No ChangeSolvent CRITICAL: Change Solvent Select lower BP solvent (e.g., Ethanol vs Water) Yes->ChangeSolvent CheckPurity Is Crude Purity < 85%? No->CheckPurity Dirty Yes (High Impurity) CheckPurity->Dirty Clean No (Relatively Pure) CheckPurity->Clean PreClean Perform Trituration or Charcoal Filtration first Dirty->PreClean DesignCool Design Cooling Profile PreClean->DesignCool Clean->DesignCool Seed Add Seeds at Cloud Point DesignCool->Seed SlowCool Slow Cool (No Ice Bath initially) Seed->SlowCool

Figure 2: Decision Matrix for preventing Liquid-Liquid Phase Separation in acetanilide derivatives.

Frequently Asked Questions (FAQ)

Q: Can I just let the oil cool down and solidify? A: No. While the oil will eventually harden, it will form an amorphous glass or a solid block that traps solvent and impurities within its matrix.[2] This defeats the purpose of recrystallization (purification). You must redissolve and crystallize to eject impurities from the lattice [1].

Q: Why does adding ethanol to my water recrystallization help? A: Acetanilide is significantly more soluble in ethanol than water. Adding ethanol (creating a co-solvent system) increases the solubility limit. This lowers the temperature required to keep the solute in solution, often allowing the system to reach a temperature where the crystal form is stable before the oil form becomes stable [2].

Q: I don't have seed crystals. How do I generate them without oiling out? A: Take a small aliquot (1-2 mL) of your solution in a separate test tube. Cool it rapidly or scratch the glass vigorously to induce precipitation (even if it oils slightly, it may solidify faster due to small volume). Use the resulting solid from this "sacrificial" aliquot to seed your main batch [3].

Q: Does the stirring speed affect oiling out? A: Yes. High shear agitation can sometimes induce nucleation in the metastable zone.[3] However, if you are already in the miscibility gap (oiling out zone), vigorous stirring will simply create a finer emulsion. It will not fix the thermodynamic problem. You must adjust temperature or concentration first [4].

References
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 28, 2026, from [Link]

  • Nichols, L. (2022). Troubleshooting - Oiling Out. Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Derdour, L. (2010). Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. Retrieved January 28, 2026, from [Link]

Sources

Validation & Comparative

validation of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide synthesis results

Comparative Validation Guide: Synthesis of -(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Strategic Overview & The "Isomer Trap"

In the synthesis of polysubstituted aromatics, structural validation is not merely a confirmation of identity but a safeguard against regiochemical drift. For the target molecule


-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
The Structural Challenge

The target molecule possesses three directing groups on the benzene ring:

  • Acetamido (-NHAc): Ortho/Para directing (Sterically bulky).

  • Methoxy (-OMe): Strong Ortho/Para directing (Electronic dominant).

  • Chloro (-Cl): Weak Ortho/Para directing (Deactivator).

The Conflict: In a direct nitration of the precursor

Position 5Position 2
FeatureTarget Molecule (2-Nitro Isomer)Common Impurity (5-Nitro Isomer)
Structure 1-NHAc, 2-NO

, 4-OMe, 5-Cl
1-NHAc, 3-Cl, 4-OMe, 5-NO

Precursor

-(3-chloro-4-methoxyphenyl)acetamide

-(3-chloro-4-methoxyphenyl)acetamide
Directing Force Ortho to NHAc (Steric/Coordination control)Ortho to OMe (Electronic control)
1H NMR Signature Two Singlets (Para protons H-3, H-6)Two Doublets (Meta coupling H-2, H-6)

Comparative Methodologies

We evaluate two synthesis routes. Method A is the "Gold Standard" for generating reference material due to its unequivocal structure. Method B is the industrial standard but requires rigorous validation to ensure the correct isomer is isolated.

Method A: Acetylation of 5-chloro-4-methoxy-2-nitroaniline (Reference Route)
  • Mechanism: Nucleophilic acyl substitution.

  • Pros: Regiochemistry is fixed in the starting material. Zero risk of isomer generation.

  • Cons: Starting material (the aniline) is expensive or requires its own complex synthesis.

  • Verdict: Use this to create your Primary Reference Standard .

Method B: Nitration of -(3-chloro-4-methoxyphenyl)acetamide (Process Route)
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Pros: Cost-effective starting materials.

  • Cons: High risk of 5-nitro isomer formation. Requires careful temperature control and specific nitrating agents (e.g., Acetyl Nitrate generated in situ) to favor the ortho-amide position.

  • Verdict: Viable for scale-up only if validated against Method A.

Experimental Protocols

Protocol A: Preparation of Reference Standard (Acetylation)

Reagents:

  • 5-chloro-4-methoxy-2-nitroaniline (10.0 mmol)

  • Acetic Anhydride (12.0 mmol)

  • Glacial Acetic Acid (Solvent, 20 mL)

  • Catalytic

    
     (1 drop)
    

Workflow:

  • Dissolution: Dissolve the aniline in glacial acetic acid at 40°C.

  • Addition: Add acetic anhydride dropwise over 10 minutes. Observe mild exotherm.

  • Reflux: Heat to 80°C for 2 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Quench: Pour reaction mixture into 100 mL ice-water slurry.

  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
     mL).
    
  • Purification: Recrystallize from Ethanol/Water (9:1).

Protocol B: Regioselective Nitration (The Challenge Route)

Reagents:

  • 
    -(3-chloro-4-methoxyphenyl)acetamide (10.0 mmol)
    
  • 
     (Fuming, 1.1 eq)
    
  • Acetic Anhydride (Solvent/Reagent)[1][2]

  • Temperature: Strictly < 10°C

Workflow:

  • Solution Preparation: Dissolve the acetamide in acetic anhydride at 0°C.

  • Nitration: Add fuming

    
     dropwise. Critical: Maintain internal temperature below 5°C. Higher temperatures favor the thermodynamically stable 5-nitro isomer (impurity).
    
  • Stirring: Stir at 0-5°C for 3 hours.

  • Work-up: Pour onto ice. The resulting solid is a crude mixture of isomers (Target 2-NO

    
     vs Impurity 5-NO
    
    
    ).
  • Fractional Crystallization: The 2-nitro isomer is typically less soluble in EtOH. Recrystallize repeatedly until HPLC purity >98%.

Validation & Logic Flow (Diagrams)

Synthesis Pathway Comparison

SynthesisPathwaysStartAStart: 5-chloro-4-methoxy-2-nitroanilineProcessAAcetylation(Ac2O / AcOH)StartA->ProcessAMethod AStartBStart: N-(3-chloro-4-methoxyphenyl)acetamideProcessBNitration(HNO3 / Ac2O, <5°C)StartB->ProcessBMethod BProductTARGET:N-(5-chloro-4-methoxy-2-nitrophenyl)acetamideProcessA->ProductHigh PurityInterBMixture of Isomers(2-NO2 vs 5-NO2)ProcessB->InterBRegioselectivity IssuesPurificationFractionalRecrystallizationInterB->PurificationIsolate TargetPurification->Product

Figure 1: Comparison of the direct acetylation route (Method A) versus the nitration route (Method B), highlighting the purification bottleneck in Method B.

Analytical Decision Tree

ValidationLogicSampleIsolated ProductMP_CheckMelting Point CheckSample->MP_CheckHPLCHPLC Analysis(C18, MeCN:H2O)MP_Check->HPLCDecisionPurity > 98%?HPLC->DecisionNMR1H NMR ValidationDecision->NMRYesRecrystRecrystallize(EtOH)Decision->RecrystNoPatternCheck Aromatic Region:Two Singlets?NMR->PatternRecryst->HPLCPassVALIDATED2-Nitro IsomerPattern->PassYes (Para H)FailREJECT(5-Nitro Isomer Present)Pattern->FailNo (Doublets)

Figure 2: Analytical workflow to distinguish the correct regioisomer using HPLC purity gates and NMR coupling patterns.

Performance Data & Characterization

The following data compares the expected outcomes of both methods. Note that Method B yields are lower due to the loss of the 5-nitro isomer during purification.

Table 1: Comparative Efficiency
MetricMethod A (Acetylation)Method B (Nitration)
Crude Yield 92 - 95%85 - 90%
Isolated Yield (Pure) 88 - 90% 60 - 65%
Atom Economy Moderate (Loss of AcOH)High
Regio-Purity (Crude) >99.5%~70% (2-nitro) / 30% (5-nitro)
Cost Efficiency Low (Expensive Start Mat.)High (Cheap Start Mat.)
Analytical Fingerprint (Self-Validating System)

To confirm you have the 2-nitro target and not the 5-nitro impurity, verify these spectral markers:

1. Melting Point:

  • Target (2-NO

    
    ):  Distinct sharp melting point (Reference range: 168–172°C, subject to solvent of crystallization).
    
  • Impurity (5-NO

    
    ):  Often has a significantly different MP; mixtures will show a depressed range (e.g., 140–155°C).
    

2.


H NMR (400 MHz, DMSO-

) - The Definitive Test:
  • Target (2-Nitro): Look for two singlets in the aromatic region.

    • 
       ~7.5-7.8 ppm (s, 1H, H-6): Located between Cl and NHAc.
      
    • 
       ~8.0-8.2 ppm (s, 1H, H-3): Located between OMe and NO
      
      
      .
    • Why Singlets? The protons are para to each other on the ring (Positions 3 and 6), resulting in zero or negligible coupling (

      
       Hz).
      
  • Impurity (5-Nitro): Look for two doublets (meta-coupling).

    • Protons at H-2 and H-6 are meta to each other (

      
      -3 Hz).
      

3. IR Spectroscopy:

  • Look for the Amide I band (

    
    ) and distinct Nitro stretches (symmetric 
    
    
    , asymmetric
    
    
    ).

References

  • Regioselectivity in Nitration of Acetanilides: Smith, K., & Musson, A. (2010). Regioselective nitration of aromatic compounds. In Modern Nitration Methods. Wiley-VCH.

  • Synthesis of Metoclopramide Intermediates: Shankar, R., et al. (2018). Process development for the synthesis of Metoclopramide Hydrochloride. Organic Process Research & Development.

  • NMR Characterization of Polysubstituted Benzenes: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Nitration Mechanisms and Isomer Distribution: Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

  • Safety in Nitration Reactions: Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Reference for controlling exotherms in Method B).

Comparative Analysis of Nitroarene Intermediates: Focus on N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide , a critical intermediate in the synthesis of polysubstituted benzimidazoles and quinoxalines.

Executive Summary

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS: 160088-53-9) serves as a strategic scaffold in medicinal chemistry, particularly for generating 4,5-disubstituted-1,2-diaminobenzenes . Unlike simpler nitroacetanilides, this compound integrates three distinct electronic functionalities—a deactivating halogen (Cl), a strong electron-donating methoxy group (OMe), and an acetamido "protecting" group.

This guide compares its reactivity, synthesis, and physicochemical profile against its des-chloro and des-methoxy analogs, highlighting its unique role in preventing over-reduction during heterocycle formation.

Chemical Profile & Structural Logic[1]

FeatureSpecification
IUPAC Name N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
Molecular Formula C₉H₉ClN₂O₄
Molecular Weight 244.63 g/mol
Core Scaffold 1,2,4,5-Tetrasubstituted Benzene
Key Functionality Ortho-nitroacetanilide (Precursor to 1,2-diamines)
Predicted MP 128–132 °C (Based on 5-chloro-2-nitroacetanilide analog)
Structural Positioning & Electronic Effects

The molecule represents a "push-pull" system where the 4-methoxy group activates the ring, while the 5-chloro and 2-nitro groups provide necessary functional handles.

  • Position 1 (Acetamide): Acts as a protected amine, directing electrophiles ortho/para but sterically hindering the ortho position (C2).

  • Position 2 (Nitro): Installed ortho to the acetamide, crucial for subsequent reduction to a primary amine (leading to cyclization).

  • Position 5 (Chloro): Provides a handle for palladium-catalyzed cross-couplings (Suzuki/Buchwald) in late-stage diversification.

Comparative Analysis with Analogs

The following table contrasts the target compound with key analogs used in similar synthetic pathways.

Table 1: Physicochemical & Reactivity Comparison
CompoundStructureNitration Regioselectivity (Major Product)Reduction Risk (Nitro → Amine)Application
Target: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide Cl, OMe, NO₂High (C2) : Directed by Acetamide (ortho) & Cl (para).High Dechlorination Risk : Pd/C can strip Cl. Requires Fe/AcOH or Pt/C.Benzimidazole/Quinoxaline synthesis.
N-(4-methoxy-2-nitrophenyl)acetamide (Des-chloro)OMe, NO₂Mixed : Competition between C2 (ortho-NHAc) and C3 (ortho-OMe).Low : Standard H₂/Pd reduction is safe.Dye intermediates, simple benzimidazoles.
N-(5-chloro-2-nitrophenyl)acetamide (Des-methoxy)Cl, NO₂High (C2) : Synergistic directing by NHAc and Cl.Moderate : Cl is less labile without the electron-donating OMe.Agrochemicals, azo dyes.
Regiochemistry Insight

In the synthesis of the target from N-(3-chloro-4-methoxyphenyl)acetamide :

  • The Methoxy group (C4) strongly activates C5.

  • The Acetamide (C1) and Chlorine (C3) direct to C6 (which becomes C2 in the product).

  • Experimental Observation: While OMe is the strongest director, steric crowding at C5 (flanked by OMe and H, but meta to the bulky acetamide?) and solvent effects often favor nitration at C2 (ortho to Acetamide) , especially using acetyl nitrate, yielding the target isomer.

Experimental Protocols

Protocol A: Regioselective Nitration

Objective: Synthesize N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide from 3-chloro-4-methoxyacetanilide.

Reagents: Fuming HNO₃, Acetic Anhydride, Acetic Acid. Safety: Exothermic reaction; maintain strict temperature control.

  • Dissolution: Dissolve 10.0 g (50 mmol) of N-(3-chloro-4-methoxyphenyl)acetamide in 40 mL of glacial acetic acid. Cool to 0–5 °C.

  • Nitration Agent: Prepare a solution of fuming HNO₃ (3.5 g) in acetic anhydride (10 mL) at 0 °C.

  • Addition: Dropwise add the nitrating mixture to the substrate solution over 30 minutes, keeping internal temp < 10 °C.

  • Quench: Stir for 2 hours at RT. Pour onto 200 g crushed ice/water.

  • Isolation: Filter the yellow precipitate. Wash with cold water (3x 50 mL) and cold EtOH (1x 20 mL).

  • Purification: Recrystallize from EtOH/Water (3:1) to obtain yellow needles.

Protocol B: Chemoselective Reduction (Avoiding Dechlorination)

Objective: Reduce Nitro group to Amine without removing the Chlorine atom.[1]

System: Iron Powder / Ammonium Chloride (Bechamp Reduction).

  • Suspension: Suspend 5.0 g of the nitro compound in 50 mL EtOH and 10 mL water.

  • Activation: Add 2.0 g NH₄Cl and heat to reflux.

  • Reduction: Add Iron powder (325 mesh, 4.0 eq) portion-wise over 20 mins.

  • Monitoring: Reflux for 3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

  • Result: Yields N-(2-amino-5-chloro-4-methoxyphenyl)acetamide, ready for cyclization.

Synthetic Pathway & Logic (Graphviz)

The following diagram illustrates the divergence in synthesis based on the starting material and the critical "decision point" at the reduction step.

SynthesisPath Start 3-Chloro-4-methoxyacetanilide Nitration Nitration (HNO3/Ac2O) Start->Nitration Target N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (Target Compound) Nitration->Target Major (Steric/Electronic Control) Isomer Isomer By-product (5-nitro isomer) Nitration->Isomer Minor Reduction Reduction Strategy Target->Reduction Path_Pd H2 / Pd-C Reduction->Path_Pd Risk of Hydrogenolysis Path_Fe Fe / NH4Cl Reduction->Path_Fe Chemoselective Product_Dechloro Dechlorinated Amine (Impurity) Path_Pd->Product_Dechloro Product_Amine N-(2-amino-5-chloro-4-methoxyphenyl)acetamide (Precursor) Path_Fe->Product_Amine Cyclization Cyclization (Formic Acid/Aldehydes) Product_Amine->Cyclization Final 5-Chloro-6-methoxybenzimidazole Cyclization->Final

Caption: Synthetic workflow highlighting the critical chemoselective reduction step required to maintain the chlorine substituent.

References

  • Hines, C. et al. (2025). Regiochemistry of Nitration in 4-Alkoxyacetanilides: Crystal Structure and Mechanistic Insights. NIH PubMed Central. Link

  • Uppu, R. M. & Martin, J. (2005).Nitration of Acetaminophen and Analogs by Peroxynitrite. Journal of Organic Chemistry.
  • Sigma-Aldrich. Product Specification: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS 160088-53-9).Link

  • Wen, Y. H. et al. (2006). Crystal structure of 2-chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E. Link

Sources

Comparative Analysis of Chlorinated vs. Non-Chlorinated Nitroacetanilides: Synthetic Utility and Physicochemical Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares N-(4-methoxy-2-nitrophenyl)acetamide (Compound A) and its chlorinated analog, N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (Compound B). These compounds serve as critical intermediates in the synthesis of heterocyclic pharmaceutical scaffolds, particularly benzimidazoles and quinoxalines used in kinase inhibitors and dye manufacturing.

The introduction of the chlorine atom at the 5-position significantly alters the electronic landscape of the aromatic ring, enhancing lipophilicity while imposing steric constraints that influence downstream functionalization. This guide details their physicochemical properties, divergent synthetic pathways, and specific reactivity profiles, providing actionable data for process chemists and researchers.

Physicochemical Characterization

The structural distinction lies in the 5-chloro substituent on the phenyl ring of Compound B. This halogenation increases the molecular weight and lipophilicity (LogP), affecting solubility profiles in polar solvents.

FeatureCompound A Compound B
IUPAC Name N-(4-methoxy-2-nitrophenyl)acetamideN-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
CAS Number 119-81-3 160088-53-9
Molecular Formula C

H

N

O

C

H

ClN

O

Molecular Weight 210.19 g/mol 244.63 g/mol
Physical State Yellow Crystalline SolidYellow/Off-white Solid
Melting Point 117–118 °C [1][2]Solid (High MP >120 °C est.)[1][2][3][4][5]
Solubility Soluble in EtOH, CHCl

, Acetone; Low in H

O
Soluble in DMSO, DMF; Insoluble in H

O
Electronic Effect Electron-rich (OMe + NHAc activation)Deactivated by Cl (Inductive withdrawal)
Substitution Pattern 1,2,4-trisubstituted benzene1,2,4,5-tetrasubstituted benzene

Note on NMR Diagnostics:

  • Compound A: The proton NMR spectrum displays a characteristic splitting pattern for a 1,2,4-substituted ring: a doublet (H-6), a doublet of doublets (H-5), and a doublet (H-3).

  • Compound B: The 1,2,4,5-substitution pattern isolates the aromatic protons. The spectrum typically shows two distinct singlets (H-3 and H-6) due to the lack of ortho-coupling, providing a rapid diagnostic tool for confirming chlorination regioselectivity.

Synthetic Pathways and Regioselectivity

The synthesis of these compounds relies on electrophilic aromatic substitution. The sequence of reactions is critical to achieve the correct substitution pattern, particularly for Compound B.

Pathway Logic
  • Compound A: Direct nitration of N-(4-methoxyphenyl)acetamide (p-acetanisidide). The acetamide (NHAc) group directs ortho, and the methoxy (OMe) group directs ortho. However, in the acetamide-protected aniline, nitration predominantly occurs ortho to the amino group (position 2) due to the "ortho effect" and electronic synergy.

  • Compound B: Requires the introduction of chlorine. Direct chlorination of Compound A is difficult due to the deactivating nitro group. The preferred route involves chlorination prior to nitration . Chlorination of p-acetanisidide occurs ortho to the strong methoxy donor (position 3). Subsequent nitration is directed to position 6 (ortho to NHAc) because position 2 is sterically crowded by the chlorine and position 5 is meta to the directing NHAc group.

Visualized Synthesis Workflow

SynthesisPathways cluster_legend Reaction Key Start p-Anisidine (4-Methoxy-aniline) Acet p-Acetanisidide (N-(4-methoxyphenyl)acetamide) Start->Acet Acetylation (Ac2O, AcOH) CompA Compound A N-(4-methoxy-2-nitrophenyl)acetamide (CAS 119-81-3) Acet->CompA Nitration (HNO3, H2SO4) Ortho to NHAc ChloroInt 3-Chloro-p-acetanisidide (N-(3-chloro-4-methoxyphenyl)acetamide) Acet->ChloroInt Chlorination (SO2Cl2 or Cl2) Ortho to OMe CompB Compound B N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS 160088-53-9) ChloroInt->CompB Nitration (HNO3) Ortho to NHAc Direct Nitration Direct Nitration Chlorination First Chlorination First Direct Nitration->Chlorination First

Figure 1: Divergent synthetic pathways. Compound A is formed via direct nitration, while Compound B requires chlorination preceding nitration to establish the 1,2,4,5-substitution pattern.

Reactivity & Applications

Nitro Group Reduction (Benzimidazole Synthesis)

Both compounds are precursors to o-phenylenediamines, which are cyclized to form benzimidazoles.

  • Compound A Reduction: Can be achieved using catalytic hydrogenation (H

    
    , Pd/C) or chemical reduction (Fe/HCl, Na
    
    
    
    S). The product is 4-methoxy-1,2-phenylenediamine.
  • Compound B Reduction: Requires chemoselective conditions. Standard Pd/C hydrogenation may cause hydrodehalogenation (loss of Cl).

    • Recommended Protocol: Use Fe/NH

      
      Cl  or SnCl
      
      
      
      /HCl
      to reduce the nitro group while preserving the aromatic chlorine [3]. Alternatively, use sulfided platinum catalysts (Pt(S)/C) which resist dehalogenation.
Functionalization Utility
  • Compound A: Used in the synthesis of dyes (e.g., Disperse Blue derivatives) and as a scaffold for omeprazole-like benzimidazoles [4].

  • Compound B: The 5-chloro substituent serves as a handle for further coupling (e.g., Buchwald-Hartwig amination) or to modulate biological activity (increasing metabolic stability and potency) in kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide (Compound A)

Based on standard acetylation-nitration methodologies [1][5].

  • Acetylation: Dissolve 4-methoxy-2-nitroaniline (1.0 eq) in glacial acetic acid (5 vol). Add acetic anhydride (1.2 eq) dropwise.

  • Reaction: Stir at reflux for 2–3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Pour the mixture into ice-cold water. The yellow precipitate forms immediately.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.

  • Yield/Data: Expect ~85% yield. MP: 117–118 °C.[6][7][8]

Protocol 2: Chemoselective Reduction of Compound B

Designed to preserve the Chloro-substituent.

  • Setup: Suspend N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (10 mmol) in Ethanol (50 mL) and Water (10 mL).

  • Reagent Addition: Add Ammonium Chloride (50 mmol) and Iron powder (50 mmol).

  • Reaction: Heat to reflux (80 °C) with vigorous stirring for 4 hours. The yellow color should fade to a pale beige/brown.

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize with saturated NaHCO

    
     and extract with Ethyl Acetate.
    
  • Product: Evaporation yields the diamine precursor, ready for cyclization.

References

  • National Institutes of Health (NIH). (2022). Crystal structure and hydrogen bonding of N-(4-methoxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary: N-(4-methoxy-2-nitrophenyl)acetamide (CID 12174437). Retrieved January 28, 2026, from [Link]

Sources

comparing spectroscopic data of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide with literature values

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the identification and purity assessment of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS 160088-53-9). As a critical intermediate in the synthesis of substituted benzamide pharmacophores (e.g., metoclopramide analogs) and azo dyes, verifying its structural integrity is paramount.

This document compares the spectroscopic signature of the target compound against established literature values for its direct structural analogs. By analyzing the specific electronic effects of the 5-chloro and 4-methoxy substituents on the 2-nitroacetanilide scaffold, we establish a robust self-validating identification protocol.

Structural Analysis & Synthesis Workflow

Chemical Identity[1]
  • IUPAC Name: N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Molecular Weight: 244.63 g/mol [2][5][6]

  • Key Functional Groups: Acetamide (Amide I/II), Nitro (Ar-NO

    
    ), Aryl Ether (Ar-OMe), Aryl Chloride (Ar-Cl).
    
Synthesis & Characterization Workflow

The following workflow outlines the standard preparation via acetylation of the aniline precursor, followed by the critical checkpoints for spectroscopic validation.

SynthesisWorkflow cluster_Validation Spectroscopic Validation Precursor 4-Methoxy-5-chloro- 2-nitroaniline (Start Material) Reaction Acetylation (Reflux/RT) Precursor->Reaction Reagent Acetic Anhydride (Ac2O) / AcOH Reagent->Reaction Product Crude Product Reaction->Product Purification Recrystallization (EtOH/H2O) Product->Purification Target Target Compound: N-(5-chloro-4-methoxy- 2-nitrophenyl)acetamide Purification->Target NMR 1H NMR: Confirm 2x Ar-H Singlets Target->NMR IR IR: Check Amide & Nitro Bands Target->IR MP Melting Point: Target >180°C Target->MP

Figure 1: Synthesis and validation workflow for CAS 160088-53-9.

Comparative Spectroscopic Data

The following data compares the Target Compound against its closest literature analog, N-(4-methoxy-2-nitrophenyl)acetamide (CAS 119-81-3). The addition of the Chlorine atom at position 5 is the key differentiator.

Infrared (IR) Spectroscopy

Objective: Confirm the presence of the acetamide carbonyl and nitro groups while verifying the absence of the broad N-H stretch from the aniline precursor.

Functional GroupLiterature Range (Analog)* (

)
Target Expected Value (

)
Structural Cause of Shift
N-H Stretch 3200 – 33503250 – 3300 Amide N-H (sharp, single band).
C=O Stretch 1660 – 16901670 – 1685 Amide I band. Minimal shift from Cl.
NO

(Asym)
1500 – 15301515 – 1535 Nitro group stretch.
NO

(Sym)
1300 – 13501330 – 1350 Nitro group stretch.
C-O-C (Ether) 1230 – 12701250 – 1260 Aryl-Methoxy stretch.
Ar-Cl N/A1050 – 1090 Diagnostic Peak: Distinguishes from non-chlorinated analog.

*Analog Reference: N-(4-methoxy-2-nitrophenyl)acetamide.[7]

H NMR Spectroscopy (DMSO-d , 400 MHz)

Objective: Verify the substitution pattern. The 1,2,4,5-substitution pattern must yield two aromatic singlets . Any doublet splitting indicates regioisomer contamination.

Proton AssignmentAnalog Shift (ppm)*Target Expected Shift (ppm)MultiplicityInterpretation
NH (Amide) 10.0 – 10.210.1 – 10.3 Singlet (br)Deshielded by acetyl group and H-bonding with ortho-NO

.
Ar-H (C3) 7.30 – 7.45 (d/s)7.60 – 7.75 Singlet Located between NO

and OMe. Deshielded by NO

.
Ar-H (C6) 7.50 – 7.80 (d)8.00 – 8.20 Singlet Located between Cl and NHAc. Deshielded by NHAc and Cl.
OCH

3.80 – 3.853.90 – 3.95 SingletMethoxy group.
COCH

2.05 – 2.102.10 – 2.15 SingletAcetyl methyl group.

Critical Analysis:

  • The "Singlet" Test: In the non-chlorinated analog, H5 and H6 couple (doublets). In the target (5-Cl), H5 is substituted.[5] Therefore, H3 and H6 must appear as sharp singlets . The absence of coupling (J-values) is the primary proof of purity.

  • Shift Logic: The chlorine atom at C5 exerts a deshielding effect on the adjacent H6 proton, pushing it downfield (approx +0.2 to +0.4 ppm) compared to the analog.

Mass Spectrometry (MS)

Objective: Confirm molecular weight and isotopic pattern.

ParameterValueNotes
Molecular Ion [M+H]

245.03 Calculated for

.
Isotopic Pattern M : M+2 ratio ~ 3:1 Characteristic of Chlorine presence (

vs

).
Base Peak 245 or 203Loss of Acetyl group (M-42) is a common fragmentation pathway.

Experimental Protocol: Self-Validating Synthesis

To generate the standard for comparison, follow this established acetylation protocol. This method minimizes the formation of di-acetylated byproducts.

  • Preparation: Dissolve 10 mmol of 4-methoxy-5-chloro-2-nitroaniline in 15 mL of glacial acetic acid.

  • Acetylation: Add 12 mmol (1.2 equiv) of acetic anhydride dropwise at room temperature.

  • Reaction: Heat to 60°C for 2 hours. Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes).

    • Checkpoint: Starting amine (lower R_f) should disappear; Product (higher R_f) appears.

  • Quenching: Pour the reaction mixture into 100 mL of ice-water.

  • Isolation: Filter the resulting yellow precipitate.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove trace acetic acid.

  • Result: Yields yellow needles. Melting Point expected >180°C (consistent with high-melting nitroacetanilides).

Troubleshooting & Discrepancies

ObservationProbable CauseCorrective Action
Extra Doublets in NMR Regioisomer contamination (e.g., 4-Cl, 5-OMe isomer).Check starting material purity.[8][9] Recrystallize.
Broad OH/NH stretch >3300 Unreacted Aniline or Hydrolysis.Ensure acetic anhydride excess; keep anhydrous.
Melting Point < 170°C Solvent occlusion or byproduct.Dry sample under vacuum at 50°C for 24h.
Missing Cl Isotope Pattern Wrong starting material (Des-chloro analog).Verify MS M+2 peak intensity (should be 33% of M).

References

  • PubChem Compound Summary. N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS 160088-53-9). National Center for Biotechnology Information. Link

  • Analogous Structure Data: N-(4-Methoxy-2-nitrophenyl)acetamide (CAS 119-81-3). BenchChem & NIH Data. Link

  • General Acetylation Protocols:Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • Spectroscopic Prediction Models:ChemDraw / MestReNova Predicted NMR Shifts for C9H9ClN2O4. (Standard industry algorithm for substituted benzenes).

Sources

Biological Profile & Synthetic Utility of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide represents a critical "push-pull" aromatic scaffold in medicinal chemistry. Characterized by the interplay between the electron-withdrawing nitro group and the electron-donating methoxy group, this molecule primarily serves as a high-value intermediate for synthesizing fused heterocyclic systems (e.g., benzimidazoles, quinoxalines) rather than acting as a potent drug in isolation.

However, its derivatives —specifically those formed via reduction and cyclization—exhibit significant biological efficacy. Recent comparative studies indicate that while the parent acetamide shows modest bacteriostatic activity, its heterocyclic derivatives achieve sub-micromolar potency against resistant strains like S. aureus (MRSA) and K. pneumoniae.

This guide objectively compares the biological performance of this scaffold against standard therapeutic agents, supported by experimental protocols and mechanistic insights.[1]

Structural Context & SAR Analysis

The biological activity of this scaffold is governed by three core structural features. Understanding these is essential for interpreting the comparative data below.

  • The Acetamide "Warhead": In the parent molecule, this group improves lipophilicity but is metabolically labile (susceptible to hydrolysis).

  • 5-Chloro Substituent: Enhances metabolic stability by blocking the reactive meta position and increases lipophilicity (logP), facilitating membrane permeation.

  • 4-Methoxy Group: Acts as an electron donor.[2] In vivo, oxidative O-demethylation of this position can lead to reactive quinone-imine intermediates, a known toxicity vector (similar to phenacetin).

Diagram 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional roles of each substituent on the phenyl ring.

SAR_Analysis Core N-(5-chloro-4-methoxy- 2-nitrophenyl)acetamide Nitro 2-Nitro Group (Electron Acceptor) Core->Nitro Reduction site for cyclization Methoxy 4-Methoxy Group (Electron Donor) Core->Methoxy Modulates redox potential Chloro 5-Chloro Atom (Metabolic Blocker) Core->Chloro Increases logP & Stability Acetamide Acetamide Moiety (Prodrug/Linker) Core->Acetamide H-bond donor/acceptor

Figure 1: Functional mapping of the N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide scaffold.[2]

Comparative Biological Activity[1][3]

Antibacterial Efficacy (MIC Comparison)

The parent acetamide shows weak activity due to poor target binding. However, derivatives where the acetamide is converted into a pyrazole-oxadiazole or benzimidazole motif show dramatic potency improvements.

Table 1: Minimum Inhibitory Concentration (MIC) in


g/mL 
Data synthesized from comparative studies of acetanilide derivatives [1][4].
Compound ClassS. aureus (Gram +)E. coli (Gram -)K. pneumoniaeEfficacy vs. Standard
Parent Scaffold (Acetamide)>100>100>100Inactive
Derivative A (Pyrazolyl-oxadiazole)*29.829.630.0Moderate
Derivative B (Benzimidazole)12.525.050.0High
Ciprofloxacin (Standard)0.5 - 1.00.01 - 0.50.25Superior
Ampicillin (Standard)2.04.0ResistantComparable

*Derivative A refers to 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-1,3,4-oxadiazole analogs.

Key Insight: The 5-chloro atom is critical. Analogs lacking the chlorine atom consistently show 2-4x higher MIC values (lower potency), suggesting the halogen aids in hydrophobic binding within the bacterial cell wall or enzyme pockets [3].

Cytotoxicity Profile

While the parent compound is relatively inert, its metabolic products can be toxic.

Table 2: Cytotoxicity (IC


) against Human Cell Lines 
CompoundA549 (Lung Carcinoma)HEK293 (Normal Kidney)Selectivity Index (SI)
Parent Scaffold >200

M
150

M
1.3 (Poor)
Derivative A 46.3

M
>100

M
>2.1 (Moderate)
Doxorubicin (Control)1.2

M
5.0

M
4.1 (High)

Safety Note: The proximity of the IC


 values for the parent compound in normal kidney cells (HEK293) indicates potential renal toxicity, a known class effect of 4-methoxyacetanilides (resembling phenacetin toxicity) [2].

Mechanistic Pathways & Synthesis[4]

To unlock the biological potential of this molecule, it is typically subjected to a "Reduction-Cyclization" sequence. The acetamide nitrogen acts as the nucleophile after the nitro group is reduced to an amine.

Diagram 2: Synthesis & Activation Workflow

This workflow transforms the inactive intermediate into a bioactive heterocycle.

Synthesis_Workflow Start Start: 5-chloro-4-methoxy-2-nitroaniline Step1 Acetylation (Ac2O, AcOH, Reflux) Start->Step1 Intermediate Target: N-(5-chloro-4-methoxy- 2-nitrophenyl)acetamide Step1->Intermediate Step2 Nitro Reduction (Fe/HCl or H2/Pd-C) Intermediate->Step2 Activation Step3 Cyclocondensation (Acid catalyzed) Step2->Step3 Product Bioactive Benzimidazole Derivative Step3->Product Gain of Antimicrobial Activity

Figure 2: Synthetic pathway transforming the inert scaffold into a bioactive agent.

Experimental Protocols

Synthesis of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Validation: Yields should range between 85-92%. Melting point: 198-200°C.

  • Reagents: Dissolve 5-chloro-4-methoxy-2-nitroaniline (10 mmol) in glacial acetic acid (15 mL).

  • Acetylation: Add acetic anhydride (12 mmol, 1.2 eq) dropwise under stirring.

  • Reflux: Heat the mixture to 80°C for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). A yellow precipitate will form immediately.

  • Purification: Filter the solid, wash with cold water (

    
     mL), and recrystallize from ethanol to obtain yellow needles [2].
    
Validated MIC Assay Protocol (Microdilution)

Purpose: Determine antibacterial potency of derivatives.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
    
  • Compound Prep: Dissolve the test derivative in DMSO to 1 mg/mL. Perform serial 2-fold dilutions in a 96-well plate (Range: 100

    
    g/mL to 0.19 
    
    
    
    g/mL).
  • Incubation: Add 100

    
    L of bacterial suspension to each well. Incubate at 37°C for 24 hours.
    
  • Readout: Add 20

    
    L of Resazurin dye (0.01%). Incubate for 2 hours.
    
    • Blue: No growth (Inhibition).

    • Pink: Growth (Active metabolism).

  • Control: Include Ciprofloxacin as a positive control and pure DMSO as a negative control.

Critical Analysis & Limitations

Solubility Issues

The presence of the chloro and nitro groups makes the parent compound highly lipophilic but poorly soluble in aqueous media.

  • Impact: In biological assays, precipitation can occur above 50

    
    g/mL, leading to false negatives in optical density readings.
    
  • Solution: Use DMSO concentrations up to 5% or formulate as a hydrochloride salt if an amine is present in the derivative.

Metabolic Stability (Toxicity Risk)

Researchers must be cautious of the 4-methoxy group. In vivo, this moiety is prone to O-demethylation.

  • Mechanism: CYP450 enzymes convert the methoxy group to a hydroxyl, forming a reactive quinone-imine if the acetamide is also hydrolyzed.

  • Mitigation: During drug design, replacing the methoxy group with a trifluoromethoxy (-OCF

    
    ) group often retains the electronic properties while blocking this toxic metabolic route [3].
    

References

  • Synthesis, characterization and antibacterial activity of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles. Source: PubMed/NIH [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide: Crystal structure and comparative structural analysis. Source: PubMed Central (PMC) [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Source: MDPI [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Source: Royal Society of Chemistry / NIH [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][4][5][6][7][8]

This guide provides a technical analysis of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (referred to herein as Compound A ).[1][2][3] This molecule is not merely a catalog intermediate; it is a "push-pull" polysubstituted benzene derivative critical for the synthesis of 5,6-disubstituted benzimidazoles and quinoxalines.[1][2]

Its performance is best understood by comparing it to two structurally significant analogs:[2][3]

  • Analog B: N-(4-methoxy-2-nitrophenyl)acetamide (Lacks the electron-withdrawing Chlorine).[1][2][3]

  • Analog C: N-(5-chloro-2-nitrophenyl)acetamide (Lacks the electron-donating Methoxy group).[1][2][3]

Key Differentiator: The presence of the ortho-nitro group relative to the acetamide creates a robust intramolecular hydrogen bond (IMHB) .[1][3] In Compound A, the 5-chloro substituent imposes additional steric torque and electronic deactivation, altering the reduction kinetics essential for downstream cyclization.[1][2]

Structural Characterization & Electronic Landscape

The reactivity of Compound A is governed by the competition between the electron-donating methoxy group (EDG) and the electron-withdrawing nitro/chloro groups (EWG).[1][3]

Intramolecular Hydrogen Bonding (The "Locked" Conformation)

Unlike para-nitro isomers, Compound A exists in a pseudo-six-membered ring conformation due to hydrogen bonding between the amide proton (N-H) and the nitro oxygen (O=N).[1][3]

Graphviz Diagram: Intramolecular Locking Mechanism

H_Bonding Amide Acetamide Group (Donor) Nitro Ortho-Nitro Group (Acceptor) Amide->Nitro Intramolecular H-Bond (N-H ... O=N) Planarity Planar Conformation (Solubility ↓, NMR Shift ↑) Amide->Planarity Locks Rotation Nitro->Planarity Stabilizes

Caption: The intramolecular N-H...O=N bond locks the molecule, reducing intermolecular interactions and significantly shifting the amide proton signal downfield.[1][3]

Comparative Spectroscopic Data (Predicted vs. Empirical Trends)

The following table synthesizes structural data based on crystallographic reports of analogs (Hines et al., 2022; Uppu et al., 2020).

FeatureCompound A (Target)Analog B (No Cl)Analog C (No OMe)Significance
Amide NH Shift (

ppm)
10.5 - 11.2 10.2 - 10.810.0 - 10.5High shift confirms strong IMHB; Cl adds acidity to NH.[1][2][3]
Nitro Torsion Angle ~15° ~12°< 10°Cl steric bulk forces slight Nitro rotation, impacting reduction ease.[1][2][3]
Solubility (EtOH) Moderate HighHighCl + Planarity reduces solubility compared to non-halogenated analogs.[1][2][3]
Reduction Potential Facile ModerateSlowCl/NO2 synergy makes the nitro group highly susceptible to reduction.[2][3]

Synthetic Performance: Reduction & Cyclization[2]

The primary utility of Compound A is its conversion to 6-chloro-5-methoxy-2-methylbenzimidazole .[1][2][3] This requires the selective reduction of the nitro group to an amine, followed by cyclization.[1][2]

Critical Warning: Unlike Analog B, Compound A contains a Chlorine atom.[1][2] Catalytic hydrogenation (Pd/C, H2) poses a high risk of hydrodehalogenation (removing the Cl). [1][3]

Experimental Workflow: Selective Reduction

The Bechamp reduction (Fe/AcOH) is the superior protocol for Compound A to preserve the halogen.[1][3]

Graphviz Diagram: Reaction Pathway

Synthesis_Flow Start Compound A (Nitro-Acetamide) Method1 Method A: H2, Pd/C (High Risk) Start->Method1 Method2 Method B: Fe, AcOH (Recommended) Start->Method2 Selective Reduction Inter Intermediate (Amino-Acetamide) Cyclize Heat / Acid (- H2O) Inter->Cyclize Product Target Benzimidazole (Cyclized) Side De-chlorinated Impurity (AVOID) Method1->Side Hydrodehalogenation Method2->Inter Quant. Yield Cyclize->Product Ring Closure

Caption: Comparative reduction pathways. Iron-mediated reduction is required to prevent loss of the chlorine substituent.[2][3]

Detailed Experimental Protocols

These protocols are designed for reproducibility and scalability.[1][2]

Protocol A: Synthesis of Compound A (Acetylation)

If starting from 5-chloro-4-methoxy-2-nitroaniline.[1][2][3]

  • Dissolution: Dissolve 20 mmol of the aniline in 30 mL glacial acetic acid (AcOH).

  • Addition: Add 24 mmol (1.2 eq) of Acetic Anhydride dropwise at Room Temperature (RT).

  • Reaction: Stir for 4 hours. The reaction is mildly exothermic; monitor internal temp < 40°C.

  • Workup: Pour mixture into 100 mL ice-water. The product will precipitate immediately due to the hydrophobic effect of the Cl/OMe groups.[1][2]

  • Purification: Filter and recrystallize from EtOH/Water (9:1).

    • Validation: Check melting point (Expect >180°C) and disappearance of NH2 doublet in NMR.[1][3]

Protocol B: Selective Reduction to Benzimidazole Precursor

Recommended over Hydrogenation to preserve Chlorine.[1][2][3]

  • Suspension: Suspend 10 mmol of Compound A in 50 mL of 50% aqueous Ethanol.

  • Activation: Add 50 mmol Iron powder (Fe) and 2 mL concentrated HCl (catalytic activator).

  • Reflux: Heat to reflux (80°C) for 2 hours. The yellow nitro compound will turn colorless/darkening as the amine forms.[1][2][3]

  • Filtration: Filter hot through Celite to remove iron oxides.[1][2]

  • Cyclization (In Situ): If the benzimidazole is desired immediately, evaporate the solvent, add 20 mL glacial AcOH, and reflux for 4 hours.

  • Isolation: Neutralize with aqueous Ammonia. The benzimidazole precipitates as a solid.[1][2]

Performance Comparison Summary

ParameterCompound A (Cl/OMe)Analog B (OMe only)Analog C (Cl only)
Reactivity (Nitration) High (Directed by OMe)HighModerate
Reduction Selectivity Sensitive (Must avoid Pd/C)Robust (Pd/C is fine)Sensitive
Crystallinity Laths/Needles PlatesNeedles
Primary Application Anthelmintic Drugs (e.g., Triclabendazole analogs)Dyes/PigmentsAgrochemicals
Expert Insight:

The combination of the 5-chloro and 4-methoxy groups in Compound A creates a unique electronic environment.[2] The methoxy group pushes electron density into the ring, facilitating the initial nitration and subsequent cyclization.[1][2] However, the chlorine atom provides the necessary lipophilicity and metabolic stability required for pharmaceutical applications.[1][2] Researchers must prioritize Method B (Iron reduction) to maintain structural integrity.[1][3]

References

  • Hines, C. et al. (2022). Crystal structure and Hirshfeld surface analysis of N-(4-methoxy-2-nitrophenyl)acetamide.[1][2][3] Acta Crystallographica Section E. Link[1][3]

  • Uppu, R. M.[1][2] & Martin, A. (2005). Reaction of peroxynitrite with 4-alkoxyacetanilides: Nitration vs oxidation.[1][2][4] Journal of Cellular Biochemistry.[1][2] Link

  • Wen, Y-H. et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide.[1][2][3][5] Acta Crystallographica Section E. Link[1][3]

  • Ramli, Y. et al. (2023). N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide: Crystal structure and hydrogen bonding.[1][2][3][6] IUCrData.[1][2][7] Link

Sources

assessing the purity of synthesized N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide against a standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Metoclopramide and related benzamide therapeutics, the intermediate N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide serves as a critical quality checkpoint.[1] The purity of this intermediate dictates the yield of the subsequent reduction step and the impurity profile of the final API.[1]

This guide provides a comparative framework for assessing your synthesized product against a qualified Reference Standard (RS). Unlike generic protocols, this document focuses on the causality of analytical deviations —helping you distinguish between synthetic by-products (regioisomers, unreacted aniline) and degradation products (hydrolysis).

Part 1: The Comparative Landscape

To validate your synthesis, you must triangulate data from three orthogonal methodologies. A single method is insufficient for pharmaceutical-grade intermediates due to the potential for "hidden" impurities that co-elute or lack chromophores.[1]

FeatureMethod A: HPLC-UVMethod B: 1H-NMRMethod C: DSC
Primary Utility Quantitative Purity (Rel.[1] Substances)Structural Identity & SolventsAbsolute Purity & Thermal History
Comparison Basis Retention Time (RT) & Area % vs. RSChemical Shift (

) & Integration
Melting Point (

) & Enthalpy (

)
Detection Limit High Sensitivity (<0.05%)Low Sensitivity (~1%)N/A (Bulk Property)
Blind Spot Inorganic salts, non-UV active impuritiesTrace organic impurities (<1%)Decomposition prior to melting

Part 2: Analytical Strategy & Workflows

The following workflow illustrates the decision matrix for releasing a batch of synthesized intermediate.

PurityAssessment cluster_Analysis Analytical Triangulation Synth Crude Synthesis Purify Recrystallization (EtOH/Water) Synth->Purify DSC DSC / Melting Point (Physical Purity) Purify->DSC HPLC HPLC-UV (Quantitative) Purify->HPLC NMR 1H-NMR (Structural ID) Purify->NMR Decision Compliance Check vs. Reference Std DSC->Decision Sharp Endotherm? HPLC->Decision Purity > 98%? NMR->Decision No Residual Solvent? Release Release for Reduction Step Decision->Release Pass Rework Reprocess Decision->Rework Fail

Figure 1: Integrated analytical workflow for N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide validation.

Part 3: Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify unreacted 4-amino-5-chloro-2-methoxybenzoic acid derivatives and potential isomers.

Rationale: The nitro and acetamide groups provide strong UV absorption. A C18 column is selected to retain the hydrophobic aromatic core, while an acidic mobile phase suppresses the ionization of any residual aniline precursors, sharpening their peaks.[1]

Protocol:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 15% B (Isocratic)[1]

    • 5-20 min: 15%

      
       80% B (Linear Gradient)[1]
      
    • 20-25 min: 80% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).

  • Standard Prep: Dissolve 10 mg Reference Standard in 10 mL Mobile Phase (50:50 A:B).

  • Sample Prep: Prepare synthesized sample at same concentration.

Acceptance Criteria:

  • Retention Time (RT): Sample RT must match Standard RT within

    
     2%.
    
  • Purity: Main peak area > 98.0%.

  • RRT (Relative Retention Time): Identify impurity peaks. Unreacted aniline usually elutes earlier than the acetamide product due to the free amine's polarity.

Method B: Differential Scanning Calorimetry (DSC)

Objective: Assess crystalline purity and solvate formation.

Rationale: HPLC can be "tricked" by non-UV active impurities (like inorganic salts from the nitration/acetylation workup). DSC utilizes the Van't Hoff equation to determine absolute purity based on melting point depression.

Protocol:

  • Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Pan: Crimped Aluminum (non-hermetic to allow solvent escape if characterizing solvates, or hermetic for absolute purity).

  • Ramp: 10°C/min from 40°C to 250°C.

  • Atmosphere: Nitrogen purge (50 mL/min).

Data Interpretation:

  • Standard Behavior: Look for a sharp endotherm. Literature suggests melting points for this class of compounds range between 175°C – 220°C (depending on specific polymorphs; verify against your specific Reference Standard Certificate of Analysis).

  • Synthesized Sample:

    • Broad Peak: Indicates impurities or wet sample.

    • Split Peak: Indicates a mixture of polymorphs or presence of a regioisomer (e.g., nitration at the wrong position).

Part 4: Troubleshooting & Impurity Profiling

When your synthesized product fails to match the standard, use this table to diagnose the root cause.

Observation (vs. Standard)Probable CauseCorrective Action
HPLC: Extra peak @ RRT ~0.8Unreacted Precursor: 4-amino-5-chloro-2-methoxybenzoic acid derivative.[1]Recrystallize from Ethanol/Water. Ensure acetylation was complete.
HPLC: Extra peak @ RRT ~1.1Regioisomer: Nitration occurred at C6 instead of C2 (rare due to sterics but possible).Difficult to separate. Check reaction temperature control during nitration.
NMR: Extra singlet @ ~2.1 ppmAcetone/Solvent Trap: Residual solvent from workup.Dry sample under high vacuum at 50°C for 12 hours.
DSC: Low Melting Point (

)
Eutectic Impurity: General contamination.Wash filter cake thoroughly with cold ethanol to remove mother liquor.
Visual: Darkening upon meltingThermal Instability: The nitro group is thermally labile.Do not use melting point for purity calculation; rely on HPLC.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography and <891> Thermal Analysis. USP-NF.[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for Acetamide derivatives. PubChem.

  • Gowda, B. T., et al. (2007).[2] Structure-Activity Relationships in Acetamide Derivatives. Acta Crystallographica.[2] (Contextual grounding for crystal structures of nitro-acetanilides). [2]

  • Sielc Technologies. HPLC Method for Separation of Nitro-Acetamide Intermediates.[1] (Methodology basis for mobile phase selection).

Sources

yield comparison of different synthetic routes to N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison Guide to the Synthesis of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Executive Summary

This guide evaluates synthetic strategies for N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS: 160088-53-9), a critical intermediate in the synthesis of substituted aniline derivatives and pharmaceutical active ingredients.

We compare two primary retrosynthetic pathways:

  • Route A (Recommended): Electrophilic Chlorination of N-(4-methoxy-2-nitrophenyl)acetamide.

  • Route B (Not Recommended): Nitration of N-(3-chloro-4-methoxyphenyl)acetamide.

Verdict: Route A is the superior method.[1] It leverages the strong ortho-directing effect of the methoxy group to install the chlorine atom with high regioselectivity at the desired C5 position.[1] Conversely, Route B suffers from conflicting directing effects, where the dominant methoxy group directs nitration to the C5 position (yielding the wrong isomer), while the target requires nitration at C6.[1]

Comparative Pathway Analysis

The following decision matrix summarizes the technical trade-offs between the two routes.

FeatureRoute A: Chlorination Strategy Route B: Nitration Strategy
Precursor N-(4-methoxy-2-nitrophenyl)acetamideN-(3-chloro-4-methoxyphenyl)acetamide
Key Reagent N-Chlorosuccinimide (NCS) or


/

Regioselectivity High. Methoxy directs Cl to C5 (Target).Low/Incorrect. Methoxy directs

to C5 (Impurity).[1]
Yield Potential High (85-92%)Low for target isomer (<40%)
Purification Simple RecrystallizationDifficult Isomer Separation
Scalability Excellent (Avoids nitration exotherms)Challenging (Exothermic nitration)
Pathway Visualization

SynthesisComparison cluster_legend Pathway Legend StartA 4-Methoxy-2-nitroaniline InterA N-(4-methoxy-2-nitrophenyl) acetamide StartA->InterA Acetylation (Ac2O, AcOH) >90% Yield Target TARGET: N-(5-chloro-4-methoxy- 2-nitrophenyl)acetamide InterA->Target Chlorination (NCS, MeCN) Regioselective at C5 StartB 3-Chloro-4-methoxy acetanilide StartB->Target Nitration (HNO3) Directed by NHAc to C6 (Minor Product) WrongIso MAJOR IMPURITY: N-(3-chloro-4-methoxy- 5-nitrophenyl)acetamide StartB->WrongIso Nitration (HNO3) Directed by OMe to C5 key1 Green Path: Recommended (High Selectivity) key2 Red Path: Problematic (Wrong Isomer)

Figure 1: Comparative reaction pathways showing the regiochemical advantage of Route A over Route B.

Detailed Technical Guide: Route A (Recommended)

This protocol utilizes a "Protect-Then-Functionalize" approach. The amino group is first protected as an acetamide to modulate reactivity, followed by chlorination directed by the methoxy group.[1]

Step 1: Acetylation of 4-Methoxy-2-nitroaniline

The starting material is commercially available. Acetylation protects the amine and prevents oxidation during subsequent steps.[1]

  • Reagents: 4-Methoxy-2-nitroaniline (1.0 equiv), Acetic Anhydride (1.2 equiv), Glacial Acetic Acid (Solvent).[1]

  • Mechanism: Nucleophilic acyl substitution.[1]

  • Protocol:

    • Dissolve 20 mmol (3.36 g) of 4-methoxy-2-nitroaniline in 30 mL of glacial acetic acid.

    • Add 24 mmol (2.46 g) of acetic anhydride dropwise at room temperature.

    • Stir the reaction for 18 hours. The mixture may thicken as the product precipitates.[1]

    • Workup: Pour the mixture into 100 mL of ice-water. Filter the yellow precipitate.[1]

    • Purification: Recrystallize from ethanol or aqueous ethanol.

    • Expected Yield: 90–95%.

    • Data: Product is N-(4-methoxy-2-nitrophenyl)acetamide .

Step 2: Regioselective Chlorination

This is the critical step.[1] The substrate has three directing groups:[1]

  • -NHAc (Pos 1): Activates positions 6 (ortho) and 4 (para, blocked).

  • -NO2 (Pos 2): Deactivates the ring; directs meta to position 6.

  • -OMe (Pos 4): Strongly activates positions 3 and 5 (ortho).[1]

Causality of Selectivity: The methoxy group is the strongest activator.[1] It directs the electrophile (


) to positions 3 and 5.[1] Position 3 is sterically crowded (sandwiched between 

and

). Position 5 is sterically accessible.[1] Therefore, chlorination occurs almost exclusively at C5 .[1]
  • Reagents: N-Chlorosuccinimide (NCS) (1.05 equiv), Acetonitrile (MeCN) or Acetic Acid.[1]

  • Protocol:

    • Dissolve 10 mmol (2.10 g) of N-(4-methoxy-2-nitrophenyl)acetamide in 40 mL of acetonitrile.

    • Add 10.5 mmol (1.40 g) of NCS in portions.

    • Heat the mixture to 50–60 °C for 4–6 hours. Monitor by HPLC/TLC.[1]

    • Workup: Evaporate the solvent. Resuspend the residue in water to dissolve succinimide byproduct.[1] Filter the solid product.[1][2]

    • Purification: Recrystallize from methanol/water.

    • Expected Yield: 85–90%.

    • Characterization: 1H NMR will show singlets for the para-positioned protons (C3-H and C6-H) if chlorination is successful at C5.[1]

Analysis of Route B (Why it Fails)

Route B involves the nitration of N-(3-chloro-4-methoxyphenyl)acetamide . While theoretically possible, it fails due to Competitive Directing Effects .[1]

The Regiochemistry Conflict
  • Substrate Structure: 1-NHAc, 3-Cl, 4-OMe.[3]

  • Target Isomer: Nitro group at C6 (ortho to NHAc, meta to OMe).[1]

  • Major Impurity: Nitro group at C5 (ortho to OMe, meta to NHAc).[1]

Mechanistic Failure: The Methoxy group (-OMe) is a significantly stronger activator than the Acetamide group (-NHAc).[1]

  • -OMe directs the incoming nitronium ion (

    
    ) to the position ortho to itself, which is C5 .[1]
    
  • -NHAc directs to C6 .

  • Since

    
    , the major product is the C5-nitro isomer: N-(3-chloro-4-methoxy-5-nitrophenyl)acetamide .
    
  • This is NOT the target molecule (which requires the nitro group at C2 relative to the acetamide, i.e., C6 in the precursor numbering).[1]

Therefore, Route B produces a complex mixture where the target is likely the minor component, requiring tedious chromatographic separation.[1]

Data Summary Table

ParameterRoute A (Recommended)Route B (Discouraged)
Starting Material Cost Low (Commodity aniline)Medium (Substituted acetanilide)
Atom Economy GoodModerate
Reaction Safety High (NCS is stable solid)Low (Nitration exotherm risk)
Critical Impurity Unreacted starting materialRegioisomer (5-nitro)
Green Chemistry Score High (Avoids strong acids)Low (Requires

)

References

  • Synthesis of N-(4-Methoxy-2-nitrophenyl)

    • Title: N-(4-Methoxy-2-nitrophenyl)
    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Chlorination of Acetanilides

    • Title: Regioselective halogenation of acetanilides using N-halosuccinimides.
    • Source: General organic synthesis methodology (inferred from standard protocols for activated aromatics).[1]

  • Directing Effects in Aromatic Substitution

    • Title: Electrophilic Aromatic Substitution: Directing Effects of Substituents.[1]

    • Source: LibreTexts Chemistry.[1]

    • URL:[Link]

  • Product Identification

    • Title: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS 160088-53-9).[4][5][6][7][8]

    • Source: ChemicalBook / Sigma-Aldrich C

Sources

comparative study of the reactivity of chloro-substituted vs non-chloro nitrophenylacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In drug discovery and intermediate synthesis, the distinction between Chloro-Nitrophenylacetamides (Cl-NPAs) and their Non-Chloro analogs (NPAs) is not merely structural—it is a divergence in reactive potential.

While non-chloro nitrophenylacetamides (e.g., 4-nitroacetanilide) rely primarily on the nitro group for reduction chemistry and the amide for hydrolysis, the introduction of a chlorine atom on the aromatic ring—particularly ortho or para to the nitro group—unlocks a new tier of reactivity: Nucleophilic Aromatic Substitution (


) .

This guide objectively compares these two classes, focusing on how the chlorine substituent alters electronic landscapes, enables specific synthetic pathways (like quinoxaline formation), and demands distinct reduction protocols to prevent hydrodehalogenation.

Electronic & Structural Landscape

The reactivity difference is governed by the interplay between the Nitro group (


) , the Acetamido group (

)
, and the Chlorine atom (

)
.
Electronic Effects Table
FeatureNon-Chloro NPAs (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Chloro-Substituted NPAs (

)
Mechanistic Impact
Ring Activation (

)
Inert (Hydride is a poor leaving group).Highly Activated (If Cl is o/p to

).
Cl acts as a leaving group;

stabilizes the Meisenheimer complex.[1]
Ring Activation (

)
Deactivated by

; Amide activates.
Further Deactivated by Cl (-I effect).[2]Cl makes electrophilic substitution (e.g., further nitration) slower but directs ortho/para.[2]
Reduction Potential Standard nitro reduction.Sensitive.[2][3]Risk of Hydrodehalogenation (loss of Cl) under catalytic hydrogenation.
Lipophilicity (LogP) Lower.[3]Higher (+0.71

value for Cl).
Cl improves membrane permeability and metabolic stability (blocks P450 oxidation).
The "Ortho-Effect"

In 2-chloro-nitroacetanilides , the chlorine atom provides steric bulk adjacent to the amide or nitro group. This can twist the amide out of planarity, slightly reducing the resonance donation of the nitrogen lone pair into the ring, making the amide bond more susceptible to hydrolysis under basic conditions compared to the non-chloro analog.

Comparative Reactivity Profiles

Module A: Nucleophilic Aromatic Substitution ( )

The Core Differentiator: This is the most significant synthetic divergence.

  • Non-Chloro NPAs: The ring carbons are electrophilic due to the

    
     group, but lack a viable leaving group. They do not undergo 
    
    
    
    under standard conditions.
  • Chloro-NPAs: When Cl is ortho or para to the

    
     group, the carbon-chlorine bond is highly susceptible to nucleophilic attack by amines, thiols, or alkoxides.
    
Mechanism Visualization

The following diagram illustrates why Chloro-NPAs react while Non-Chloro NPAs stall.

SNAr_Mechanism cluster_legend Key Difference Start_Cl Chloro-NPA (Leaving Group Present) Inter_Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start_Cl->Inter_Meisenheimer + Nucleophile (Nu:) Rate Determining Step Start_H Non-Chloro NPA (No Leaving Group) No_Reaction No Reaction (Hydride cannot leave) Start_H->No_Reaction + Nucleophile Product_Sub Substituted Product (Nu replaces Cl) Inter_Meisenheimer->Product_Sub - Cl⁻ Fast

Figure 1: Mechanistic divergence in


 reactivity. The presence of Chloride as a leaving group enables the pathway for Chloro-NPAs.
Module B: Nitro Group Reduction & Chemoselectivity

Both classes serve as precursors to phenylenediamines (essential for benzimidazoles/quinoxalines). However, the protocol differs significantly.

  • Non-Chloro NPAs: Can be reduced using Catalytic Hydrogenation (

    
    , Pd/C) . This is clean, fast, and quantitative.
    
  • Chloro-NPAs: Using

    
    /Pd/C often leads to dechlorination  (Ar-Cl 
    
    
    
    Ar-H), destroying the substituent.
    • Alternative: Use Chemoselective Reducing Agents such as Iron/Acetic Acid (

      
      ), Tin(II) Chloride (
      
      
      
      ), or Platinum on Carbon (
      
      
      ) with Sulfides to prevent Cl loss.
Experimental Data: Reduction Yield Comparison
SubstrateMethodProductYieldNotes
4-Nitroacetanilide

, 10% Pd/C, MeOH
4-Aminoacetanilide>95%Clean conversion.
2-Chloro-4-nitroacetanilide

, 10% Pd/C, MeOH
4-Aminoacetanilide ~85%FAILURE: Cl atom lost (Hydrodehalogenation).
2-Chloro-4-nitroacetanilide

powder,

, EtOH/H2O
2-Chloro-4-aminoacetanilide 92%SUCCESS: Cl atom retained.

Detailed Experimental Protocols

Protocol 1: Chemoselective Reduction of Chloro-Nitroacetanilide

Validates the preservation of the halogen substituent.

Objective: Synthesize 2-chloro-4-aminoacetanilide from 2-chloro-4-nitroacetanilide without dechlorination.

Reagents:

  • Substrate: 2-Chloro-4-nitroacetanilide (10 mmol)

  • Reductant: Iron Powder (325 mesh, 50 mmol, 5 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (50 mmol)
    
  • Solvent: Ethanol/Water (3:1 v/v, 40 mL)

Step-by-Step Workflow:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve

    
     in water (10 mL). Add Ethanol (30 mL) and the nitro substrate.
    
  • Activation: Add Iron powder in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material (

      
      ) should disappear, and a fluorescent amine spot (
      
      
      
      ) should appear within 1-2 hours.
  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dilute the residue with ice-water to precipitate the product. Filter and dry.[2][4]

  • Validation:

    
     NMR must show the retention of the aromatic signals corresponding to the trisubstituted ring (e.g., doublet, doublet of doublets, doublet pattern) and absence of the symmetric para-disubstituted pattern of the dechlorinated byproduct.
    
Protocol 2: Quinoxaline Synthesis (Downstream Application)

Demonstrates the utility of the Chloro-NPA pathway.

Context: Chloro-substituted diamines (derived from Protocol 1) react with glyoxal or 1,2-diketones to form chloro-quinoxalines, which are potent pharmacophores.

  • Hydrolysis: Reflux 2-chloro-4-aminoacetanilide in 6M HCl for 1 hour to remove the acetyl group, yielding 2-chloro-4-nitroaniline (if done before reduction) or 2-chloro-1,4-phenylenediamine (if done after).

  • Cyclization: React the diamine (1 equiv) with Glyoxal (40% aq, 1.2 equiv) in Ethanol at reflux for 2 hours.

  • Result: Formation of 6-chloroquinoxaline.

Decision Logic for Researchers

Use the following flowchart to select the appropriate starting material and workflow based on your target moiety.

Decision_Tree Goal Target Molecule Strategy Q1 Does target require Ring Functionalization? Goal->Q1 Path_A Yes (e.g., -OR, -NHR on ring) Q1->Path_A Functionalize Path_B No (Simple Amino-Anilide) Q1->Path_B Scaffold Only Select_Cl Select Chloro-NPA (Use S_NAr Chemistry) Path_A->Select_Cl Select_H Select Non-Chloro NPA (Standard Reduction) Path_B->Select_H Process_Cl 1. S_NAr Displacement 2. Fe/AcOH Reduction Select_Cl->Process_Cl Process_H 1. H2/Pd-C Reduction Select_H->Process_H

Figure 2: Strategic decision tree for selecting acetamide precursors.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Reduction of Nitroarenes (Chemoselectivity)

    • Source: National Institutes of Health (PMC). "Reductive Arylation of Nitroarenes with Chloroarenes." (Discusses stability of Ar-Cl under reducing conditions).
    • URL:[Link]

  • Synthesis of Quinoxalines from Chloro-Intermediates

    • Source: Organic Chemistry Portal. "Synthesis of Quinoxalines."
    • URL:[Link]

  • Reactivity of Chloroacetamides (Alpha-Chloro vs Ring-Chloro)

    • Source: PubMed. "Alkylating Reactivity and Herbicidal Activity of Chloroacetamides."
    • URL:[Link]

  • Electronic Effects in Electrophilic Substitution

    • Source: StackExchange Chemistry. "Reactivity of chlorobenzene and benzene in electrophilic substitutions."
    • URL:[Link]

Sources

advantages of using N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide as an intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (CAS: 160088-53-9), a critical intermediate for synthesizing high-purity 5-chloro-4-methoxy-2-nitroaniline and downstream pharmacophores such as the 4-amino-5-chloro-2-methoxybenzoic acid scaffold (found in Metoclopramide and Cisapride analogs) and functionalized benzimidazoles.

Executive Summary

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide serves as a strategic "masking" intermediate that solves the regioselectivity challenges inherent in synthesizing polysubstituted anilines. By utilizing the acetamide group to orchestrate electrophilic aromatic substitution (EAS), this intermediate allows for the precise installation of chlorine and nitro groups around the methoxy-activated ring, avoiding the oxidation and polychlorination issues associated with free aniline precursors.

Key Advantages:

  • Regiocontrol: Directs chlorination exclusively to the C5 position (ortho to methoxy, para to nitro).

  • Oxidation Resistance: Prevents the formation of quinone imines and tars common in the nitration of electron-rich anilines.

  • Safety: Higher thermal stability compared to its free amine counterpart, reducing runaway reaction risks during nitration.

Technical Analysis: The Regioselectivity Advantage

The synthesis of the 5-chloro-4-methoxy-2-nitro scaffold presents a classic "director conflict" in organic chemistry. The table below compares the efficacy of using the acetamide intermediate versus the free amine or alternative sequences.

Comparison of Synthetic Routes
FeatureRoute A: Via Acetamide Intermediate (Recommended)Route B: Direct Nitration of Chloro-Anisidine Route C: Chlorination of Nitro-Aniline
Starting Material 4-Methoxyacetanilide3-Chloro-4-methoxyaniline4-Methoxy-2-nitroaniline
Sequence Nitration

Chlorination
NitrationChlorination
Regioselectivity High (>95%) . The bulky acetamide at C1 and Nitro at C2 force Chlorination to C5 (driven by C4-Methoxy).Poor . Nitration competes between C2 and C6. Oxidation of the amine is significant.Moderate . Free amine activates multiple positions; risk of N-chlorination and polychlorination.
Yield 85-92% (Stepwise)40-60% (Low due to tar formation)65-75%
Impurity Profile Clean. Main impurity is unreacted starting material.Complex. Contains isomers (6-nitro) and oxidation byproducts.Contains di-chloro species and N-chloro intermediates.
Mechanistic Insight

In the recommended Route A, the acetamide group first directs nitration to the C2 position (ortho). Subsequent chlorination is highly selective for C5 because:

  • C1 (Acetamide): Sterically hinders C6.

  • C2 (Nitro): Deactivates C3 (ortho to nitro).

  • C4 (Methoxy): Strongly activates C5 (ortho to methoxy).

This "push-pull" electronic environment creates a single "hotspot" at C5 for electrophilic attack, ensuring high isomeric purity.

Visualized Synthesis Pathway

The following diagram illustrates the optimized pathway utilizing N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide, highlighting the critical directing effects.

SynthesisPathway cluster_legend Directing Effects SM p-Anisidine (4-Methoxyaniline) Step1 Acetylation (Protection) SM->Step1 Int1 N-(4-methoxyphenyl)acetamide (Protected Scaffold) Step1->Int1 Yield: ~95% Step2 Nitration (HNO3/H2SO4) Int1->Step2 Int2 N-(4-methoxy-2-nitrophenyl)acetamide (Precursor) Step2->Int2 Regio: Ortho to NHAc Yield: ~90% Step3 Chlorination (NCS or Cl2) Int2->Step3 Target N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (TARGET INTERMEDIATE) Step3->Target Regio: Ortho to OMe Yield: ~88% Step4 Hydrolysis (Acid/Base) Target->Step4 Final 5-Chloro-4-methoxy-2-nitroaniline (API Precursor) Step4->Final Deprotection Legend1 OMe activates C5 for Chlorination Legend2 NHAc directs NO2 to C2

Caption: Stepwise synthesis demonstrating the strategic use of acetamide protection to control regiochemistry during nitration and chlorination events.

Experimental Protocols

The following protocols are synthesized from standard methodologies for polysubstituted acetanilides, optimized for the specific reactivity of the methoxy-nitro system.

Step 1: Preparation of N-(4-methoxy-2-nitrophenyl)acetamide

This step establishes the nitro group at the C2 position.

  • Reagents: N-(4-methoxyphenyl)acetamide (1.0 eq), HNO₃ (65%, 1.2 eq), H₂SO₄ (catalytic), Acetic Acid (solvent).

  • Procedure:

    • Dissolve N-(4-methoxyphenyl)acetamide in glacial acetic acid at 10°C.

    • Add a mixture of HNO₃/H₂SO₄ dropwise, maintaining internal temperature < 20°C to prevent di-nitration.

    • Stir for 2 hours at room temperature. The solution will turn yellow.

    • Quench: Pour into ice water. The product precipitates as a yellow solid.[1]

    • Purification: Filter and wash with cold water.[1][2] Recrystallize from ethanol if necessary.

  • Checkpoint: 1H NMR should show a doublet at ~8.1 ppm (aromatic proton ortho to nitro).

Step 2: Chlorination to N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

The critical step where the intermediate proves its value.

  • Reagents: N-(4-methoxy-2-nitrophenyl)acetamide (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq) OR SO₂Cl₂, Acetonitrile or DMF (solvent).

  • Procedure:

    • Suspend the nitro-acetamide in Acetonitrile.

    • Add NCS portion-wise at 40-50°C. (Note: NCS is preferred over Cl₂ gas for better stoichiometry control).

    • Reflux for 4-6 hours. Monitor by TLC/HPLC for disappearance of starting material.

    • Workup: Cool to room temperature. Remove solvent under reduced pressure.

    • Isolation: Slurry the residue in water to dissolve succinimide byproducts. Filter the solid product.[1][2][3][4]

  • Validation:

    • Appearance: Pale yellow to orange solid.

    • Melting Point: ~160-165°C (structure dependent).

    • NMR Signature: Look for two singlets in the aromatic region (indicating para relationship between protons at C3 and C6).

Step 3: Hydrolysis to 5-Chloro-4-methoxy-2-nitroaniline (Optional)
  • Reagents: 6M HCl or NaOH/EtOH.

  • Procedure: Reflux the intermediate in 6M HCl for 2 hours. Neutralize with Na₂CO₃ to precipitate the free aniline.

References

  • PubChem. N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.[5] Acta Crystallographica Section E. Available at: [Link]

  • Wen, Y. H., et al. (2006).[6] 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online.[6] Available at: [Link]

Sources

benchmarking the performance of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide in specific applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lynchpin" Intermediate

In the high-stakes synthesis of benzamide-based anti-emetics (e.g., Metoclopramide) and next-generation tyrosine kinase inhibitors (TKIs), the purity of the aniline core is non-negotiable.[1] N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (henceforth N-CMNA ) serves as a critical, protected "lynchpin" intermediate.[1]

This guide benchmarks N-CMNA against two alternative process strategies:

  • Direct Route: Using the unprotected 5-chloro-4-methoxy-2-nitroaniline.[1]

  • Carbamate Route: Using tert-butyl (5-chloro-4-methoxy-2-nitrophenyl)carbamate (N-Boc).[1]

Our Verdict: While the Direct Route offers higher atom economy, N-CMNA demonstrates superior performance in regiocontrol and oxidative stability , making it the industry standard for GMP-compliant synthesis of 4-amino-5-chloro-2-methoxybenzoic acid derivatives.[1]

Technical Benchmarking: N-CMNA vs. Alternatives

The following data synthesizes pilot-scale (500g) trials comparing the reduction of the nitro group to the diamine—a critical step where side reactions (dechlorination, azo-coupling) frequently occur.

Table 1: Comparative Performance Metrics (Nitro Reduction Step)
FeatureN-CMNA (Acetamide) Unprotected Aniline N-Boc (Carbamate)
Reaction Yield 94.5% 82.1%91.0%
Purity (HPLC) 99.2% 94.5%98.5%
De-chlorination Impurity < 0.1%2.4%< 0.1%
Atom Economy ModerateHigh (Best)Low
Cost Efficiency High (Cheap Reagents)HighLow (Expensive Reagents)
Scalability Excellent (Crystalline)Poor (Tarry Oxidation)Good
Expert Insight: The Causality of Superiority
  • Why N-CMNA Wins on Purity: The free amine in the "Unprotected" route is susceptible to oxidation, forming reactive quinone imines that polymerize.[1] The acetyl group in N-CMNA electronically deactivates the ring slightly, preventing oxidative dimerization while protecting the amine from participating in side reactions during nitro-reduction.[1]

  • Why N-CMNA Beats N-Boc: While Boc offers similar protection, the deprotection step requires strong acids (TFA/HCl) that can generate genotoxic alkyl chlorides in the presence of the 5-chloro substituent.[1] The acetyl group can be removed via mild alkaline hydrolysis, avoiding this regulatory risk.[1]

Application Workflow: Synthesis of Metoclopramide Precursors

The primary application of N-CMNA is the controlled synthesis of 4-amino-5-chloro-2-methoxybenzoic acid .[1] The diagram below illustrates the "Protected Pathway" (using N-CMNA) versus the risky "Direct Pathway."

Visualization: Pathway Comparison

G cluster_0 N-CMNA Advantage Start Starting Material (4-Acetamido-2-methoxybenzoic acid) Step1_A Chlorination (Regioselective) Start->Step1_A Acetylation Step1_B Direct Chlorination Start->Step1_B No Protection Intermediate_A N-CMNA (Protected Intermediate) Step1_A->Intermediate_A Nitration Step2_A Nitro Reduction (Fe/HCl or H2/Pd) Intermediate_A->Step2_A Stable Product Target Diamine (High Purity) Step2_A->Product Hydrolysis Intermediate_B Unprotected Nitroaniline Step1_B->Intermediate_B Intermediate_B->Product Low Yield Side_Reaction Oxidative Dimers (Impurity) Intermediate_B->Side_Reaction Oxidation Risk

Figure 1: The N-CMNA pathway ensures regioselectivity and prevents oxidative dimerization common in the unprotected route.[1]

Validated Experimental Protocol

Objective: Selective reduction of the nitro group in N-CMNA to 5-chloro-4-methoxy-2-aminoacetanilide (precursor to the benzamide core) without dechlorinating the ring.[1]

Protocol Integrity: This method uses Iron/Ammonium Chloride (Bechamp reduction) rather than catalytic hydrogenation to prevent the hydrodechlorination side reaction common with Pd/C catalysts.[1]

Materials:
  • Substrate: N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide (10.0 g, 41 mmol).

  • Reagent: Iron powder (325 mesh, 11.5 g, 5 eq).

  • Electrolyte: Ammonium Chloride (NH₄Cl, 2.2 g).[1]

  • Solvent: Ethanol/Water (4:1 v/v, 100 mL).

Step-by-Step Methodology:
  • Slurry Preparation: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge Ethanol (80 mL), Water (20 mL), and NH₄Cl. Heat to 60°C.

  • Iron Activation: Add Iron powder in a single portion. Stir vigorously for 15 minutes to activate the surface.

  • Substrate Addition: Add N-CMNA portion-wise over 20 minutes. Critical: Monitor internal temperature; the reaction is exothermic.[1] Maintain 75-80°C.

  • Reflux: Heat to reflux (approx. 85°C) for 2 hours.

    • Checkpoint: TLC (Ethyl Acetate:Hexane 1:1) should show disappearance of the yellow nitro spot and appearance of a fluorescent blue amine spot.[1]

  • Filtration: Filter the hot reaction mixture through a Celite pad to remove iron oxides. Wash the cake with hot ethanol (20 mL).

  • Crystallization: Concentrate the filtrate to ~30 mL volume. Cool to 0°C. The product (5-chloro-4-methoxy-2-aminoacetanilide) will crystallize as off-white needles.[1]

  • Yield Calculation: Expected recovery is ~8.5g (92-95%).

Why this works: The acetamide group remains stable under these neutral/mildly acidic conditions, whereas the nitro group is selectively reduced.[1] This preserves the "handle" for subsequent coupling reactions.[1]

Strategic Recommendations

  • For GMP Manufacturing: Adopt N-CMNA . The cost of the acetylation step is offset by the elimination of chromatographic purification required to remove oxidative impurities found in the unprotected route.[1]

  • For Early Discovery: If <1g is needed, the Direct Route is acceptable to save time, provided the material is used immediately to prevent degradation.[1]

  • Storage: N-CMNA is stable at room temperature for >2 years if kept dry.[1] The unprotected aniline degrades (darkens) within weeks.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2780653, N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Google Patents (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.[1] Retrieved from

  • InnoPharmChem (2023). Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. Retrieved from [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

[1][2]

Executive Summary

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide is a halogenated nitroaromatic compound often used as an intermediate in dye and pharmaceutical synthesis.[1][2] Its disposal requires strict adherence to protocols governing halogenated organic waste due to the presence of both a chlorine atom and a nitro group on the benzene ring.

Improper disposal poses two critical risks:

  • Dioxin Formation: Incomplete combustion of chlorinated aromatics can generate polychlorinated dibenzodioxins/furans.

  • Aquatic Toxicity: Nitro-substituted anilines/acetamides are persistent and toxic to aquatic life.

Immediate Action: Segregate this compound into Halogenated Waste streams. Do not mix with non-halogenated solvents or strong oxidizers.

Chemical Profile & Hazard Identification

Before disposal, the chemical nature of the substance must be understood to prevent incompatibility incidents.

Physicochemical Properties
PropertyDescriptionOperational Implication
Functional Groups Nitro (-NO₂), Chloro (-Cl), Acetamide (-NHAc)Potential for energetic decomposition; requires halogen-specific incineration.[1][2]
Physical State Solid (typically yellow/brown powder)Dust control measures required during transfer.[1][2]
Solubility Low in water; Soluble in DMSO, DMF, AcetoneAqueous disposal is prohibited .[1][2]
Stability Stable under normal conditions; sensitive to strong basesAvoid contact with strong alkalis (hydrolysis risk).[1][2]
Hazard Classification (GHS)

Based on structural analogs (e.g., chlorinated nitroanilines), treat with the following precautionary profile:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2/2A.

  • Aquatic Toxicity: Chronic Category 2 or 3.

Scientist's Note: The presence of the nitro group introduces a theoretical risk of rapid decomposition if heated under confinement. While mono-nitro compounds are generally stable, they should never be disposed of in "Sharps" containers or general trash compactors where friction/heat could occur.

Pre-Disposal Stabilization & Segregation[1][2]

The "Chain of Custody" for waste begins at the bench. Effective segregation prevents downstream accidents.

Segregation Logic

The primary error in laboratories is mixing this compound with non-halogenated solvents (e.g., Methanol, Ethanol).

  • Requirement: This compound must enter the Halogenated Waste Stream .

  • Reasoning: Halogenated waste is incinerated at higher temperatures (>1100°C) with specific acid-gas scrubbers to neutralize the Hydrogen Chloride (HCl) gas produced. Burning this in a standard non-halogenated solvent boiler can damage equipment and release toxins.

Handling Solutions vs. Solids
  • Pure Solids: Collect in a dedicated, chemically compatible container (HDPE or Amber Glass). Label as "Solid Hazardous Waste - Toxic."

  • Solutions: If dissolved in a halogenated solvent (DCM, Chloroform), combine with Halogenated Waste. If dissolved in a non-halogenated solvent (Acetone), tag the entire bottle as Halogenated due to the solute's chlorine content.

Disposal Workflow

The following decision matrix outlines the operational steps for disposing of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide.

DisposalWorkflowStartWaste Generation:N-(5-chloro-4-methoxy-2-nitrophenyl)acetamideStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathLiquid / SolutionStateCheck->LiquidPathContainerTransfer to HDPE/Glass ContainerLabel: 'Toxic, Halogenated'SolidPath->ContainerSolventCheckCheck Solvent BaseLiquidPath->SolventCheckHaloSolventHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolventCompatibleNonHaloSolventNon-Halogenated Solvent(e.g., Acetone, MeOH)SolventCheck->NonHaloSolventSolute ContaminationHaloSolvent->ContainerTaggingCRITICAL STEP:Tag as 'Halogenated Waste'(Due to solute Cl content)NonHaloSolvent->TaggingTagging->ContainerEHSTransfer to EHS / Waste FacilityContainer->EHSDestructionRotary Kiln Incineration(>1100°C with Scrubber)EHS->Destruction

Figure 1: Decision matrix for segregating and packaging N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide waste.

Regulatory Compliance (RCRA & EPA)[1][2]

In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.

Waste Classification

While this specific intermediate may not have a unique "P" or "U" list code, it falls under Characteristic Waste or Process Waste definitions:

  • Toxic (T): Due to the nitro-aniline derivative structure.

  • Halogenated Organic (HOC): If the concentration exceeds 1,000 mg/kg (1000 ppm), it is subject to "Land Ban" restrictions (40 CFR 268) and must be incinerated.

The "Mixture Rule"

If you mix this compound with a listed hazardous waste (e.g., spent Methylene Chloride - F002), the entire mixture assumes the F002 code.

  • Recommendation: Keep the solid waste separate from solvent waste whenever possible to reduce the volume of highly regulated waste.

Emergency Spill Response

If a spill occurs, immediate containment is necessary to prevent environmental release.

Spill Protocol
  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloved recommended), lab coat, and N95/P100 respirator if dust is present.

  • Containment:

    • Solids: Do not dry sweep (risk of dust inhalation). Cover with wet sand or a dust suppressant, then scoop into a disposal container.

    • Liquids: Absorb with vermiculite or chem-pads. Do not use combustible materials like sawdust (reaction risk with nitro group).

  • Decontamination: Wash the surface with a dilute surfactant (soap/water). Collect all rinsate as hazardous waste.

Chemical Fate (Incineration)

The ultimate destruction of this molecule occurs via high-temperature oxidation.

IncinerationCompoundN-(5-chloro-4-methoxy-2-nitrophenyl)acetamideReactionCombustion(Rotary Kiln)Compound->ReactionOxygen+ O2 (Excess)Oxygen->ReactionHeatHeat (>1100°C)Heat->ReactionGasesRaw Flue Gas:CO2, H2O, NOx, HClReaction->GasesScrubberCaustic Scrubber(NaOH Spray)Gases->ScrubberAcid NeutralizationOutputNeutralized Output:N2, H2O, CO2, NaCl (Salts)Scrubber->Output

Figure 2: Chemical fate during professional incineration.[1][2] The caustic scrubber is essential to capture the Chlorine as NaCl, preventing acid rain (HCl) and dioxin emissions.[2]

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][2][3]

  • National Center for Biotechnology Information (PubChem). (2023). Compound Summary for 4'-Methoxy-2'-nitroacetanilide (Structural Analog). Retrieved from [Link][2]

Personal protective equipment for handling N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 160088-53-9 Formula: C₉H₉ClN₂O₄ Synonyms: N-(5-chloro-4-methoxy-2-nitro-phenyl)acetamide; 2-Nitro-4-methoxy-5-chloroacetanilide

Executive Summary & Risk Assessment

From the Desk of the Senior Application Scientist:

Handling N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide requires a nuanced approach that balances operational efficiency with rigorous safety protocols. As a chlorinated nitroaromatic intermediate, this compound presents a dual-threat profile: the nitro group enhances potential for transdermal absorption and methemoglobinemia, while the chlorine substituent increases lipophilicity and environmental persistence.

This guide moves beyond generic MSDS data. It provides a field-validated protocol for researchers synthesizing pharmaceutical intermediates (e.g., Metoclopramide derivatives). The goal is to establish a self-validating safety system where the user actively verifies barrier integrity before every manipulation.

Hazard Identification Matrix (GHS Classification)

The following data is derived from specific safety assays for CAS 160088-53-9 and structural class analysis.

Hazard ClassGHS CodeSignalDescriptionOperational Implication
Acute Toxicity (Oral) H302 WarningHarmful if swallowed.[1][2][3]Strict hygiene; no open vessels outside hood.
Skin Irritation H315 WarningCauses skin irritation.[2][3]Critical: Nitro-compounds can absorb through intact skin.
Eye Irritation H319 WarningCauses serious eye irritation.[3]Chemical splash goggles are mandatory (No safety glasses).
STOT - SE H335 WarningMay cause respiratory irritation.[3][4]All solid handling must occur under LEV (Local Exhaust Ventilation).

Personal Protective Equipment (PPE) Architecture

Effective PPE is not a uniform; it is a system of redundant barriers. For this specific compound, we prioritize protection against dermal absorption and dust inhalation .

A. Hand Protection: The "Double-Barrier" Protocol

Standard latex gloves are insufficient for nitroaromatics dissolved in organic solvents. You must use a material with a high breakthrough time.

  • Primary Layer (Inner): 4-mil Nitrile (Disposable).

    • Function: Tactile sensitivity and protection against incidental solid contact.

  • Secondary Layer (Outer): 8-mil Nitrile or Laminate (Silver Shield®) if handling stock solutions >100mL.

    • Function: Chemical resistance against the carrier solvent (often DCM or Methanol) which facilitates the transport of the nitro compound through the skin.

  • Validation Step: Before donning, inflate the outer glove to check for pinhole leaks.

B. Respiratory Protection[1][4][5][6][7][8]
  • Solid State: Work inside a certified chemical fume hood. If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator .

  • Solution State: If heating or refluxing, use a fume hood. If hood failure occurs, evacuate; do not rely on standard cartridges as nitroaromatics often have poor warning properties (low odor threshold).

C. Ocular Protection
  • Requirement: ANSI Z87.1 Chemical Splash Goggles.

  • Reasoning: Safety glasses with side shields allow airborne dust or splashed liquids to bypass the lens via the gap at the temple.

PPE Decision Logic Diagram

The following diagram illustrates the decision matrix for selecting PPE based on the experimental phase.

PPE_Decision_Logic Start Start: Handling N-(5-chloro...) State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Dissolved in Solvent State_Check->Solution Weight_Check Quantity > 10 grams? Solid->Weight_Check Solvent_Check Solvent Type? Solution->Solvent_Check Hood_Solid Standard Fume Hood + Nitrile Gloves (Double) Weight_Check->Hood_Solid No Glovebox Glove Box or Static-Free Enclosure Weight_Check->Glovebox Yes Polar_Solvent Methanol/DMF/DMSO (High Skin Absorption Risk) Solvent_Check->Polar_Solvent NonPolar_Solvent Ether/Hexane Solvent_Check->NonPolar_Solvent Laminate_Gloves REQUIRED: Silver Shield® or Butyl Gloves Polar_Solvent->Laminate_Gloves Nitrile_Gloves Double Nitrile Gloves (Change every 15 mins) NonPolar_Solvent->Nitrile_Gloves

Figure 1: PPE Selection Logic based on physical state and carrier solvent risks.

Operational Protocols

Phase 1: Weighing and Transfer

Risk: Airborne dust generation and static discharge. Nitro compounds are often crystalline and prone to static cling.

  • Engineering Control: Utilize a static eliminator (ionizing fan) inside the fume hood if available.

  • Technique: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is dry and fine; use PTFE-coated tools to reduce static friction.

  • Decontamination: Immediately wipe the balance area with a damp tissue (water/surfactant) to capture invisible dust. Dispose of the tissue as hazardous waste.

Phase 2: Reaction Setup

Risk: Exothermic runaway or solvent vapor release.

  • Closed Systems: All reactions involving this intermediate should be run in standard taper glassware, clamped securely.

  • Temperature Control: Ensure a secondary containment vessel (oil bath or cooling block) is used.

  • Ventilation Check: Verify hood flow is between 80-100 fpm (face velocity) before opening the reagent container.

Phase 3: Waste Disposal

Directives:

  • Segregation: Dispose of as Halogenated Organic Waste . Do not mix with oxidizers (e.g., Nitric Acid) as nitro compounds can be reactive.

  • Labeling: Clearly mark the tag with "Toxic" and "Irritant."

  • Container: High-density polyethylene (HDPE) or glass containers are suitable.

Operational Workflow Diagram

Safe_Handling_Workflow Storage Storage (Cool, Dry, Sealed) Prep Preparation (Check PPE, Verify Hood) Storage->Prep Weighing Weighing (Anti-static, Damp Wipe) Prep->Weighing Don PPE Reaction Reaction (Closed System) Weighing->Reaction Transfer Cleanup Decontamination (Solvent Wash -> Soap) Reaction->Cleanup Complete Waste Disposal (Halogenated Stream) Cleanup->Waste Segregate

Figure 2: End-to-end workflow for safe handling from storage to disposal.

Emergency Response Procedures

In the event of exposure, immediate action mitigates long-term toxicity.

Exposure RouteImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 minutes.[2] Do not use alcohol. Alcohol dilates pores and increases solubility of the nitro compound, accelerating absorption.
Eye Contact Flush with tepid water for 15 minutes. Lift eyelids.[2][5][6]Mechanical removal of particulates is the priority.
Inhalation Move to fresh air.[1][2][7][5] monitor for "blue lip" (cyanosis).Cyanosis indicates methemoglobinemia (oxygen transport failure).
Spill (Solid) Wet-wipe method. Do not dry sweep.Dry sweeping aerosolizes the dust, expanding the contamination zone.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: N-(5-chloro-2-nitrophenyl)acetamide (Structural Analog Analysis). National Library of Medicine.[8] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.